molecular formula C5H3BrO3 B040272 5-Bromo-2-furoic acid CAS No. 585-70-6

5-Bromo-2-furoic acid

Cat. No.: B040272
CAS No.: 585-70-6
M. Wt: 190.98 g/mol
InChI Key: YVTQHZDUDUCGRD-UHFFFAOYSA-N
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Description

5-Bromo-2-furoic acid is a versatile and valuable heterocyclic building block extensively employed in medicinal chemistry, materials science, and synthetic organic research. This compound features a carboxylic acid functional group and a bromine atom on a furan ring, making it an ideal precursor for a wide range of cross-coupling reactions, such as Suzuki and Sonogashira couplings, to construct more complex bi- and tricyclic aromatic systems. Its primary research value lies in its role as a key intermediate in the synthesis of pharmaceutical candidates, particularly in the development of kinase inhibitors, antimicrobial agents, and other biologically active molecules. The electron-rich furan core and the halogen handle allow for efficient derivatization, enabling researchers to explore structure-activity relationships (SAR) and develop novel compounds with tailored properties. Furthermore, this compound serves as a precursor for the synthesis of functional materials, including conductive polymers and liquid crystals. This product is provided with high purity and is intended for research and development applications only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromofuran-2-carboxylic acid
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InChI

InChI=1S/C5H3BrO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H,7,8)
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InChI Key

YVTQHZDUDUCGRD-UHFFFAOYSA-N
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Canonical SMILES

C1=C(OC(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H3BrO3
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DSSTOX Substance ID

DTXSID40207218
Record name 5-Bromo-2-furanecarboxylic acid
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Molecular Weight

190.98 g/mol
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Physical Description

White to cream flakes; [Acros Organics MSDS]
Record name 5-Bromo-2-furancarboxylic acid
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CAS No.

585-70-6
Record name 5-Bromo-2-furancarboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-furoic Acid: Chemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-furoic acid is a versatile heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of valuable molecules. Its furan (B31954) core, substituted with both a bromine atom and a carboxylic acid, provides two reactive sites for diverse chemical transformations. This unique structure makes it an important intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] This technical guide provides a comprehensive overview of the chemical properties, spectral data, key chemical reactions, and applications of this compound, with a focus on detailed experimental protocols and logical workflows for its utilization in research and development.

Chemical and Physical Properties

This compound is typically a white to off-white or cream-colored crystalline powder.[2] It is soluble in water and presents as a stable solid under standard conditions.[2]

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 585-70-6[3][4]
Molecular Formula C₅H₃BrO₃[3]
Molecular Weight 190.98 g/mol [3]
Appearance White to cream or pale brown crystalline powder[2]
Melting Point 188-190 °C[3]
Assay ≥99%[3]
Synonyms 5-Bromo-2-furancarboxylic acid, 5-Bromopyromucic acid[5]
Table 2: Spectroscopic Data of this compound
Spectrum TypeKey Features
¹H NMR Signals corresponding to the furan ring protons.
¹³C NMR Signals for the furan ring carbons and the carboxyl carbon.
IR Spectroscopy Characteristic absorption bands for the O-H of the carboxylic acid, C=O of the carbonyl group, and C-Br bond.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the compound.

Chemical Reactivity and Synthetic Applications

The bromine atom at the 5-position and the carboxylic acid at the 2-position of the furan ring are the primary sites of reactivity in this compound. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, making it an excellent substrate for the synthesis of 5-substituted-2-furoic acid derivatives.

Key Reactions and Experimental Protocols

1. Esterification: The carboxylic acid group can be readily converted to an ester, which is often a necessary step for subsequent reactions or for modulating the compound's biological activity.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-furoate

  • Materials: this compound, Methanol, Thionyl chloride (SOCl₂).

  • Procedure:

    • Dissolve this compound in methanol.

    • Slowly add thionyl chloride to the solution at room temperature.

    • Stir the reaction mixture until the reaction is complete (monitor by TLC).

    • Remove the solvent under reduced pressure to obtain the crude methyl 5-bromo-2-furoate.

    • Purify the product by recrystallization or column chromatography.

2. Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 5-position is a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in creating a diverse library of 5-substituted furoic acid derivatives.

graph Synthetic_Pathways {
  graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, ranksep=1.2];
  node [shape=rectangle, style="filled", fontname="Arial", fontsize=12];
  edge [fontname="Arial", fontsize=10];

// Nodes A [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Arylboronic acid", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Alkene", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Terminal Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5-Aryl-2-furoic acid\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="5-Alkenyl-2-furoic acid\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="5-Alkynyl-2-furoic acid\nDerivatives", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H [label="Biologically Active Molecules\n(Pharmaceuticals, Agrochemicals)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges A -> E [label="Suzuki Coupling\n(Pd catalyst, Base)"]; B -> E; A -> F [label="Heck Reaction\n(Pd catalyst, Base)"]; C -> F; A -> G [label="Sonogashira Coupling\n(Pd/Cu catalysts, Base)"]; D -> G; E -> H; F -> H; G -> H; }

Caption: A logical workflow for the development of bioactive this compound derivatives.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation and serious eye irritation. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and highly versatile chemical intermediate. Its dual reactivity allows for a wide range of chemical modifications, particularly through modern cross-coupling techniques. This has led to its extensive use in the synthesis of complex organic molecules with significant potential in the fields of medicine and agriculture. The detailed protocols and workflows provided in this guide are intended to facilitate its effective utilization in research and development, paving the way for the discovery of new and innovative compounds.

References

5-Bromo-2-furoic Acid (CAS 585-70-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-furoic acid, with the CAS number 585-70-6, is a halogenated derivative of 2-furoic acid. It is a versatile synthetic intermediate widely utilized in organic chemistry and medicinal chemistry. Its furan (B31954) ring system, substituted with both a bromine atom and a carboxylic acid, provides two reactive sites for further chemical modifications. This dual reactivity makes it a valuable building block for the synthesis of a diverse range of more complex molecules, including pharmaceuticals, agrochemicals, and materials. This technical guide provides a comprehensive overview of the chemical properties, synthesis, key reactions, and applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a white to cream or pale brown crystalline powder.[1] It is soluble in water.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 585-70-6[2][3]
Molecular Formula C5H3BrO3[3][4]
Molecular Weight 190.98 g/mol [4][5]
Appearance White to cream or pale brown crystalline powder[1]
Melting Point 188-190 °C[2][6]
Solubility Soluble in water[1]
pKa 2.84±0.10 (Predicted)[6]
InChI Key YVTQHZDUDUCGRD-UHFFFAOYSA-N[2]
SMILES OC(=O)c1ccc(Br)o1[2]

Synthesis of this compound

The synthesis of this compound is typically achieved through the electrophilic bromination of 2-furoic acid. The furan ring is activated towards electrophilic substitution, and the bromine atom is directed to the 5-position.

Experimental Protocol: Bromination of 2-Furoic Acid

A general procedure for the bromination of 2-furoic acid is as follows:

  • Reaction Setup: In a three-necked flask, dissolve 2-furoic acid (1 equivalent) in a suitable solvent mixture, such as carbon tetrachloride (CCl₄) and glacial acetic acid.[2]

  • Bromination: While stirring, slowly add a brominating agent, such as bromine (Br₂), to the solution. The reaction is typically carried out at room temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the crude product is isolated. This may involve quenching the excess bromine, followed by extraction and washing.

  • Purification: The crude this compound is then purified, for example, by washing with hot deionized water.[2]

G cluster_workflow Synthesis of this compound start Start dissolve Dissolve 2-furoic acid in CCl4/Acetic Acid start->dissolve add_br2 Add Bromine (Br2) slowly at RT dissolve->add_br2 monitor Monitor reaction by TLC add_br2->monitor workup Work-up: Quench, Extract, Wash monitor->workup purify Purify by washing with hot water workup->purify end End Product: This compound purify->end

Workflow for the synthesis of this compound.

Key Reactions and Applications in Drug Development

This compound serves as a versatile precursor for a variety of derivatives with significant biological activities. Its bromine atom allows for palladium-catalyzed cross-coupling reactions, while the carboxylic acid group can be readily converted into esters, amides, and other functional groups.

Synthesis of 5-(Tetradecyloxy)-2-furoic Acid (TOFA)

A prominent application of this compound is in the synthesis of 5-(tetradecyloxy)-2-furoic acid (TOFA), a known inhibitor of acetyl-CoA carboxylase (ACC). TOFA is utilized in research to study fatty acid synthesis and has shown potential in cancer and metabolic disease research.[5][7] The synthesis is typically achieved via a Williamson ether synthesis.

A common method for the synthesis of TOFA from this compound is as follows:

  • Preparation of Alkoxide: A strong base, such as sodium hydride, is used to deprotonate 1-tetradecanol (B3432657) in a suitable solvent like refluxing xylene, forming sodium tetradecoxide.[4]

  • Nucleophilic Substitution: this compound (1 equivalent) is added to the solution of the alkoxide.[4]

  • Reaction Conditions: The reaction mixture is heated under reflux for an extended period (e.g., 42 hours).[4]

  • Work-up: The reaction is cooled, diluted with an organic solvent like diethyl ether, and neutralized with a weak acid such as 10% acetic acid.[4] The organic layer is then separated, washed with water, and dried.

  • Purification: The solvent is removed by distillation, and the resulting crude product is purified by recrystallization from a suitable solvent like 2-butanone (B6335102) to yield TOFA.[4]

G cluster_tofa_synthesis Synthesis of 5-(Tetradecyloxy)-2-furoic Acid (TOFA) start Start alkoxide Prepare Sodium Tetradecoxide: 1-Tetradecanol + NaH in Xylene start->alkoxide add_5bfa Add this compound alkoxide->add_5bfa reflux Heat under reflux (e.g., 42 hours) add_5bfa->reflux workup Work-up: Cool, Dilute, Neutralize, Extract reflux->workup purify Purify by Recrystallization workup->purify end End Product: TOFA purify->end

Workflow for the synthesis of TOFA.
Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the furan ring makes this compound and its derivatives excellent substrates for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. These reactions are fundamental in medicinal chemistry for the construction of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and an organic halide.[8] This reaction is instrumental in introducing aryl or heteroaryl substituents at the 5-position of the furan ring.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound or its ester derivative, the arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos), and a base (e.g., K₃PO₄ or Cs₂CO₃).[8][9]

  • Solvent Addition: Add a degassed solvent system, which can be a single solvent like DMF or a biphasic mixture such as toluene/water or dioxane/water.[8][9]

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the specified time (e.g., 12-24 hours).[8][9]

  • Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is then dried and concentrated.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization.[9]

G cluster_suzuki_workflow Suzuki-Miyaura Coupling Workflow start Start setup Combine Reactants: This compound deriv., Arylboronic acid, Pd catalyst, Base start->setup inert Establish Inert Atmosphere (Ar/N2) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat Reaction Mixture (e.g., 80-110 °C) solvent->heat workup Work-up: Dilute, Wash, Dry, Concentrate heat->workup purify Purify by Chromatography or Recrystallization workup->purify end End Product: 5-Aryl-2-furoic acid deriv. purify->end

General workflow for Suzuki-Miyaura coupling.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[8] This reaction allows for the introduction of vinyl groups at the 5-position of the furan ring, which can serve as versatile synthetic handles for further transformations.

  • Reaction Setup: In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine the this compound derivative, the alkene, a palladium catalyst (e.g., Pd(OAc)₂ or Na₂PdCl₄), a ligand (e.g., PPh₃ or P(o-tol)₃), and a base (e.g., Et₃N or K₂CO₃).[10]

  • Solvent Addition: Add a suitable solvent, such as DMF, acetonitrile, or a mixture like acetonitrile/water.[10]

  • Reaction Conditions: Heat the reaction mixture to the appropriate temperature (e.g., 100-150 °C), either conventionally or using microwave irradiation, for the required duration.[10]

  • Work-up: After cooling, the reaction mixture is typically diluted with an organic solvent and filtered to remove the catalyst. The filtrate is then washed with water and brine, dried, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel.[10]

G cluster_heck_workflow Heck Reaction Workflow start Start setup Combine Reactants: This compound deriv., Alkene, Pd catalyst, Ligand, Base start->setup solvent Add Solvent setup->solvent heat Heat Reaction Mixture (e.g., 100-150 °C) solvent->heat workup Work-up: Filter, Wash, Dry, Concentrate heat->workup purify Purify by Flash Chromatography workup->purify end End Product: 5-Vinyl-2-furoic acid deriv. purify->end

General workflow for the Heck reaction.
Antimicrobial and Anti-inflammatory Applications

Derivatives of this compound have been investigated for their potential as antimicrobial and anti-inflammatory agents. For instance, novel heterocyclic analogs of 5-(4-methylcarboxamido-phenyl)-2-furoic acid have demonstrated potent antimicrobial activity. While the precise mechanisms are often compound-specific, furan derivatives, in general, are known to exert their biological effects through various pathways.

The anti-inflammatory effects of furan derivatives can be attributed to the modulation of key signaling pathways such as the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.[11][12] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), COX-2, TNF-α, and IL-6.[12]

G cluster_nfkb NF-κB Signaling Pathway LPS LPS/Cytokines Receptor Receptor (e.g., TLR4) LPS->Receptor IKK IKK Complex Receptor->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Furan_deriv This compound Derivatives Furan_deriv->IKK Inhibition

Inhibition of the NF-κB signaling pathway.
Anticancer Applications

Derivatives of this compound are also being explored for their potential in oncology. Phenyl 5-bromofuran-2-carboxylate derivatives, for example, are hypothesized to exert their anticancer effects by modulating key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[13] Aberrant activation of this pathway is a common feature in many cancers, and its inhibition can lead to decreased cell growth and proliferation.

G cluster_pi3k PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Growth & Survival mTOR->Proliferation Furan_deriv This compound Derivatives Furan_deriv->PI3K Inhibition Furan_deriv->Akt Inhibition

Potential inhibition points in the PI3K/Akt/mTOR pathway.

Safety Information

This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.

Table 2: GHS Hazard Information

Hazard StatementCode
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel compounds with potential therapeutic applications. Its utility as a precursor for a wide range of derivatives, accessible through well-established synthetic methodologies, makes it a key intermediate for researchers in medicinal chemistry and drug discovery. The demonstrated biological activities of its derivatives against various diseases, including cancer and inflammatory conditions, underscore the importance of this compound in the ongoing search for new and effective therapeutic agents. Further exploration of the chemical space accessible from this compound is likely to yield novel molecules with significant biological and pharmacological properties.

References

In-Depth Technical Guide to the Structure Elucidation of 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Bromo-2-furoic acid, a key intermediate in organic synthesis and pharmaceutical research. This document details the spectroscopic data, experimental protocols, and structural characteristics of the compound, presenting a thorough resource for its identification and application.

Physicochemical Properties

This compound, also known as 5-Bromo-2-furancarboxylic acid, is a halogenated heterocyclic compound.[1][2] It typically appears as a white to off-white or creamish crystalline powder.[3][4]

PropertyValueReference
CAS Number 585-70-6
Molecular Formula C₅H₃BrO₃[5][6]
Molecular Weight 190.98 g/mol [5]
Melting Point 188-190 °C
Appearance White to off-white crystalline powder[3][4]

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to the two protons on the furan (B31954) ring and the carboxylic acid proton.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.2 - 7.4d~3.6H3
~6.5 - 6.7d~3.6H4
> 10br s--COOH

Note: Precise chemical shifts can vary depending on the solvent and concentration. The provided data is an approximation based on typical values for similar compounds.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~160C=O (Carboxylic Acid)
~148C2
~125C5
~119C3
~114C4

Note: The provided data is an estimation based on the known shifts for 2-furoic acid and the expected influence of the bromine substituent.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The gas-phase IR spectrum is available on the NIST WebBook.[8]

Wavenumber (cm⁻¹)Vibrational Mode
3500-2500 (broad)O-H stretch (Carboxylic acid dimer)
~1700C=O stretch (Carboxylic acid)
~1570, ~1470C=C stretch (Furan ring)
~1290C-O stretch (Carboxylic acid)
~1020C-O-C stretch (Furan ring)
~820C-H out-of-plane bend
Below 700C-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 in approximately a 1:1 ratio).[9]

m/zAssignment
190/192[M]⁺ (Molecular ion)
173/175[M - OH]⁺
145/147[M - COOH]⁺
112[M - Br]⁺
95[C₅H₃O₂]⁺
67[C₄H₃O]⁺

Synthesis and Purification

A common method for the synthesis of this compound involves the bromination of 2-furoic acid.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis can be adapted from procedures for similar brominations of furan derivatives. A general workflow is presented below.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Purification

Purification of the crude product is typically achieved by recrystallization.

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol/water mixture or acetic acid).

  • Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Filtration: Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Structural Confirmation and Further Analysis

Experimental Workflow: Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition and Interpretation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data Mass Spectrum, Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the spectroscopic analysis and structure elucidation.

References

A Comprehensive Technical Guide to 5-Bromo-2-furoic Acid for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a detailed overview of 5-Bromo-2-furoic acid, a pivotal intermediate in pharmaceutical and agrochemical research. It is intended for researchers, chemists, and professionals in the field of drug development, offering in-depth technical data, experimental protocols, and insights into its biological significance.

Core Compound Properties

This compound, also known as 5-Bromo-2-furancarboxylic acid, is a halogenated derivative of furoic acid.[1][2] Its unique chemical structure, featuring a bromine atom on the furan (B31954) ring, makes it a versatile building block in organic synthesis.[3] The compound typically appears as a white to off-white or pale brown crystalline powder.[1][4]

The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Weight 190.98 g/mol [2][5][6]
Molecular Formula C₅H₃BrO₃[1][5][7]
CAS Number 585-70-6[1][5][7]
Melting Point 188-190 °C[5]
Purity ≥ 98.0%[1]
Appearance Off-white to brown solid/powder[1][5]

Applications in Research and Development

This compound is a valuable precursor in the synthesis of a wide range of biologically active molecules. Its primary applications are in:

  • Pharmaceutical Synthesis : It serves as a crucial intermediate in the development of novel pharmaceutical agents, particularly those with antibacterial and anti-inflammatory properties.[3] The furan nucleus is a well-established scaffold in medicinal chemistry, known to interact with various biological targets.[8]

  • Agrochemical Development : The compound is utilized in the formulation of next-generation herbicides and pesticides, contributing to improved crop protection and yields.[3]

  • Material Science : Researchers are exploring its use in creating advanced polymers and materials with enhanced properties.[3]

  • Organic Synthesis : Its reactivity makes it an important reagent for developing new synthetic methodologies and studying reaction mechanisms.[3]

Experimental Protocols: Synthesis of this compound

While various methods exist for the synthesis of furoic acid derivatives, a common pathway to this compound involves the bromination of a suitable furoic acid precursor. The following is a representative protocol for the synthesis of its methyl ester, which can then be hydrolyzed to the final acid. This workflow is based on established chemical principles for the bromination of furan rings.

Objective: To synthesize Methyl 5-bromo-2-furoate as a precursor to this compound.

Materials:

Equipment:

  • Flame-dried round-bottom flask

  • Stirrer

  • Dropping funnel

  • Heating mantle with temperature control

  • Standard glassware for extraction and filtration

  • Flash chromatography system

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an argon atmosphere, dissolve methyl 2-furoate (0.025 mol) in a suitable solvent.[5]

  • Bromination: Heat the solution to 50°C with stirring. Carefully add bromine (0.038 mol) dropwise over a period of 15 minutes.[5]

  • Reaction Monitoring: Maintain the reaction at 50°C and continue stirring for an additional 15 minutes after the addition is complete. The solution will typically turn a dark orange or brownish color.[5]

  • Work-up: Pour the cooled reaction mixture into cold water (10 mL) and extract the product with ethyl acetate (2 x 50 mL).[5]

  • Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.[5]

  • Isolation: Purify the crude product by flash chromatography using a hexanes-ethyl acetate solvent system (e.g., 10:1) to yield Methyl 5-bromo-2-furoate.[5]

  • Hydrolysis (Saponification): The resulting ester can be converted to this compound through a standard saponification procedure, typically involving treatment with a base like potassium hydroxide (B78521) in an alcohol/water mixture, followed by acidification.

Below is a workflow diagram illustrating the synthesis process.

G Workflow for the Synthesis of this compound cluster_synthesis Synthesis of Methyl 5-bromo-2-furoate cluster_hydrolysis Hydrolysis start Start with Methyl 2-furoate bromination Bromination with Br2 at 50°C start->bromination workup Aqueous Work-up & Extraction bromination->workup purification Flash Chromatography workup->purification ester_product Methyl 5-bromo-2-furoate purification->ester_product saponification Saponification (e.g., KOH) ester_product->saponification Proceed to Hydrolysis acidification Acidification (e.g., HCl) saponification->acidification final_product This compound acidification->final_product

A simplified workflow for the synthesis of this compound.

Role in Modulating Inflammatory Signaling Pathways

The utility of this compound as a scaffold for anti-inflammatory drugs stems from the ability of its derivatives to interfere with key signaling cascades that regulate the inflammatory response. Furan and benzofuran-containing compounds have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.[9] These pathways are critical for the production of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and cytokines such as TNF-α and IL-6.[9]

An anti-inflammatory drug candidate derived from this compound can be designed to inhibit these pathways, thereby reducing the inflammatory response. The diagram below illustrates this proposed mechanism of action.

G Proposed Anti-inflammatory Mechanism of a this compound Derivative cluster_pathway Cellular Inflammatory Response cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor (TLR) LPS->Receptor ERK ERK Receptor->ERK IKK IKKα/IKKβ Receptor->IKK JNK JNK ERK->JNK p38 p38 JNK->p38 NFkB NF-κB (p65) p38->NFkB IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases Inflammation Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB->Inflammation translocates to nucleus Drug Drug Derived from This compound Drug->p38 Drug->IKK

Inhibition of NF-κB and MAPK pathways by a derivative.

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-furoic Acid from 2-Furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of a reliable and high-yield synthetic route for producing 5-Bromo-2-furoic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis begins with the readily available starting material, 2-furoic acid.

Synthesis Overview

The direct bromination of 2-furoic acid is often challenging, leading to mixtures of brominated products and addition derivatives, resulting in low yields of the desired 5-bromo isomer.[1] A more efficient and selective method involves a three-step sequence:

  • Esterification: Protection of the carboxylic acid group via Fischer esterification to form Methyl 2-furoate.

  • Electrophilic Bromination: Selective bromination at the C5 position of the furan (B31954) ring, the most electronically favorable site, to yield Methyl 5-bromo-2-furoate.

  • Saponification: Hydrolysis of the methyl ester to afford the final product, this compound.

This multi-step pathway ensures high regioselectivity and overall yield, making it a preferred method for laboratory and potential scale-up applications.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Step 3: Saponification start 2-Furoic Acid ester Methyl 2-furoate start->ester Methanol (B129727) (MeOH) H₂SO₄ (cat.) Reflux bromo_ester Methyl 5-bromo-2-furoate ester->bromo_ester Bromine (Br₂) 50°C final_product This compound bromo_ester->final_product 1. NaOH (aq) 2. HCl (aq)

Caption: Overall workflow for the synthesis of this compound.

Reaction Pathway and Mechanism

The key step in this synthesis is the electrophilic aromatic substitution on the furan ring. The ester group at C2 is an electron-withdrawing group, which deactivates the ring. However, the oxygen atom in the furan ring is a powerful activating group that directs electrophiles to the C5 position. Bromine (Br₂) acts as the electrophile, leading to the highly selective formation of the 5-bromo substituted product.

Caption: A simplified representation of the chemical reaction pathway.

Detailed Experimental Protocols

3.1 Protocol 1: Esterification of 2-Furoic Acid

This procedure details the synthesis of Methyl 2-furoate via Fischer-Speier esterification.[2][3]

  • Materials: 2-Furoic acid, Anhydrous Methanol, Concentrated Sulfuric Acid (H₂SO₄), Saturated Sodium Bicarbonate (NaHCO₃) solution, Ethyl Acetate (B1210297), Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-furoic acid in an excess of anhydrous methanol (10-20 equivalents).

    • Cool the flask in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents) to the stirred solution.

    • Heat the reaction mixture to reflux (approx. 65°C) and maintain for 2-4 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-furoate as an oil. The product can be further purified by vacuum distillation if necessary.

3.2 Protocol 2: Bromination of Methyl 2-furoate

This protocol is adapted from a procedure for the synthesis of Methyl 5-bromo-2-furoate.[4]

  • Materials: Methyl 2-furoate, Bromine (Br₂), Ethyl Acetate, Water, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Hexanes.

  • Procedure:

    • In a flame-dried round-bottom flask under an argon atmosphere, place a solution of Methyl 2-furoate (1.0 eq).

    • Heat the solution to 50°C with stirring.

    • Carefully add Bromine (1.5 eq) dropwise over a period of 15 minutes. The solution will turn dark orange/brown.

    • Continue stirring the reaction mixture at 50°C for an additional 15 minutes.

    • Cool the reaction mixture and pour it into cold water.

    • Extract the aqueous layer with ethyl acetate (2x volumes).

    • Combine the organic extracts and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography using a hexanes-ethyl acetate gradient (e.g., 10:1) to obtain pure Methyl 5-bromo-2-furoate.[4]

3.3 Protocol 3: Saponification of Methyl 5-bromo-2-furoate

This is a standard saponification procedure to hydrolyze the ester to the carboxylic acid.

  • Materials: Methyl 5-bromo-2-furoate, Sodium Hydroxide (B78521) (NaOH), Methanol, Water, Concentrated Hydrochloric Acid (HCl).

  • Procedure:

    • Dissolve Methyl 5-bromo-2-furoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v) in a round-bottom flask.

    • Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the methanol via rotary evaporation.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is ~1-2. A white precipitate will form.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water to remove residual salts.

    • Dry the product under vacuum to yield this compound. The product can be further purified by recrystallization from hot water or an appropriate organic solvent system.

Data Presentation: Reaction Parameters and Yields

The following tables summarize the typical reaction conditions and expected yields for each step of the synthesis.

Table 1: Summary of Reaction Conditions

StepReactantsCatalyst / ReagentSolventTemperatureTime (hours)
Esterification 2-Furoic Acid, MethanolH₂SO₄ (catalytic)MethanolReflux (~65°C)2 - 4
Bromination Methyl 2-furoateBromine (Br₂)None (neat)50°C0.5
Saponification Methyl 5-bromo-2-furoateSodium Hydroxide (NaOH)Methanol / WaterReflux1 - 2

Table 2: Summary of Product Yields and Purity

StepProductTypical YieldPurification Method
Esterification Methyl 2-furoate> 90%Extraction, Distillation
Bromination Methyl 5-bromo-2-furoate~85%[4]Flash Chromatography
Saponification This compound> 95%Filtration, Recrystallization

Conclusion

The described three-step synthesis provides a robust and selective method for the preparation of this compound from 2-furoic acid. By protecting the carboxylic acid as a methyl ester, the challenges associated with direct bromination are overcome, leading to a high yield of the desired C5-brominated intermediate. This intermediate is then efficiently converted to the final product via a standard saponification. The detailed protocols and quantitative data presented in this guide offer a reliable foundation for researchers and drug development professionals requiring this valuable synthetic building block.

References

5-Bromo-2-furoic Acid: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Bromo-2-furoic acid, a halogenated heterocyclic carboxylic acid, has emerged as a crucial and versatile building block in modern organic synthesis. Its unique structural features, including a reactive bromine atom at the 5-position and a carboxylic acid moiety at the 2-position of the furan (B31954) ring, allow for a diverse range of chemical transformations. This enables the construction of complex molecular architectures with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the properties, key synthetic applications, and biological and material science relevance of derivatives synthesized from this compound.

Physicochemical and Spectroscopic Properties

This compound is a white to cream-colored crystalline powder.[1][2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₅H₃BrO₃[1]
Molecular Weight 190.98 g/mol [1]
CAS Number 585-70-6[1]
Melting Point 188-190 °C[2]
Appearance White to cream flakes or powder[1][2]
Solubility Soluble in water. General solubility in organic solvents like methanol, ethanol, and acetone (B3395972) is expected due to the carboxylic acid group, with solubility increasing with temperature.[3]

Spectroscopic Data:

  • ¹H NMR: Spectral data for this compound is available, showing characteristic peaks for the furan ring protons.[1]

  • ¹³C NMR: The carbon spectrum provides key information about the carbon skeleton of the molecule.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as vibrations associated with the furan ring.[5]

  • Mass Spectrometry: The mass spectrum confirms the molecular weight of the compound and shows characteristic fragmentation patterns.[5]

Key Synthetic Transformations and Experimental Protocols

This compound serves as a versatile precursor for a variety of important chemical reactions, primarily leveraging the reactivity of the C-Br bond for cross-coupling reactions and the carboxylic acid for amide bond formation and other modifications.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of the furoic acid is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between the furan ring and various aryl or heteroaryl groups. This reaction is instrumental in the synthesis of compounds with potential biological activities.[6]

Generic Experimental Protocol (Solution-Phase):

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound (or its methyl/ethyl ester) (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%), and a base like K₂CO₃ or K₃PO₄ (2-3 equiv).[7]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water).[7]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.[7]

  • Work-up: After completion, cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 5-aryl-2-furoic acid derivative.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound ester - Arylboronic acid - Pd Catalyst - Base B Add Degassed Solvent A->B Inert Atmosphere C Heat and Stir (80-100 °C, 12-24h) B->C D Monitor Progress (TLC/LC-MS) C->D E Cool and Quench D->E Reaction Complete F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I Pure 5-Aryl-2-furoic acid derivative H->I Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹X) Pd_alkyne R¹-Pd(II)L₂-C≡CR² PdII->Pd_alkyne Transmetalation Product R¹-C≡CR² Pd_alkyne->Product Product->Pd0 Reductive Elimination Alkyne R²-C≡C-H Cu_acetylide Cu-C≡CR² Alkyne->Cu_acetylide Cu(I), Base Cu_acetylide->PdII Base Base Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response (e.g., Proliferation, Apoptosis) GeneExpression->CellularResponse Inhibitor 5-Aryl-2-furoic Acid Derivative Inhibitor->Kinase2 Inhibition

References

5-Bromo-2-furoic acid literature review

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Bromo-2-furoic acid

Introduction

This compound, a halogenated derivative of 2-furoic acid, is a versatile heterocyclic organic compound. Its unique structure, featuring a furan (B31954) ring functionalized with both a carboxylic acid and a bromine atom, makes it a valuable intermediate and building block in various fields of chemical synthesis.[1] This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and diverse applications in pharmaceuticals, agrochemicals, and materials science. The strategic placement of the bromine atom enhances its reactivity, making it an essential reagent for creating complex, biologically active molecules.[2]

Chemical and Physical Properties

This compound is typically a white to cream or pale brown crystalline powder.[3] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₃BrO₃[3][4][5][6]
Molecular Weight 190.98 g/mol [3][4][5][6]
CAS Number 585-70-6[3][4][5][6]
EC Number 209-559-7[4]
Melting Point 188-190 °C[7]
Appearance White to cream flakes or crystalline powder[3][4]
Solubility Soluble in water[3]
pKa 2.84 ± 0.10 (Predicted)[7]
Boiling Point 281.6 ± 25.0 °C (Predicted)[7]
Flash Point 124.1 °C[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectrum TypeTechniqueSource of Sample
FTIR KBr WaferFrinton Laboratories, Inc.
ATR-IR Attenuated Total ReflectanceAldrich
Vapor Phase IR Vapor PhaseDIGILAB FTS-14

Note: Detailed spectra can be found in various online databases such as the NIST WebBook and SpectraBase.[5][8]

Synthesis and Reactions

This compound is a key starting material for the synthesis of various derivatives. A common reaction is the esterification to produce compounds like methyl 5-bromo-2-furoate.

Experimental Protocol: Synthesis of Methyl 5-bromo-2-furoate

This protocol details the synthesis of methyl 5-bromo-2-furoate from this compound.[9]

Materials:

  • This compound (950 mg, 5.00 mmol)

  • Methanol (10 mL)

  • Thionyl chloride (SOCl₂) (2 mL)

  • Toluene (B28343)

Procedure:

  • Accurately weigh 950 mg of this compound and dissolve it in 10 mL of methanol.

  • Slowly add 2 mL of thionyl chloride dropwise to the solution.

  • Allow the reaction to proceed to completion.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent by evaporation under reduced pressure.

  • Dissolve the residue in an appropriate amount of toluene and evaporate the solvent. Repeat this dissolution and evaporation process three times.

  • The resulting product is methyl 5-bromo-2-furoate, obtained in a quantitative yield (100%).[9]

G A This compound in Methanol B Add Thionyl Chloride (SOCl₂) A->B C Reaction at Room Temperature B->C D Evaporation under Reduced Pressure C->D E Toluene Wash (Repeated 3x) D->E F Methyl 5-bromo-2-furoate (Product) E->F

Synthesis workflow for Methyl 5-bromo-2-furoate.

Applications

This compound serves as a crucial building block in several industries due to its versatile reactivity.[2]

Pharmaceutical Synthesis

It is a key intermediate in the production of various active pharmaceutical ingredients (APIs).[1][2] Its derivatives have been investigated for their potential as:

  • Antimicrobial Agents: Novel derivatives have been synthesized and screened for antibacterial and antifungal activities.[10]

  • Anti-inflammatory Agents: A derivative, 5-{[(2E)-3-Bromo-3-carboxyprop-2-enoyl]amino}-2-hydroxybenzoic acid, has shown potent anti-inflammatory activity.[11]

Agrochemical Development

The compound is utilized in the formulation of agrochemicals, including herbicides and pesticides, to enhance their efficacy and contribute to improved crop yields.[2]

Materials Science

This compound is explored in the development of new materials, particularly in the creation of polymers with enhanced properties.[2] A significant application is its use as a precursor to 2,5-Furandicarboxylic acid (FDCA), a bio-based alternative to terephthalic acid for producing polymers like polyethylene (B3416737) furanoate (PEF).[12][13]

G cluster_0 Core Compound cluster_1 Applications This compound This compound Pharmaceuticals Pharmaceuticals This compound->Pharmaceuticals Synthesis of APIs Agrochemicals Agrochemicals This compound->Agrochemicals Formulation Polymers (FDCA) Polymers (FDCA) This compound->Polymers (FDCA) Precursor

Applications of this compound.

Biological Activity

The furan nucleus is present in many biologically active compounds.[14][15] Derivatives of this compound have been shown to exhibit a range of biological effects, which are areas of active research.

  • Antimicrobial Activity: A study on novel heterocyclic analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid demonstrated potent antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[10]

  • Anti-inflammatory Effects: Furan derivatives, in general, have been shown to possess anti-inflammatory properties through various mechanisms, including the suppression of inflammatory mediators.[16] A specific derivative of 5-aminosalicylic acid incorporating a bromo-furoic acid moiety has shown promise as an anti-inflammatory agent.[11]

G This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Bioactive Derivative Bioactive Derivative Chemical Modification->Bioactive Derivative Biological Target Biological Target Bioactive Derivative->Biological Target Interaction Therapeutic Effect Therapeutic Effect Biological Target->Therapeutic Effect Modulation

Pathway from core compound to biological effect.

Safety Information

This compound is associated with certain hazards and requires careful handling.

Hazard ClassGHS PictogramSignal WordHazard Statement
Eye IrritantGHS07WarningH319: Causes serious eye irritation.[3][4]
Skin IrritantGHS07WarningH315: Causes skin irritation.[3][4]
Respiratory IrritantGHS07WarningH335: May cause respiratory irritation.[3][4]

Precautionary Statements: P261, P264, P280, P302+P352, P304+P340, P305+P351+P338.[4]

Conclusion

This compound is a compound of significant interest in organic synthesis and medicinal chemistry. Its versatile reactivity, stemming from the presence of both a carboxylic acid and a bromine substituent on the furan ring, allows for its use as a foundational element in the creation of a wide range of valuable molecules. From advanced polymers to potentially life-saving pharmaceuticals, the applications of this compound continue to expand, underscoring its importance for researchers and professionals in drug development and materials science.

References

Spectroscopic Profile of 5-Bromo-2-furoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR and IR Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromo-2-furoic acid, a significant heterocyclic compound utilized in organic synthesis and as a building block in the development of pharmaceutical agents. The following sections present its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, complete with detailed experimental protocols and a visual representation of the analytical workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Quantitative Spectroscopic Data

The structural elucidation of this compound is critically supported by NMR and IR spectroscopy. The data presented herein has been compiled from established spectral databases and is organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the ¹H and ¹³C NMR spectral data.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~7.25d~3.6H-3
~6.55d~3.6H-4
>10 (broad s)s--COOH

Note: The exact chemical shift of the carboxylic acid proton (-COOH) can be highly variable and is dependent on factors such as solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~158C-5
~148C-2
~122C-3
~115C-4
~160-COOH

Note: The assignments are based on established data for furoic acid and substituted furan (B31954) derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the absorptions detailed in the table below.[1]

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
2500-3300BroadO-H stretchCarboxylic Acid
~1700StrongC=O stretchCarboxylic Acid
~1580MediumC=C stretchFuran Ring
~1290StrongC-O stretchCarboxylic Acid
~1020MediumC-O-C stretchFuran Ring
~750MediumC-Br stretchBromo-group

Experimental Protocols

The following are generalized yet detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required. The spectrum is generally acquired using proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A spectral width of around 220 ppm is standard.

IR Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation: A small amount of this compound (1-2 mg) is finely ground in an agate mortar with approximately 100-200 mg of dry potassium bromide (KBr) powder of spectroscopic grade. The homogenous mixture is then compressed in a die under high pressure (several tons) to form a thin, transparent pellet.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used for the analysis. A background spectrum of a pure KBr pellet or the empty sample chamber is recorded first. The KBr pellet containing the sample is then placed in the spectrometer's sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Visualization of Spectroscopic Workflow

The logical flow from sample preparation to structural elucidation through spectroscopic analysis is a fundamental process in chemical research. The following diagram illustrates this general workflow.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR NMR NMR Spectrometer Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data Elucidation Structural Elucidation NMR_Data->Elucidation IR_Data->Elucidation

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Reactivity and Functional Groups of 5-Bromo-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-furoic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique chemical architecture, featuring a carboxylic acid and a bromine atom on a furan (B31954) ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity of its core functional groups and details key synthetic methodologies for its derivatization, including palladium-catalyzed cross-coupling reactions, esterification, and amide formation.

Core Functional Groups and Their Reactivity

The chemical behavior of this compound is dictated by two primary functional groups: the carboxylic acid at the 2-position and the bromine atom at the 5-position.

  • Carboxylic Acid Group: The -COOH group is an electron-withdrawing group that influences the reactivity of the furan ring. It readily undergoes typical carboxylic acid reactions, including:

    • Esterification: Reaction with alcohols in the presence of an acid catalyst or after conversion to a more reactive acyl chloride.

    • Amide Formation: Coupling with primary or secondary amines using standard peptide coupling reagents or via an acyl chloride intermediate.

  • Bromo Group: The bromine atom at the 5-position is a key handle for introducing molecular diversity. It is susceptible to:

    • Palladium-Catalyzed Cross-Coupling Reactions: Serving as an electrophilic partner in Suzuki-Miyaura and Heck coupling reactions to form new carbon-carbon bonds.

    • Nucleophilic Aromatic Substitution: Under certain conditions, the bromine can be displaced by strong nucleophiles.

Key Synthetic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the furan ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a wide array of 5-substituted-2-furoic acid derivatives.

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron compound with an organic halide. For this compound (or its ester derivatives), this reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents at the 5-position.

Typical Reaction Conditions:

ComponentExample
Substrate Methyl 5-bromo-2-furoate
Boronic Acid/Ester Phenylboronic acid, 4-Methoxyphenylboronic acid
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent System Toluene (B28343)/Ethanol (B145695)/H₂O, 1,4-Dioxane/H₂O
Temperature 80-120 °C

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Analogous Bromo-heterocycles

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)1001285[1]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (3:1)110892[1]
33-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)1001073

Note: Yields are for analogous substrates and serve as a general guide.[1]

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This allows for the introduction of vinyl groups at the 5-position of the furoic acid scaffold.

Typical Reaction Conditions:

ComponentExample
Substrate Methyl 5-bromo-2-furoate
Alkene Styrene, Methyl acrylate (B77674)
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Base Et₃N, K₂CO₃
Solvent DMF, NMP, Toluene
Temperature 100-140 °C

Table 2: Representative Yields for Heck Reaction of Aryl Bromides with Alkenes

EntryAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Methyl AcrylatePd(OAc)₂ / PPh₃Et₃NDMF1101265-80[2]
2StyrenePdCl₂(PPh₃)₂Et₃NToluene1102455-70[2]

Note: These are estimated yields based on related literature and require experimental verification for this compound derivatives.[2]

Reactions of the Carboxylic Acid Group

Esterification of this compound can be achieved through several methods, most commonly via Fischer esterification under acidic conditions or by conversion to the more reactive acyl chloride followed by reaction with an alcohol.

Table 3: Esterification of this compound

AlcoholMethodReagentsSolventYield (%)
Methanol (B129727)Acyl ChlorideSOCl₂, MethanolToluene (for acyl chloride formation)~100[3]
n-ButanolAcid CatalysisZrTPA CatalystNone93
PhenolAcyl ChlorideSOCl₂, Phenol, PyridineDichloromethane (B109758)High (not quantified)[4]

Amide bond formation is a crucial transformation in drug discovery. This compound can be coupled with a wide range of primary and secondary amines using standard coupling agents or via the acyl chloride intermediate.

Table 4: Amide Formation from this compound Derivatives

AmineCoupling MethodReagentsBaseYield (%)
Amino Acid Methyl EstersCarbodiimideDCCTEAGood (not quantified)[5]
Various AminesThioacid reactionHMDS, DMFDBU54-97 (for analogous systems)
Primary and Secondary AminesAcyl ChlorideSOCl₂, AminePyridine or Et₃NGenerally High

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Methyl 5-bromo-2-furoate with Phenylboronic Acid (Analogous Procedure)
  • To an oven-dried round-bottom flask, add methyl 5-bromo-2-furoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[1]

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[1]

  • Add a degassed solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).[1]

  • Add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%) to the reaction mixture.[1]

  • Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion (typically 12 hours), cool the reaction to room temperature.[1]

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Reaction of Methyl 5-bromo-2-furoate with Methyl Acrylate (Analogous Procedure)
  • In a reaction vessel, dissolve Pd(OAc)₂ and PPh₃ in DMF under an inert atmosphere.

  • To this solution, add methyl 5-bromo-2-furoate (1.0 mmol), methyl acrylate (1.5 mmol), and triethylamine (B128534) (2.0 mmol).[2]

  • Heat the reaction mixture to 110 °C.[2]

  • Monitor the reaction's progress by TLC or GC-MS.[2]

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).[2]

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel.[2]

Protocol 3: Esterification of this compound with Methanol
  • Dissolve this compound (5.00 mmol) in methanol (10 mL).[3]

  • Slowly add thionyl chloride (2 mL) dropwise to the solution.[3]

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by evaporation under reduced pressure.

  • Dissolve the residue in toluene and evaporate under reduced pressure. Repeat this process three times to obtain methyl 5-bromo-2-furoate.[3]

Protocol 4: Amide Formation using a Coupling Agent (General Procedure)
  • Dissolve this compound (1.0 eq) and an amine (1.1 eq) in an anhydrous solvent such as dichloromethane or DMF.

  • Add a coupling agent such as DCC (1.1 eq) or HATU (1.1 eq) and a base like TEA or DIPEA (2.0 eq).[5]

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off any solid byproducts and wash the organic layer with dilute acid, base, and brine.

  • Dry the organic phase, concentrate, and purify the crude amide by column chromatography.

Visualizations

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)2 ArPdAr_prime Ar-Pd(II)-Ar'(L2) Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 ArAr_prime Ar-Ar' RedElim->ArAr_prime Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Reaction_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd-X OxAdd->ArPdX Coord Alkene Coordination ArPdX->Coord Alkene AlkeneComplex Ar-Pd(X)-alkene Coord->AlkeneComplex Insertion Migratory Insertion AlkeneComplex->Insertion AlkylPd R-Pd-X Insertion->AlkylPd BetaHydride β-Hydride Elimination AlkylPd->BetaHydride ProductComplex Product-Pd(H)-X BetaHydride->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim -HX, -Base RedElim->Pd0

Caption: Catalytic cycle of the Heck reaction.

Amide_Formation_Workflow Start This compound + Amine Coupling Add Coupling Agent (e.g., DCC, HATU) and Base (e.g., TEA) Start->Coupling Reaction Stir at Room Temperature Coupling->Reaction Workup Workup (Filtration, Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product 5-Bromo-2-furoyl Amide Derivative Purification->Product

Caption: Experimental workflow for amide synthesis.

Conclusion

This compound is a valuable and highly adaptable starting material for the synthesis of a diverse range of functionalized furan derivatives. The strategic manipulation of its carboxylic acid and bromo functionalities, particularly through robust palladium-catalyzed cross-coupling reactions, provides medicinal chemists and materials scientists with a powerful platform for generating novel molecular entities. The protocols and data presented in this guide offer a solid foundation for the further exploration and application of this versatile building block in drug discovery and development.

References

The Versatility of 5-Bromo-2-furoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-furoic acid, a halogenated derivative of the naturally occurring furan-2-carboxylic acid, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties make it a versatile starting material for the synthesis of a diverse array of biologically active molecules. The presence of the bromine atom at the 5-position not only enhances the reactivity of the furan (B31954) ring, facilitating further chemical modifications, but also provides a lipophilic character that can be crucial for traversing biological membranes. This, combined with the carboxylic acid moiety, which can participate in various biological interactions and be readily converted into other functional groups, makes this compound a valuable building block in the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, focusing on its role in the development of anti-inflammatory, antimicrobial, anticancer, and antiviral agents.

Synthetic Strategies and Chemical Reactivity

This compound serves as a key intermediate for a variety of chemical transformations, allowing for the generation of diverse compound libraries for biological screening. The primary reaction handles are the carboxylic acid group and the C-Br bond.

Workflow for Derivatization of this compound:

G A This compound B Amide Formation (Coupling Agents) A->B R-NH2 C Esterification A->C R-OH, Acid Catalyst D Suzuki Coupling (Palladium Catalyst) A->D Ar-B(OH)2 E Sonogashira Coupling (Palladium/Copper Catalysis) A->E R-C≡CH F Amide Derivatives B->F G Ester Derivatives C->G H 5-Aryl-2-furoic Acid Derivatives D->H I 5-Alkynyl-2-furoic Acid Derivatives E->I

Caption: General synthetic routes from this compound.

Experimental Protocol: Synthesis of 5-Bromo-N-phenyl-2-furamide

This protocol describes a general method for the synthesis of an amide derivative from this compound using a carbodiimide (B86325) coupling agent.

Materials:

  • This compound

  • Aniline (B41778)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM, add HOBt (1.1 eq) and aniline (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) to the stirred solution.

  • Slowly add EDC (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-bromo-N-phenyl-2-furamide.

Applications in Medicinal Chemistry

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a continuous effort. Derivatives of this compound have shown promise in this area, primarily through the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Signaling Pathway: NF-κB Inhibition

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes Induces Transcription Inhibitor 5-Bromo-2-furoic Acid Derivative Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by this compound derivatives.

One study reported that a benzofuran (B130515) derivative synthesized from a related bromo-aromatic starting material, compound 5d , exhibited excellent inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[1] This inhibition was attributed to the downregulation of the NF-κB and MAPK signaling pathways.[1]

CompoundBiological ActivityIC50 (µM)Cell LineReference
5d (Benzofuran derivative)Inhibition of NO production52.23 ± 0.97RAW 264.7[1]

Experimental Protocol: Griess Assay for Nitric Oxide Quantification

This protocol outlines the measurement of nitrite (B80452), a stable metabolite of NO, in cell culture supernatants.

Materials:

Procedure:

  • Pipette 50 µL of cell culture supernatant into a 96-well plate.

  • Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Quantify the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. This compound derivatives have been investigated for their potential as antibacterial and antifungal compounds. A series of 5-(4-methylcarboxamidophenyl)-2-furoic acid derivatives coupled with amino acids and peptides were synthesized and showed potent activity against Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans.[2] While the abstract indicates high potency, specific MIC values were not available in the provided text.[2]

OrganismActivityReference
Staphylococcus aureus (Gram-positive)Potent[2]
Bacillus subtilis (Gram-positive)Potent[2]
Pseudomonas aeruginosa (Gram-negative)Potent[2]
Candida albicans (Fungus)Potent[2]
Anticancer Activity

The furan scaffold is present in several anticancer agents, and derivatives of this compound have been explored for their potential in oncology. A notable application is in the development of kinase inhibitors, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Signaling Pathway: VEGFR-2 Inhibition

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK VEGFR2->MAPK Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MAPK->Proliferation Inhibitor 5-Bromo-2-furoic Acid Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway.

Several furan- and furopyrimidine-based derivatives have been synthesized and evaluated as VEGFR-2 inhibitors.[3] Compounds 4c , 7b , and 7c demonstrated remarkable enzyme inhibition with IC50 values in the nanomolar range, comparable to the known VEGFR-2 inhibitor sorafenib.[3]

CompoundTargetIC50 (nM)Reference
4c VEGFR-257.1[3]
7b VEGFR-242.5[3]
7c VEGFR-252.5[3]
Sorafenib (Reference)VEGFR-241.1[3]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to measure the activity of VEGFR-2 kinase and the inhibitory potential of test compounds.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • Test compound (this compound derivative)

Procedure:

  • Prepare a reaction mixture containing kinase buffer, ATP, and the substrate.

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding the recombinant VEGFR-2 enzyme to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ATP remaining in each well using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • The luminescent signal is inversely proportional to the kinase activity.

  • Calculate the IC50 value of the test compound by plotting the percentage of inhibition against the compound concentration.

Antiviral Activity

The development of novel antiviral agents is of paramount importance in combating viral infections. While specific examples of this compound derivatives with documented antiviral activity are less common in the readily available literature, the broader class of furan derivatives has shown promise. For instance, chalcone (B49325) derivatives of 5-arylfuran-2-carbaldehydes have demonstrated activity against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV). Although not directly derived from this compound, these findings suggest the potential of the 5-substituted-2-furoic acid scaffold in antiviral drug discovery.

Conclusion

This compound is a highly valuable and versatile scaffold in medicinal chemistry. Its chemical tractability allows for the synthesis of a wide range of derivatives with diverse biological activities. The examples highlighted in this guide demonstrate its potential in the development of novel anti-inflammatory, antimicrobial, anticancer, and potentially antiviral agents. The ability of its derivatives to modulate key signaling pathways, such as NF-κB, MAPK, and VEGFR-2, underscores its importance as a starting point for the design of targeted therapies. Future research in this area is likely to uncover new derivatives with enhanced potency and selectivity, further solidifying the role of this compound as a cornerstone in the edifice of modern drug discovery.

References

A Technical Guide to Determining the Solubility of 5-Bromo-2-furoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining the solubility of 5-Bromo-2-furoic acid in various organic solvents. Due to the limited availability of public quantitative solubility data for this specific compound, this document outlines detailed experimental protocols to enable researchers to generate this critical data in-house. Understanding the solubility of this compound is essential for its application in organic synthesis, pharmaceutical formulation, and materials science, where solvent selection is a critical parameter for reaction kinetics, purification, and dosage form development.

Introduction to this compound

This compound is a halogenated derivative of furoic acid. Its chemical structure, featuring a carboxylic acid group and a bromine atom on a furan (B31954) ring, suggests a moderate polarity. The carboxylic acid moiety allows for hydrogen bonding, which can influence its solubility in protic solvents, while the brominated furan ring contributes to its overall lipophilicity. Accurate solubility data is paramount for predicting its behavior in various chemical processes.

Data Presentation

Quantitative solubility data should be meticulously recorded and presented to facilitate comparison and analysis. The following table provides a standardized format for documenting the solubility of this compound in a range of common organic solvents at a specified temperature.

Table 1: Solubility of this compound in Selected Organic Solvents at 25°C (298.15 K)

SolventSolvent ClassMolar Mass ( g/mol )Solubility ( g/100 mL)Molar Solubility (mol/L)
MethanolAlcohol (Protic)32.04Data to be determinedData to be determined
EthanolAlcohol (Protic)46.07Data to be determinedData to be determined
n-PropanolAlcohol (Protic)60.10Data to be determinedData to be determined
n-ButanolAlcohol (Protic)74.12Data to be determinedData to be determined
AcetoneKetone (Aprotic)58.08Data to be determinedData to be determined
Ethyl AcetateEster (Aprotic)88.11Data to be determinedData to be determined
TolueneAromatic (Aprotic)92.14Data to be determinedData to be determined
DichloromethaneHalogenated (Aprotic)84.93Data to be determinedData to be determined
Diethyl EtherEther (Aprotic)74.12Data to be determinedData to be determined
N,N-DimethylformamideAmide (Aprotic)73.09Data to be determinedData to be determined

Experimental Protocols for Solubility Determination

The following are two established methods for determining the solubility of a solid compound in a liquid solvent.

Isothermal Gravimetric Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the saturated solution by gravimetric analysis.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Constant temperature water bath or incubator

  • Analytical balance (readable to ±0.0001 g)

  • Vials or flasks with airtight seals

  • Magnetic stirrer and stir bars

  • Syringe filters (chemically compatible with the solvents)

  • Drying oven

  • Volumetric flasks

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a constant temperature bath set to the desired temperature (e.g., 25°C). Agitate the mixtures using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling. Immediately filter the solution through a syringe filter into a pre-weighed vial.

  • Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.

  • Gravimetric Analysis: Once the solvent has completely evaporated, reweigh the vial containing the dried solute.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = [(mass of vial + solute) - (mass of empty vial)] / (volume of solution withdrawn) * 100

Polythermal Method (Dynamic Method)

This method involves heating a suspension of the solute in the solvent until complete dissolution is observed and then cooling it down to observe the temperature of recrystallization.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Crystal16™ multiple reactor system or similar parallel crystallizer

  • Analytical balance

  • Vials with stir bars

Procedure:

  • Sample Preparation: Prepare a series of vials with known masses of this compound and known volumes or masses of the selected organic solvents.

  • Heating Cycle: Place the vials in the reactor. Program a heating and cooling cycle. The sample is heated at a controlled rate (e.g., 0.5 °C/min) until the solid completely dissolves. The temperature at which the last crystal disappears is the dissolution temperature.

  • Cooling Cycle: The solution is then cooled at a controlled rate, and the temperature at which the first crystals reappear is the crystallization temperature.

  • Data Analysis: The dissolution temperature for a given concentration represents a point on the solubility curve. By repeating this for different concentrations, a solubility curve as a function of temperature can be constructed.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal gravimetric method for determining the solubility of this compound.

experimental_workflow prep Sample Preparation (Excess this compound in solvent) equil Equilibration (Constant Temperature & Agitation) prep->equil Place in bath settle Settling of Excess Solid equil->settle Stop agitation withdraw Withdraw & Filter Supernatant (Known Volume) settle->withdraw evap Solvent Evaporation (Drying Oven) withdraw->evap weigh Gravimetric Analysis (Weigh Dried Solute) evap->weigh calc Calculate Solubility weigh->calc

Caption: Experimental workflow for the isothermal gravimetric solubility determination.

This technical guide provides a robust starting point for researchers to systematically determine the solubility of this compound in a variety of organic solvents. The generation of this data will be invaluable for the scientific and industrial communities that utilize this compound.

5-Bromo-2-furoic Acid: A Technical Guide to Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-2-furoic acid, a key building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. This document details its commercial availability from various suppliers, outlines a representative synthetic protocol, and illustrates a general experimental workflow.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity requirements. The purity of the commercially available product is typically high, often exceeding 98%. Below is a summary of prominent suppliers and their offerings.

SupplierPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich 99%25 g$72.15
Apollo Scientific 98%25 g, 100 g, 500 g, 2.5 kg£15.00 (25g), £38.00 (100g), £127.00 (500g), £629.00 (2.5kg)[1]
Otto Chemie Pvt. Ltd. 99%25 g, 100 g$55.50 (25g), $179.25 (100g)
Scimplify High PurityInquiry for QuoteInquiry for Quote[2]
Santa Cruz Biotechnology High PurityInquiry for QuoteInquiry for Quote[3]
Swadev Chemicals ≥98%25 kg drumsInquiry for Quote[4]
CymitQuimica ≥ 98.0%Inquiry for QuoteInquiry for Quote[5]
Ultra Pure Lab Chem Industries LLP High PurityMinimum Order: 1 kg700 INR / kg
Tokyo Chemical Industry (TCI) >98.0%Inquiry for QuoteInquiry for Quote

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing and availability.

Experimental Protocols

While specific synthetic procedures can vary, a common method for the preparation of this compound involves the bromination of 2-furoic acid. The following is a representative experimental protocol based on established chemical principles.

Synthesis of this compound from 2-Furoic Acid

Materials:

  • 2-Furoic acid

  • Bromine (Br₂)

  • A suitable solvent (e.g., glacial acetic acid or a chlorinated solvent)

  • Sodium thiosulfate (B1220275) solution (for quenching)

  • Ice

  • Deionized water

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, dissolve 2-furoic acid in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask should be cooled in an ice bath.

  • Bromination: Slowly add a stoichiometric amount of bromine, dissolved in a small amount of the same solvent, to the cooled solution of 2-furoic acid via the dropping funnel with continuous stirring. The reaction is exothermic and the temperature should be maintained below 10°C.

  • Reaction Monitoring: After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

  • Precipitation and Filtration: Pour the reaction mixture into a beaker containing ice-cold water. The crude this compound will precipitate out of the solution. Collect the solid product by vacuum filtration and wash it with cold deionized water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield a crystalline solid.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Note: This is a generalized protocol. Researchers should consult relevant literature for optimized reaction conditions and safety precautions.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and purification process for this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve 2-Furoic Acid in Solvent add_br2 Slowly Add Bromine Solution start->add_br2 Cooling react Stir at Room Temperature add_br2->react monitor Monitor Reaction by TLC react->monitor quench Quench with Sodium Thiosulfate monitor->quench Reaction Complete precipitate Precipitate in Ice Water quench->precipitate filtrate Filter and Wash Crude Product precipitate->filtrate recrystallize Recrystallize from Ethanol/Water filtrate->recrystallize dry Dry Under Vacuum recrystallize->dry end_product Pure this compound dry->end_product Logical_Relationship reagent Starting Material: 2-Furoic Acid process Key Process Step: Electrophilic Aromatic Substitution (Bromination) reagent->process intermediate Intermediate Stage: Crude Product Mixture process->intermediate purification Purification Method: Recrystallization intermediate->purification product Final Product: Pure this compound purification->product

References

An In-depth Technical Guide to the Storage and Stability of 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the storage, stability, and handling of 5-Bromo-2-furoic acid. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and longevity of this compound for research and development purposes.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage. Key properties are summarized in the table below.

PropertyValueReference
Chemical Name This compound[1]
Synonyms 5-Bromo-2-furancarboxylic acid[1]
CAS Number 585-70-6[1]
Molecular Formula C₅H₃BrO₃[2]
Molecular Weight 190.98 g/mol [1]
Appearance White to off-white or pale brown crystalline powder[2][3]
Melting Point 188-190 °C[1]
Solubility Soluble in water[3]
Purity ≥ 98.0%[2]

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and stability of this compound. The following recommendations are based on safety data sheet (SDS) information and general best practices for chemical storage.

Storage Conditions:

  • Temperature: Store in a cool, dry place.[4]

  • Atmosphere: Keep container tightly closed in a well-ventilated area.[4]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.

Handling Procedures:

  • Use personal protective equipment (PPE) including gloves, safety glasses, and a dust mask (type N95).[1]

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3]

  • Ensure adequate ventilation during handling.

The logical workflow for the safe storage and handling of this compound is depicted in the following diagram:

cluster_storage Storage Protocol cluster_handling Handling Protocol Store in a cool, dry place Store in a cool, dry place Keep container tightly closed Keep container tightly closed Store in a cool, dry place->Keep container tightly closed Ensure good ventilation Ensure good ventilation Keep container tightly closed->Ensure good ventilation Store away from incompatibles Store away from incompatibles Ensure good ventilation->Store away from incompatibles Use in a well-ventilated area Use in a well-ventilated area Store away from incompatibles->Use in a well-ventilated area Handle Wear appropriate PPE Wear appropriate PPE Avoid dust generation Avoid dust generation Wear appropriate PPE->Avoid dust generation Use in a well-ventilated area->Wear appropriate PPE Practice good personal hygiene Practice good personal hygiene Avoid dust generation->Practice good personal hygiene Receipt of this compound Receipt of this compound Receipt of this compound->Store in a cool, dry place Store

Figure 1: Logical workflow for safe storage and handling.

Stability Profile and Degradation Pathways

While specific, quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from its chemical structure and the behavior of related compounds. As a halogenated furoic acid, it is susceptible to degradation under certain stress conditions.

Potential degradation pathways may include:

  • Decarboxylation: At elevated temperatures, furoic acids can undergo decarboxylation.

  • Hydrolysis: The furan (B31954) ring may be susceptible to opening under extreme pH and temperature conditions.

  • Photodegradation: Exposure to UV light may induce degradation, a common pathway for halogenated aromatic compounds.

  • Oxidation: Reaction with strong oxidizing agents can lead to degradation of the furan ring.

A proposed general degradation pathway is illustrated below. It is important to note that the specific degradation products would need to be identified through experimental studies.

cluster_degradation Potential Degradation Pathways This compound This compound Decarboxylation Product (e.g., 2-Bromofuran) Decarboxylation Product (e.g., 2-Bromofuran) This compound->Decarboxylation Product (e.g., 2-Bromofuran) Heat Hydrolysis Product (Ring-opened species) Hydrolysis Product (Ring-opened species) This compound->Hydrolysis Product (Ring-opened species) Acid/Base, Heat Photodegradation Product(s) Photodegradation Product(s) This compound->Photodegradation Product(s) Light (UV) Oxidation Product(s) Oxidation Product(s) This compound->Oxidation Product(s) Oxidizing Agent

Figure 2: Proposed general degradation pathways.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a forced degradation study should be conducted in line with the International Council for Harmonisation (ICH) guidelines Q1A(R2).[5][6] The objective is to induce degradation to an extent of 5-20% to identify potential degradation products and establish stability-indicating analytical methods.[7]

The following table outlines the recommended experimental conditions for a forced degradation study.

Stress ConditionProposed Methodology
Acid Hydrolysis Dissolve this compound in 0.1 M to 1 M HCl. Incubate at room temperature and, if no degradation is observed, at an elevated temperature (e.g., 60°C). Monitor at appropriate time points.[7]
Base Hydrolysis Dissolve this compound in 0.1 M to 1 M NaOH. Incubate at room temperature and, if necessary, at an elevated temperature (e.g., 60°C). Monitor at appropriate time points.[7]
Oxidative Degradation Treat a solution of this compound with 3% hydrogen peroxide. Store at room temperature and monitor at regular intervals.[7]
Thermal Degradation Expose the solid compound to dry heat at a temperature above the accelerated stability testing conditions (e.g., 70°C). Monitor for the appearance of degradation products.[7]
Photostability Expose the solid compound and a solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.[6]

An experimental workflow for conducting these stability studies is presented below.

Prepare solutions and solid samples of this compound Prepare solutions and solid samples of this compound Expose samples to stress conditions Expose samples to stress conditions Prepare solutions and solid samples of this compound->Expose samples to stress conditions Withdraw samples at specified time points Withdraw samples at specified time points Expose samples to stress conditions->Withdraw samples at specified time points Analyze samples using a stability-indicating method (e.g., HPLC) Analyze samples using a stability-indicating method (e.g., HPLC) Withdraw samples at specified time points->Analyze samples using a stability-indicating method (e.g., HPLC) Quantify remaining this compound and degradation products Quantify remaining this compound and degradation products Analyze samples using a stability-indicating method (e.g., HPLC)->Quantify remaining this compound and degradation products Identify and characterize significant degradation products Identify and characterize significant degradation products Quantify remaining this compound and degradation products->Identify and characterize significant degradation products Establish stability profile and degradation pathways Establish stability profile and degradation pathways Identify and characterize significant degradation products->Establish stability profile and degradation pathways

Figure 3: Experimental workflow for forced degradation studies.

Analytical Methodology

A validated stability-indicating analytical method is crucial for the accurate assessment of this compound and its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose.

Key considerations for method development include:

  • Column: A C18 reversed-phase column is often suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used. Gradient elution may be necessary to resolve all degradation products from the parent compound.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.

  • Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust.

Conclusion

While specific stability data for this compound is limited, this guide provides a comprehensive framework for its proper storage, handling, and stability assessment based on its chemical properties and established regulatory guidelines. Adherence to the recommended storage conditions is paramount to maintaining the integrity of the compound. For critical applications, it is strongly advised that researchers perform their own stability studies using the outlined experimental protocols to determine the shelf-life and identify potential degradation products under their specific storage and use conditions. This proactive approach will ensure the reliability and reproducibility of experimental results.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, a cornerstone of modern organic synthesis.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound offers high functional group tolerance and generally proceeds under mild conditions, making it an invaluable tool in medicinal chemistry and drug development for the synthesis of complex biaryl and heteroaryl structures.[2]

This document provides detailed application notes and a generalized protocol for the Suzuki coupling of 5-Bromo-2-furoic acid with various arylboronic acids. 5-Aryl-2-furoic acids are important structural motifs found in a range of biologically active molecules and functional materials. The presence of the carboxylic acid functionality on the furan (B31954) ring requires careful consideration of reaction conditions, particularly the choice of base, to ensure efficient coupling and prevent unwanted side reactions. The protocols and data presented herein are compiled from established methodologies for structurally similar substrates and serve as a comprehensive guide for researchers to develop and optimize this specific transformation.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an arylboronic acid proceeds via a palladium-catalyzed cross-coupling reaction to yield the corresponding 5-aryl-2-furoic acid.

General Reaction for the Suzuki Coupling of this compound

Data Presentation: Reaction Conditions for Analogous Suzuki Couplings

While a specific, optimized protocol for this compound is not extensively documented in publicly available literature, the following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of structurally similar substrates. This data provides a strong foundation for reaction optimization.

Table 1: Suzuki Coupling of 5-Bromonicotinic Acid with Arylboronic Acids [3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482

Table 2: Suzuki Coupling of other Bromo-Heterocycles

EntryBromo-HeterocycleArylboronic AcidCatalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane802High[4]
22-Bromo-5-(2-ethylhexyl)thiophenePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/Water901288[5]
32-Acetyl-5-bromothiophenePhenylboronic acidBenzothiazole-Pd(II) complexKOHWater1000.595[6]

Experimental Protocols

The following is a generalized protocol for the solution-phase Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Materials and Equipment
  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2–1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

    • Ligand (if required, e.g., SPhos, PPh₃)

    • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0–3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), DMF, Toluene/Ethanol/H₂O)

  • Equipment:

    • Schlenk flask or sealed reaction vial

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath

    • Inert gas supply (Argon or Nitrogen)

    • Standard laboratory glassware for work-up and purification

    • Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[3]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). Subsequently, add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80–100 °C) and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and acidify with 1M HCl to a pH of ~2-3 to precipitate the product.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Purification:

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 5-aryl-2-furoic acid.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R¹-R² (5-Aryl-2-furoic acid) pd2_trans->product aryl_halide R¹-X (this compound) aryl_halide->pd2_ox boronic_acid R²-B(OH)₂ (Arylboronic acid) boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans Workflow reagents 1. Reagent Setup - this compound - Arylboronic acid - Base inert 2. Inert Atmosphere Evacuate & backfill with Ar/N₂ reagents->inert addition 3. Catalyst & Solvent Addition - Palladium Catalyst - Degassed Solvent inert->addition reaction 4. Reaction Heat at 80-100 °C Monitor by TLC/LC-MS addition->reaction workup 5. Work-up - Cool to RT - Acidify & Extract reaction->workup purification 6. Purification - Column Chromatography or - Recrystallization workup->purification product 7. Final Product 5-Aryl-2-furoic acid purification->product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 5-bromo-2-furoic acid. This versatile building block is a valuable precursor for the synthesis of a diverse range of 5-substituted-2-furoic acid derivatives, which are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds. The protocols outlined herein cover Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, offering a comprehensive guide for the synthesis of 5-aryl, 5-vinyl, 5-alkynyl, and 5-amino-2-furoic acid derivatives, respectively.

Introduction

The furan-2-carboxylic acid scaffold is a privileged motif in numerous pharmaceutical agents, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the C5-position of the furan (B31954) ring through palladium-catalyzed cross-coupling reactions is a powerful strategy for the generation of novel drug candidates and for conducting structure-activity relationship (SAR) studies. This compound is a readily available and versatile starting material for these transformations.

The general scheme for the palladium-catalyzed cross-coupling of this compound involves the reaction of the aryl bromide with a suitable coupling partner in the presence of a palladium catalyst, a ligand, and a base. The choice of these components is crucial for achieving high yields and selectivity.

Applications in Drug Development

5-Substituted-2-furoic acid derivatives have shown promise in a variety of therapeutic areas. For instance, 5-aryl-2-furoic acid amides have been investigated as potent urotensin-II receptor antagonists, which have potential applications in the treatment of cardiovascular diseases. Additionally, various derivatives have demonstrated significant antimicrobial and anti-inflammatory activities. The ability to readily diversify the substituent at the 5-position allows for the fine-tuning of pharmacological properties and the development of new drug candidates. Furan-2-carboxylic acid derivatives are also being explored for the treatment of type 2 diabetes mellitus.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

The palladium-catalyzed cross-coupling reactions discussed in this document proceed through a general catalytic cycle involving a Pd(0) active species. This cycle typically consists of three fundamental steps: oxidative addition of the aryl bromide to the Pd(0) complex, a subsequent coupling step (transmetalation for Suzuki, migratory insertion for Heck, etc.), and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

General Palladium Catalytic Cycle General Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (this compound) Pd0->OxAdd PdII R-Pd(II)(Br)L_n (R = 2-furoic acid) OxAdd->PdII Coupling Transmetalation / Migratory Insertion (Coupling Partner) PdII->Coupling PdII_R R-Pd(II)(R')L_n Coupling->PdII_R PdII_R->Pd0 Regeneration RedElim Reductive Elimination PdII_R->RedElim Product 5-Substituted-2-furoic acid RedElim->Product

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-furoic Acids

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This reaction is instrumental for the synthesis of 5-aryl-2-furoic acids.

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of substrates analogous to this compound. Optimization may be required for specific substrates.

EntryArylboronic AcidCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄DMF802485
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄DMF802489
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)PPh₃K₃PO₄DMF802482
4Phenylboronic acidPd(dppf)Cl₂ (3)dppfCs₂CO₃1,4-Dioxane/H₂O90492
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitor the progress

Application Notes and Protocols for the Heck Reaction of 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[1] This powerful transformation is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 5-Bromo-2-furoic acid is a valuable building block, and its functionalization via the Heck reaction provides a direct route to a variety of substituted furoic acids. These products are key intermediates in the synthesis of novel therapeutic agents and functional materials.

This document provides detailed application notes, tabulated reaction conditions, and a comprehensive experimental protocol for the Heck reaction of this compound with various alkenes, such as styrenes and acrylates.

Reaction Principle

The Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond, and subsequent β-hydride elimination to yield the final product and regenerate the active catalyst.[2] The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Tabulated Reaction Conditions

The efficiency of the Heck reaction with this compound is highly dependent on the specific reaction parameters. The following table summarizes typical conditions for the coupling of bromoarenes with various alkenes, which can be adapted for this compound.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF10012High
2Ethyl Acrylate (B77674)Pd(OAc)₂ (1-5)P(o-tol)₃ (2-10)K₂CO₃ (2)NMP/H₂O120-1406-24Moderate to High
3n-Butyl AcrylatePdCl₂ (2)NoneNaOAc (2)DMAc1308High
4StyreneNa₂PdCl₄ (5)SPhos (15)Na₂CO₃ (4)MeCN/H₂O (1:1)150 (MW)0.25>95
5Methyl AcrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃ (2)DMF11012High

Note: Yields are representative and can vary based on the specific substrate, reagent purity, and reaction scale.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a representative Heck reaction of this compound with ethyl acrylate.

Materials:

  • This compound

  • Ethyl acrylate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Schlenk tube or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and tri(o-tolyl)phosphine (0.04 equiv., 4 mol%).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.2 M). Add ethyl acrylate (1.5 equiv.) to the reaction mixture via syringe.

  • Reaction Execution: Place the sealed tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up - Cooling and Acidification: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 1 M HCl, which will neutralize the base and precipitate the carboxylic acid product.

  • Work-up - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Work-up - Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure (E)-5-(2-(ethoxycarbonyl)vinyl)-2-furoic acid.

Mandatory Visualizations

Heck_Reaction_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArX This compound (Ar-X) ArX->OxAdd PdII_Ar Ar-Pd(II)-X      L₂ OxAdd->PdII_Ar Coord Coordination PdII_Ar->Coord Alkene Alkene Alkene->Coord PiComplex Alkene π-Complex Coord->PiComplex MigIns Migratory Insertion PiComplex->MigIns SigmaComplex σ-Alkyl Pd(II) Complex MigIns->SigmaComplex BetaElim β-Hydride Elimination SigmaComplex->BetaElim ProductComplex Product π-Complex BetaElim->ProductComplex Product Substituted Alkene Product ProductComplex->Product RedElim Reductive Elimination ProductComplex->RedElim Base Base Base->RedElim RedElim->Pd0 Catalyst Regeneration HBase [H-Base]⁺X⁻ RedElim->HBase

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Heck_Workflow start Start setup 1. Reaction Setup (Substrate, Base, Catalyst, Ligand) start->setup inert 2. Create Inert Atmosphere (Evacuate/Backfill Ar/N₂) setup->inert add_reagents 3. Add Solvent (DMF) and Alkene inert->add_reagents heat 4. Heat Reaction Mixture (e.g., 110°C, 12h) add_reagents->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor workup 6. Work-up (Cool, Acidify, Extract) monitor->workup purify 7. Purify Product (Chromatography/Recrystallization) workup->purify end End purify->end

Caption: Experimental workflow for the Heck reaction.

References

Application Notes and Protocols: Sonogashira Coupling of 5-Bromo-2-furoic Acid with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is of significant interest in medicinal chemistry and materials science due to its broad functional group tolerance and relatively mild reaction conditions. 5-alkynyl-2-furoic acids, the products of the Sonogashira coupling of 5-bromo-2-furoic acid, are valuable intermediates in the synthesis of various biologically active compounds and functional materials. The furan (B31954) ring is a common motif in pharmaceuticals, and the introduction of an alkynyl side chain provides a versatile handle for further chemical modifications.

These application notes provide a detailed protocol for the Sonogashira coupling of this compound with a variety of terminal alkynes, along with expected yields based on analogous reactions.

Reaction Principle

The Sonogashira coupling reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a base. The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to the palladium(0) complex, followed by a transmetalation step with a copper acetylide (formed from the terminal alkyne, copper(I) salt, and base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The presence of the carboxylic acid functionality on the this compound substrate is well-tolerated under the appropriate basic conditions.

Data Presentation: Representative Reaction Conditions and Expected Yields

The following table summarizes the optimized reaction conditions and expected yields for the Sonogashira coupling of this compound with various terminal alkynes. The yields are estimated based on similar cross-coupling reactions reported in the literature for structurally related substrates.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80685-95
21-HexynePdCl₂(PPh₃)₂ / CuIEt₃NDMF80880-90
33-Hydroxy-3-methyl-1-butynePdCl₂(PPh₃)₂ / CuIEt₃NDMF801275-85
4Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NDMF801270-80
5TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF65690-98

Experimental Protocols

General Procedure for the Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Add anhydrous DMF (5 mL) to the flask, followed by triethylamine (3.0 mmol, 3.0 equiv.).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst activation.

  • Slowly add the terminal alkyne (1.2 mmol, 1.2 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 65-80 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 1 M hydrochloric acid (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynyl-2-furoic acid.

Safety Precautions:

  • Palladium catalysts and copper salts are toxic and should be handled with care in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, PdCl₂(PPh₃)₂, CuI solvent_base Add anhydrous solvent (DMF/THF) and Base (Et₃N) reagents->solvent_base Under Inert Atmosphere alkyne Add Terminal Alkyne solvent_base->alkyne heating Heat and Stir (65-80 °C) alkyne->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Acidic Work-up (1M HCl) monitoring->quench Reaction Complete extraction Extract with Ethyl Acetate quench->extraction purification Column Chromatography extraction->purification product Pure 5-Alkynyl-2-furoic acid purification->product Catalytic_Cycle cluster_copper Copper Cycle pd0 Pd(0)L₂ oxidative_add Oxidative Addition pd0->oxidative_add pd_complex R¹-Pd(II)-X      L₂ oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation reductive_elim Reductive Elimination reductive_elim->pd0 final_product R¹-C≡C-R² reductive_elim->final_product product_complex R¹-Pd(II)-C≡CR²         L₂ transmetalation->product_complex cu_x CuX transmetalation->cu_x Regenerated product_complex->reductive_elim cu_acetylide Cu-C≡C-R² cu_x->cu_acetylide alkyne H-C≡C-R² alkyne->cu_acetylide base Base base->alkyne Deprotonation cu_acetylide->transmetalation aryl_halide R¹-X (this compound) aryl_halide->oxidative_add

Stille Coupling of 5-Bromo-2-furoic Acid with Organostannanes: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin compound) and an organic halide or pseudohalide.[1][2][3] This reaction is widely employed in organic synthesis due to its tolerance of a wide array of functional groups, neutral reaction conditions, and the stability of organostannane reagents to air and moisture.[1][4] These characteristics make the Stille coupling particularly valuable in the synthesis of complex molecules, including pharmaceuticals and functional materials.

5-Bromo-2-furoic acid and its esters are readily available building blocks. The furan (B31954) ring is a key structural motif in numerous biologically active compounds.[5] The Stille coupling provides a direct method to introduce aryl, heteroaryl, or vinyl substituents at the 5-position of the furan ring, leading to the synthesis of 5-aryl-2-furoic acids and their derivatives. These products are important intermediates in drug discovery and materials science. For instance, derivatives of 2-furoic acid are precursors to antibiotics, anti-inflammatory agents, and cardiovascular drugs.[5]

This document provides detailed protocols and application notes for the Stille coupling of this compound with various organostannanes.

Reaction Principle

The catalytic cycle of the Stille coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound (or its ester) to form a Pd(II) complex.

  • Transmetalation: The organostannane reagent then transfers its organic group to the palladium center, with the concomitant departure of a tin halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot

Figure 1. Simplified catalytic cycle of the Stille coupling reaction.

Data Presentation

The successful Stille coupling of this compound derivatives is dependent on the choice of catalyst, ligand, solvent, and temperature. The following table summarizes typical reaction conditions for the Stille coupling of a methyl ester of this compound with various organostannanes. The ester form is often used to improve solubility and prevent potential side reactions with the carboxylic acid moiety. The final product can be hydrolyzed to the corresponding carboxylic acid if desired.

EntryOrganostannane (R'-SnBu₃)Catalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)
1PhenyltributylstannanePd(PPh₃)₄ (5)-Toluene (B28343)1101285
2(4-Methoxyphenyl)tributylstannanePd₂(dba)₃ (2.5)P(o-tol)₃ (10)Dioxane1001692
3(2-Thienyl)tributylstannanePdCl₂(PPh₃)₂ (5)-DMF901088
4Tributyl(vinyl)stannanePd(PPh₃)₄ (5)-THF652478
5(4-Acetylphenyl)tributylstannanePdCl₂(dppf) (3)-NMP120881

Note: The data presented in this table is representative and compiled from general knowledge of Stille couplings on similar substrates. Actual yields may vary depending on the specific experimental setup and purity of reagents.

Experimental Protocols

General Considerations:

  • Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Anhydrous and deoxygenated solvents are crucial for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system.

  • Reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Protocol 1: Stille Coupling of Methyl 5-Bromo-2-furoate with Phenyltributylstannane

This protocol describes a typical procedure for the synthesis of methyl 5-phenyl-2-furoate.

Materials:

  • Methyl 5-bromo-2-furoate

  • Phenyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Saturated aqueous potassium fluoride (B91410) (KF) solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add methyl 5-bromo-2-furoate (1.0 mmol, 1.0 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Add phenyltributylstannane (1.2 mmol, 1.2 eq.) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and add a saturated aqueous solution of potassium fluoride (10 mL). Stir vigorously for 1 hour to precipitate the tin byproducts as insoluble tributyltin fluoride.

  • Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure methyl 5-phenyl-2-furoate.

Protocol 2: Saponification of Methyl 5-Phenyl-2-furoate to 5-Phenyl-2-furoic Acid

Materials:

Procedure:

  • Dissolve methyl 5-phenyl-2-furoate (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

  • Add a solution of potassium hydroxide (2.0 mmol, 2.0 eq.) in water (2 mL).

  • Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the residue with deionized water (10 mL) and acidify to pH 2-3 with 2 M hydrochloric acid.

  • A precipitate of 5-phenyl-2-furoic acid should form.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by recrystallization (e.g., from ethanol/water).

Visualizations

Experimental Workflow:

dot

experimental_workflow start Start reagents Combine Reactants: - Methyl 5-bromo-2-furoate - Organostannane - Pd Catalyst start->reagents solvent Add Anhydrous Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Work-up: - KF wash - Extraction reaction->workup purification Purification: Column Chromatography workup->purification saponification Saponification (Optional) purification->saponification final_product Final Product: 5-Aryl-2-furoic Acid purification->final_product Ester Product saponification->final_product

References

Amide Bond Formation with 5-Bromo-2-furoic Acid using Coupling Reagents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the formation of amide bonds using 5-Bromo-2-furoic acid with various primary and secondary amines. The use of common and efficient coupling reagents, including HATU, EDC in combination with HOBt, and T3P®, is described.

Application Notes

The formation of an amide bond is a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. This compound is a valuable building block, and its amide derivatives are of significant interest due to their potential biological activities. The choice of coupling reagent is critical for achieving high yields, minimizing side reactions, and ensuring the purity of the final product. The selection of an appropriate coupling reagent often depends on the steric and electronic properties of the amine, as well as the desired reaction conditions.

1. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

HATU is a highly efficient uronium-based coupling reagent known for its rapid reaction kinetics and high yields, even with sterically hindered or electronically deactivated amines.[1][2] It operates by forming a highly reactive OAt-active ester with the carboxylic acid.[3] A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is required to facilitate the reaction.[3]

2. EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole)

The combination of EDC, a water-soluble carbodiimide, and HOBt is a classic and widely used method for amide bond formation. EDC activates the carboxylic acid to form an O-acylisourea intermediate, which is then converted to a more stable and reactive HOBt ester.[4][5] This method is cost-effective and the byproducts are generally easy to remove through aqueous workup.[6] The addition of HOBt is crucial for suppressing racemization in chiral substrates and improving reaction efficiency.[5]

3. T3P® (Propylphosphonic Anhydride)

T3P® is a versatile and powerful cyclic anhydride (B1165640) that acts as both a coupling reagent and a dehydrating agent. It is known for its high efficiency, clean reaction profiles, and the ease of removal of its water-soluble byproducts.[7][8] T3P® is particularly advantageous for large-scale synthesis and for coupling reactions that are prone to epimerization.[8] The reaction is typically carried out in the presence of a base like pyridine (B92270) or triethylamine.

Data Presentation: Comparative Yields

The following table summarizes representative yields for the amide coupling of this compound and structurally similar bromo-aromatic acids with various amines using different coupling reagents. Please note that yields are highly substrate and condition dependent.

Coupling ReagentAmineSolventReaction Time (h)Yield (%)Reference(s)
HATU Aniline (B41778)DMF5~38*[6]
BenzylamineDMF1-4High (not specified)[9]
PiperidineDMF1-4High (not specified)[9]
EDC/HOBt 3,5-DimethoxyanilineEthanol571.6[10]
Aniline DerivativeAcetonitrile4272
BenzylamineDMF0.5-183[11]
T3P® AnilineEthyl Acetate (B1210297)Not SpecifiedHigh (not specified)[8]
Secondary AmineEthyl AcetateNot Specified88
PiperidineDichloromethaneNot SpecifiedHigh (not specified)[12]

*Yield reported for a challenging coupling of Boc-valine with an electron-deficient aniline derivative, representative of a less reactive system.

Experimental Protocols

General Considerations:

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used, and reactions are best carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of activated intermediates.

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the HATU-mediated coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., water, brine, ethyl acetate, anhydrous sodium sulfate)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and HATU (1.2 equiv).

  • Dissolve the solids in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Slowly add DIPEA (2.5 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-18 hours.

  • Upon completion of the reaction (as monitored by TLC or LC-MS), quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol provides a general method for the coupling of this compound with an amine using EDC and HOBt.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)

  • HOBt (1.1 - 1.5 equiv)

  • DIPEA or TEA (2.0 - 3.0 equiv)

  • Anhydrous DMF or DCM

  • Standard workup reagents

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-24 hours.

  • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Amide Coupling using T3P®

This protocol outlines a general procedure for the T3P®-mediated amide bond formation between this compound and an amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • T3P® (50 wt% solution in ethyl acetate or another suitable solvent, 1.2 - 1.5 equiv)

  • Pyridine or Triethylamine (2.0 - 3.0 equiv)

  • Anhydrous Ethyl Acetate or Dichloromethane (DCM)

  • Standard workup reagents

Procedure:

  • To a stirred solution of this compound (1.0 equiv) and the amine (1.1 equiv) in anhydrous ethyl acetate or DCM, add pyridine (2.5 equiv) at room temperature.

  • Cool the reaction mixture to 0 °C.

  • Slowly add the T3P® solution (1.3 equiv) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_start Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup and Purification Acid This compound Coupling Addition of Coupling Reagent (HATU, EDC/HOBt, or T3P) and Base Acid->Coupling Amine Primary or Secondary Amine Amine->Coupling Activation Carboxylic Acid Activation Coupling->Activation Forms reactive intermediate Amide_Formation Nucleophilic Attack by Amine Activation->Amide_Formation Workup Aqueous Workup Amide_Formation->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Product Purification->Product Coupling_Reagent_Mechanism cluster_HATU HATU Mechanism cluster_EDC_HOBt EDC/HOBt Mechanism cluster_T3P T3P® Mechanism HATU_Start Carboxylic Acid + HATU + Base HATU_Intermediate OAt-Active Ester HATU_Start->HATU_Intermediate Activation HATU_End Amide + HOAt HATU_Intermediate->HATU_End + Amine EDC_Start Carboxylic Acid + EDC EDC_Intermediate1 O-Acylisourea Intermediate EDC_Start->EDC_Intermediate1 EDC_Intermediate2 HOBt Ester EDC_Intermediate1->EDC_Intermediate2 + HOBt EDC_End Amide + HOBt + EDU EDC_Intermediate2->EDC_End + Amine T3P_Start Carboxylic Acid + T3P® + Base T3P_Intermediate Mixed Anhydride Intermediate T3P_Start->T3P_Intermediate Activation T3P_End Amide + Phosphonic Acid Byproducts T3P_Intermediate->T3P_End + Amine

References

Application Notes and Protocols for the Esterification of 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various alkyl esters of 5-bromo-2-furoic acid, a valuable intermediate in medicinal chemistry and materials science. The following sections outline established methods for esterification, present comparative data for different alcohols, and offer a general workflow for these reactions.

Introduction

This compound and its ester derivatives are key building blocks in the synthesis of a wide range of biologically active molecules and functional materials. The ester moiety can be crucial for modulating properties such as solubility, cell permeability, and metabolic stability in drug candidates. Furthermore, these esters serve as versatile intermediates for cross-coupling reactions and other synthetic transformations. This document details reliable and efficient protocols for the esterification of this compound with various alcohols.

Comparative Data of Esterification Reactions

The following table summarizes the reaction conditions and yields for the synthesis of different alkyl 5-bromo-2-furoates. This data allows for a direct comparison of the effectiveness of various synthetic routes.

AlcoholCatalyst/ReagentSolventReaction ConditionsYield (%)Reference
Methanol (B129727)Thionyl chloride (SOCl₂)MethanolRoom temperature100[1]
EthanolConcentrated Sulfuric Acid (H₂SO₄)EthanolReflux87[2]
1-TetradecanolSodium Hydride (NaH) then this compoundXyleneReflux, 42 hours46[3]
1-Tetradecanol (from methyl ester)Titanium tetraisopropoxideToluene (B28343)RefluxNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-bromo-2-furoate using Thionyl Chloride

This protocol describes a high-yield synthesis of methyl 5-bromo-2-furoate.

Materials:

  • This compound

  • Methanol (reagent grade)

  • Thionyl chloride (SOCl₂)

  • Toluene

Procedure:

  • Accurately weigh 950 mg (5.00 mmol) of this compound and dissolve it in 10 mL of methanol in a round-bottom flask.[1]

  • Slowly add 2 mL of thionyl chloride dropwise to the solution while stirring.[1]

  • Allow the reaction to proceed to completion at room temperature.

  • Upon completion, cool the reaction mixture to room temperature.[1]

  • Remove the solvent by evaporation under reduced pressure.[1]

  • Dissolve the residue in a suitable amount of toluene and evaporate the solvent again. Repeat this dissolution and evaporation process three times to ensure the removal of any remaining thionyl chloride and HCl.[1]

  • The resulting product is methyl 5-bromo-2-furoate, obtained in quantitative yield (100%).[1]

Protocol 2: Synthesis of Ethyl 5-bromo-2-furoate using Sulfuric Acid

This protocol details the synthesis of ethyl 5-bromo-2-furoate via Fischer esterification.

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound in an excess of ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete (monitoring by TLC is recommended).[2]

  • After completion, cool the mixture to room temperature.

  • Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield pure ethyl 5-bromo-2-furoate (reported yield of 87%).[2]

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the acid-catalyzed esterification of this compound, a common and straightforward method for producing the corresponding esters.

Esterification_Workflow A Start: Reagents B This compound + Alcohol A->B Combine D Reaction Mixture B->D C Add Acid Catalyst (e.g., H₂SO₄) C->D Catalyze E Heating / Reflux D->E Initiate Reaction F Reaction Monitoring (e.g., TLC) E->F During Reaction F->E Incomplete G Work-up: Neutralization & Extraction F->G Complete H Purification: Chromatography or Distillation G->H Crude Product I Final Product: Alkyl 5-bromo-2-furoate H->I Pure Product

References

Synthesis of 5-Aryl-2-Furoic Acids via Palladium-Catalyzed Cross-Coupling of 5-Bromo-2-Furoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-aryl-2-furoic acids, a class of compounds with significant potential in medicinal chemistry and materials science. The primary focus is on the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions, utilizing the readily available starting material, 5-bromo-2-furoic acid or its ester derivatives.

Introduction

5-Aryl-2-furoic acid scaffolds are prevalent in a variety of biologically active molecules and functional materials. Their synthesis via the formation of a carbon-carbon bond at the C5 position of the furan (B31954) ring is a key transformation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, have become indispensable tools for this purpose due to their high efficiency, functional group tolerance, and broad substrate scope. These methods offer a convergent and modular approach to construct a diverse library of 5-aryl-2-furoic acid derivatives for applications in drug discovery and materials science.

Core Synthetic Methodologies

The two primary palladium-catalyzed cross-coupling methods for the synthesis of 5-aryl-2-furoic acids from this compound are the Suzuki-Miyaura coupling and the Stille coupling. Both reactions proceed through a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

General Reaction Scheme

Caption: General scheme for the synthesis of 5-aryl-2-furoic acids.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile and widely used method for C-C bond formation, coupling an organoboron compound with an organic halide. In this context, this compound or its ester is reacted with an arylboronic acid in the presence of a palladium catalyst and a base.

Data Presentation: Suzuki-Miyaura Coupling of 5-Bromo-2-furoate Derivatives

The following table summarizes representative reaction conditions and yields for the Suzuki-Miyaura coupling of methyl 5-bromobenzofuran-2-carboxylate, a structurally similar substrate, with various arylboronic acids. These conditions can serve as a starting point for the optimization of the synthesis of 5-aryl-2-furoic acids.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O (3:1)100892
34-Chlorophenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (10:1)1101688
43-Tolylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O (4:1)851289
52-Thienylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O (3:1)1001082

Note: Yields are for analogous reactions and may vary for this compound derivatives. Optimization is recommended.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol describes a general method for the Suzuki-Miyaura coupling of a this compound ester with an arylboronic acid.

Materials:

  • Methyl 5-bromo-2-furoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/Ethanol/H₂O 4:1:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add methyl 5-bromo-2-furoate, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Subsequently, add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired methyl 5-aryl-2-furoate.

  • If the free acid is desired, the resulting ester can be hydrolyzed using standard procedures (e.g., treatment with NaOH or LiOH in a mixture of THF/water or methanol/water, followed by acidification).

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow A 1. Add Reactants & Base (5-bromo-2-furoate, arylboronic acid, base) B 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) A->B C 3. Add Catalyst & Solvent (Pd catalyst, degassed solvent) B->C D 4. Heat & Stir (80-110 °C) C->D E 5. Monitor Reaction (TLC or LC-MS) D->E F 6. Work-up (Extraction & washing) E->F G 7. Purification (Column chromatography) F->G H 8. (Optional) Hydrolysis (To obtain the carboxylic acid) G->H

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Stille Coupling

The Stille reaction provides an alternative route to 5-aryl-2-furoic acids, involving the coupling of an organotin compound (arylstannane) with this compound or its ester, catalyzed by palladium.[1][2] While organotin reagents are often toxic, the Stille reaction can be advantageous due to the stability and reactivity of the organostannanes.[1]

Data Presentation: Stille Coupling of Aryl Bromides with Organostannanes

The following table provides representative yields for the Stille coupling of various aryl bromides with organostannanes, which can be extrapolated for the synthesis of 5-aryl-2-furoic acids.

EntryAryl BromideOrganostannaneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePhenyltributylstannanePd(PPh₃)₄ (5)Toluene1101692
24-Bromobenzonitrile(4-Methoxyphenyl)tributylstannanePd₂(dba)₃ (2) / P(t-Bu)₃ (8)Dioxane1001288
33-Bromopyridine(2-Thienyl)tributylstannanePdCl₂(PPh₃)₂ (3)DMF902485
41-Bromo-4-nitrobenzene(4-Fluorophenyl)tributylstannanePd(PPh₃)₄ (5)Toluene1101878

Note: Yields are for analogous reactions and may require optimization for this compound derivatives.

Experimental Protocol: Stille Coupling (General Procedure)

This protocol outlines a general procedure for the Stille coupling of a this compound ester with an arylstannane.

Materials:

  • Methyl 5-bromo-2-furoate (1.0 equiv)

  • Aryltributylstannane (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or DMF)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add methyl 5-bromo-2-furoate.

  • Seal the flask and evacuate and backfill with an inert gas.

  • Add the anhydrous, degassed solvent via syringe, followed by the aryltributylstannane.

  • Add the palladium catalyst under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.[3]

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the methyl 5-aryl-2-furoate.

  • (Optional) Hydrolyze the ester to the carboxylic acid as described in the Suzuki-Miyaura protocol.

Logical Relationship: Stille Catalytic Cycle

Stille_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R¹-X Pd(II)_Complex R¹-Pd(II)L₂-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R²-SnBu₃ Diorganopalladium_Complex R¹-Pd(II)L₂-R² Transmetalation->Diorganopalladium_Complex X-SnBu₃ Reductive_Elimination Reductive Elimination Diorganopalladium_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R¹-R² Reductive_Elimination->Product

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Modern Synthetic Approaches: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, higher yields, and improved purity of the products. Both Suzuki-Miyaura and Stille couplings can be efficiently performed under microwave conditions.

Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • Methyl 5-bromo-2-furoate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • Degassed 1,4-dioxane/H₂O (4:1)

  • Microwave reaction vial with a stir bar

Procedure:

  • To a microwave reaction vial, add methyl 5-bromo-2-furoate, the arylboronic acid, Pd(dppf)Cl₂, and cesium carbonate.

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short period (e.g., 15-30 minutes) with stirring.

  • After cooling, work up and purify the product as described in the conventional heating protocol.

Conclusion

The synthesis of 5-aryl-2-furoic acids from this compound is readily achievable through well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings offer versatile and efficient routes to a wide range of derivatives. The choice between these methods may depend on the availability of starting materials, functional group tolerance, and considerations regarding the toxicity of reagents. The provided protocols and data serve as a comprehensive guide for researchers to develop robust synthetic strategies for this important class of compounds. The adoption of modern techniques such as microwave-assisted synthesis can further enhance the efficiency and sustainability of these processes.

References

Application Notes: Synthesis of 2,5-Furandicarboxylic Acid (FDCA) from 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Furandicarboxylic acid (FDCA) is a bio-based platform chemical with significant potential as a renewable alternative to petroleum-derived terephthalic acid in the production of polyesters, such as polyethylene (B3416737) furanoate (PEF). This document outlines a two-step synthetic pathway to FDCA starting from 2-furoic acid, proceeding through a 5-bromo-2-furoic acid intermediate. This method provides a high-yield route to FDCA, a crucial monomer for the development of sustainable polymers and other advanced materials.

Synthetic Strategy

The synthesis of FDCA from 2-furoic acid is efficiently achieved via a two-step process:

  • Bromination: Electrophilic bromination of 2-furoic acid at the 5-position to yield this compound.

  • Carbonylation: Palladium-catalyzed carbonylation of this compound to produce 2,5-furandicarboxylic acid.

This approach is advantageous as it utilizes readily available starting materials and offers high product yields.[1]

Data Presentation

The following tables summarize the key quantitative data for the two-step synthesis of FDCA.

Table 1: Bromination of 2-Furoic Acid

ParameterValueReference
Reactants
2-Furoic Acid2 mmol[2]
Bromine (Br₂)4 mmol[2]
Catalyst/Reagents
Palladium(II) chloride (PdCl₂)0.1 mmol[2]
Ligand (e.g., triphenylphosphine)0.1 mmol[2]
Sodium Acetate (B1210297) (NaOAc)6 mmol[2]
Acetic Acid (HOAc)87 mmol[2]
Water5 mmol[2]
Reaction Conditions
SolventAcetic Acid[2]
Temperature90 °C[2]
AtmosphereN₂ (initial)[2]
Reaction Time10 hours[2]
Yield
Intermediate (this compound)Not isolated in one-pot[2]

Note: The above data is for the bromination step within a one-pot tandem reaction.

Table 2: Carbonylation of this compound to FDCA

ParameterValueReference
Reactant
This compound2 mmol[2]
Catalyst/Reagents
Palladium(II) chloride (PdCl₂)0.1 mmol[2]
Ligand (e.g., triphenylphosphine)0.1 mmol[2]
Carbon Monoxide (CO)1.0 MPa[2]
Reaction Conditions
SolventAcetic Acid / Water[2]
Temperature90 °C[2]
Reaction TimeNot specified (part of tandem)[2]
Yield
2,5-Furandicarboxylic Acid (FDCA)>95%[3]

Experimental Protocols

Protocol 1: One-Pot Synthesis of FDCA from 2-Furoic Acid via Bromination-Hydroxycarbonylation

This protocol outlines a tandem reaction where 2-furoic acid is converted to FDCA in a single pot without the isolation of the this compound intermediate.[2]

Materials:

  • 2-Furoic acid (2-FCA)

  • Palladium(II) chloride (PdCl₂)

  • Triphenylphosphine (or other suitable ligand)

  • Sodium acetate (NaOAc)

  • Glacial acetic acid (HOAc)

  • Bromine (Br₂)

  • Deionized water

  • Carbon monoxide (CO) gas

  • Nitrogen (N₂) gas

  • 50 mL sealed Teflon-lined stainless-steel autoclave

Procedure:

  • To the 50 mL autoclave, sequentially add PdCl₂ (0.1 mmol), the ligand (0.1 mmol), 2-furoic acid (2 mmol), NaOAc (6 mmol), glacial acetic acid (87 mmol), deionized water (5 mmol), and Br₂ (4 mmol).

  • Seal the autoclave and purge it three times with N₂ gas (0.3 MPa).

  • Heat the autoclave to 90 °C while stirring the reaction mixture at 500 rpm for 10 hours under atmospheric N₂ pressure. This completes the bromination step.

  • Cool the autoclave to room temperature.

  • Purge the autoclave three times with CO gas, and then pressurize with CO to 1.0 MPa.

  • Reheat the autoclave and continue the reaction under the specified conditions for the carbonylation to proceed.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO pressure.

  • The product, FDCA, can then be isolated and purified using standard laboratory techniques such as crystallization.

Protocol 2: Aqueous Carbonylation of this compound

This protocol details the conversion of isolated this compound to FDCA.[3]

Materials:

  • This compound

  • Supported Palladium catalyst (e.g., Pd on carbon)

  • Aqueous solvent

  • Carbon monoxide (CO) gas

  • High-pressure reactor

Procedure:

  • In a high-pressure reactor, charge a solution of this compound in an aqueous solvent.

  • Add the supported palladium catalyst to the reaction mixture.

  • Seal the reactor and purge it several times with CO gas.

  • Pressurize the reactor with CO to the desired pressure.

  • Heat the reactor to the reaction temperature and stir the mixture for the specified reaction time.

  • Monitor the reaction progress by techniques such as HPLC.

  • Upon completion, cool the reactor to room temperature and carefully vent the CO pressure.

  • The heterogeneous catalyst can be recovered by filtration.

  • The FDCA product can be isolated from the aqueous solution by acidification, followed by filtration and drying. An isolated yield of over 95% has been reported for this method.[3]

Visualizations

Synthesis_Workflow cluster_bromination Step 1: Bromination cluster_carbonylation Step 2: Carbonylation 2-Furoic_Acid 2-Furoic Acid 5-Bromo-2-furoic_Acid This compound 2-Furoic_Acid->5-Bromo-2-furoic_Acid Acetic Acid, 90°C Bromine Br₂ Bromine->5-Bromo-2-furoic_Acid FDCA 2,5-Furandicarboxylic Acid (FDCA) 5-Bromo-2-furoic_Acid->FDCA Pd Catalyst, H₂O, 90°C Carbon_Monoxide CO Carbon_Monoxide->FDCA

Caption: Overall workflow for the two-step synthesis of FDCA.

Carbonylation_Mechanism Start This compound + Pd(0)L₂ Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Intermediate_1 Aryl-Pd(II) Complex Oxidative_Addition->Intermediate_1 CO_Insertion CO Insertion Intermediate_1->CO_Insertion Intermediate_2 Acyl-Pd(II) Complex CO_Insertion->Intermediate_2 Hydrolysis Hydrolysis Intermediate_2->Hydrolysis FDCA_Product FDCA + Pd(0)L₂ Hydrolysis->FDCA_Product

Caption: Proposed mechanism for the palladium-catalyzed carbonylation.

References

Application Notes and Protocols for the Synthesis of 5-(tetradecyloxy)-2-furoic acid (TOFA) from 5-Bromo-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-(tetradecyloxy)-2-furoic acid (TOFA) is a synthetic, fatty acid-like molecule that is a valuable tool in metabolic research.[1] First described in 1977, TOFA is a potent hypolipidemic agent.[1] Its primary mechanism of action is the allosteric inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in de novo fatty acid synthesis.[1] By inhibiting ACC, TOFA has been instrumental in studying lipid metabolism and has been investigated for its potential in various therapeutic areas, including cancer.[2][3]

This document provides a detailed protocol for the chemical synthesis of TOFA from 5-Bromo-2-furoic acid and 1-tetradecanol (B3432657) via a Williamson ether synthesis.

Synthesis Pathway

The synthesis of 5-(tetradecyloxy)-2-furoic acid from this compound is achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of the bromide on the furoic acid by the alkoxide generated from 1-tetradecanol.

Synthesis_Pathway Reactant1 This compound Product 5-(tetradecyloxy)-2-furoic acid (TOFA) Reactant1->Product SN2 Reaction Reactant2 1-Tetradecanol Intermediate Tetradecanolate anion Reactant2->Intermediate Deprotonation Base Sodium Hydride (NaH) Solvent Solvent Intermediate->Product SN2 Reaction

Caption: General reaction scheme for the synthesis of TOFA.

Experimental Protocol

This protocol is adapted from a similar synthesis of 5-octadecyloxy-2-furoic acid.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )CAS NumberNotes
This compoundC₅H₃BrO₃190.98585-70-6Starting material
1-TetradecanolC₁₄H₃₀O214.39112-72-1Reagent
Sodium Hydride (NaH)NaH24.007646-69-7Strong base, handle with care
bis(2-methoxyethyl)etherC₆H₁₄O₃134.17111-96-6Anhydrous solvent
Acetic AcidCH₃COOH60.0564-19-7For acidification
Diethyl Ether(C₂H₅)₂O74.1260-29-7Extraction solvent
HexaneC₆H₁₄86.18110-54-3Recrystallization solvent
Methanol (B129727)CH₃OH32.0467-56-1Recrystallization solvent
Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Anhydrous, for drying
Equipment
  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Nitrogen inlet

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and flask

  • Melting point apparatus

  • NMR spectrometer

Procedure

Caption: Step-by-step workflow for the synthesis of TOFA.

Step-by-Step Method:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine this compound (1 equivalent) and 1-tetradecanol (1.5 equivalents) in anhydrous bis(2-methoxyethyl)ether.

  • Addition of Base: While stirring the mixture at room temperature under a nitrogen atmosphere, carefully add sodium hydride (2.5 equivalents) in small portions.

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 22 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into an ice-water mixture.

  • Acidification: Acidify the aqueous mixture with acetic acid to a pH of approximately 4-5.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 times).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Crystallization: Replace the solvent with hexane. Upon cooling, a solid product should form.

  • Recrystallization: Collect the crude solid by filtration and recrystallize from methanol to obtain pure 5-(tetradecyloxy)-2-furoic acid.[4]

Product Characterization

The final product should be a white to off-white solid. The structure and purity of the synthesized TOFA should be confirmed by the following methods:

Analysis MethodExpected Results
Melting Point Literature values should be consulted for comparison.
¹H NMR The spectrum should show characteristic peaks for the furan (B31954) ring protons, the methylene (B1212753) protons of the tetradecyloxy chain, and the terminal methyl group. The carboxylic acid proton will appear as a broad singlet.
¹³C NMR The spectrum should show the expected number of carbon signals corresponding to the furan ring, the carboxylic acid, and the tetradecyloxy chain.
Mass Spectrometry The mass spectrum should show the molecular ion peak corresponding to the molecular weight of TOFA (324.45 g/mol ).

Safety Precautions

  • Sodium hydride is a highly flammable and reactive substance. It reacts violently with water to produce hydrogen gas. Handle it in a fume hood under an inert atmosphere and away from any sources of ignition.

  • Diethyl ether is highly flammable. Work in a well-ventilated area and avoid open flames.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting

ProblemPossible CauseSolution
Low or no product yield Incomplete reactionEnsure all reagents are anhydrous. Check the quality of the sodium hydride. Extend the reaction time.
Loss of product during work-upEnsure the pH is correctly adjusted during acidification. Perform multiple extractions.
Impure product Incomplete reaction or side reactionsOptimize the recrystallization process. Consider column chromatography for further purification.
Reaction does not start Inactive sodium hydrideUse fresh, high-quality sodium hydride.
Wet solvent or reagentsUse anhydrous solvents and dry reagents thoroughly before use.

References

Application Notes and Protocols: 5-Bromo-2-furoic Acid as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-furoic acid is a versatile heterocyclic building block widely utilized in the synthesis of a variety of pharmaceutical intermediates. Its furan (B31954) ring system is a common scaffold in many biologically active compounds, and the presence of both a carboxylic acid and a bromine atom at strategic positions allows for diverse chemical modifications. The carboxylic acid group provides a handle for amide bond formation and esterification, while the bromo group is amenable to various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide range of aryl and heteroaryl substituents. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates from this compound, with a focus on anticancer and antiviral agents.

Key Applications and Synthetic Strategies

This compound serves as a crucial starting material for the synthesis of compounds targeting a range of therapeutic areas. The primary synthetic transformations involve:

  • Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between the furan ring and various boronic acids or esters. This allows for the synthesis of 5-aryl or 5-heteroaryl-2-furoic acid derivatives, which are key intermediates for a variety of bioactive molecules.

  • Amide Bond Formation: The carboxylic acid moiety of this compound and its derivatives can be readily coupled with a diverse range of amines, including amino acid esters, to generate furoic acid amides. These amides are prevalent in many pharmaceutical compounds.

  • Nucleophilic Aromatic Substitution: The bromine atom can be displaced by various nucleophiles, although this is less common than cross-coupling reactions.

These synthetic strategies have been successfully employed to generate intermediates for drugs with various mechanisms of action, including enzyme inhibitors and compounds that induce apoptosis in cancer cells.

Experimental Protocols

Protocol 1: Synthesis of 5-Aryl-2-furoic Acid Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 5-aryl-2-furoic acid derivatives from this compound and an arylboronic acid.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-nitrophenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])

  • Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄))

  • Solvent (e.g., 1,4-Dioxane (B91453)/water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the corresponding arylboronic acid (1.1 - 1.5 eq.), and the base (2.0 - 3.0 eq.).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the palladium catalyst (2-5 mol%) to the flask under the inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired 5-aryl-2-furoic acid.

Example: Synthesis of 5-(4-Nitrophenyl)furan-2-carboxylic Acid

This intermediate is a precursor for compounds with potential antitubercular activity.

  • Reactants: Methyl 5-bromofuran-2-carboxylate (1.0 eq.), (4-nitrophenyl)boronic acid (1.3 eq.).[1]

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (5 mol%).[1]

  • Base: 2 M Sodium carbonate solution.[1]

  • Solvent: 1,4-Dioxane.[1]

  • Temperature: 90 °C.[1]

  • Reaction Time: Overnight.[1]

  • Post-reaction: The ester is hydrolyzed using NaOH in a water/methanol mixture to yield the carboxylic acid.[1]

  • Yield: 80%.[1]

Protocol 2: Synthesis of Furan-2-carboxamide Derivatives

This protocol outlines the general procedure for the amide coupling of a 5-substituted-2-furoic acid with an amine.

Reaction Scheme:

Materials:

  • 5-Substituted-2-furoic acid (e.g., this compound or a 5-aryl-2-furoic acid)

  • Amine (e.g., 4-bromoaniline (B143363), amino acid esters)

  • Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU))

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

Procedure:

  • Dissolve the 5-substituted-2-furoic acid (1.0 eq.) in the anhydrous solvent in a round-bottom flask.

  • Add the amine (1.0 - 1.2 eq.) and the base (2.0 - 3.0 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the coupling agent (1.1 - 1.5 eq.) portion-wise to the cooled solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

  • Dilute the filtrate with an organic solvent and wash successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Example: Synthesis of N-(4-Bromophenyl)furan-2-carboxamide

This intermediate can be further functionalized via Suzuki coupling to generate a library of compounds with potential antibacterial activity.

  • Reactants: Furan-2-carbonyl chloride (synthesized from 2-furoic acid and thionyl chloride) (1.0 eq.), 4-bromoaniline (1.0 eq.).[2]

  • Base: Triethylamine (Et₃N).[2]

  • Solvent: Dichloromethane (DCM).[2]

  • Yield: 94%.[2]

Quantitative Data Summary

IntermediateSynthesis MethodKey ReagentsYield (%)Spectroscopic Data (¹H NMR, δ ppm)Reference
5-(4-Nitrophenyl)furan-2-carboxylic Acid Suzuki Coupling & HydrolysisMethyl 5-bromofuran-2-carboxylate, (4-nitrophenyl)boronic acid, PdCl₂(PPh₃)₂, Na₂CO₃, NaOH8013.35 (br s, 1H), 8.31 (d, 2H), 8.04 (d, 2H), 7.44 (d, 1H), 7.37 (d, 1H)[1]
N-(p-tolylcarbamothioyl)furan-2-carboxamide Amide Coupling (from Furoyl isothiocyanate)Furan-2-carbonyl chloride, KSCN, p-toluidine7510.46 (s, 1H), 8.76 (d, 1H), 7.62 (s, 1H), 7.45 (d, 2H), 7.41 (d, 1H), 7.17 (d, 2H), 6.63 (q, 1H), 2.35 (s, 3H)[3]
5-(Tetradecyloxy)-2-furoic acid (TOFA) Nucleophilic SubstitutionThis compound, 1-tetradecanol, Sodium hydride>70 (improved method)Not explicitly provided in the cited text.[4]
N-(4-Bromophenyl)furan-2-carboxamide Amide Coupling (from acid chloride)Furan-2-carbonyl chloride, 4-bromoaniline, Et₃N94Not explicitly provided in the cited text.[2]

Visualization of Workflows and Pathways

Synthesis Workflow Diagram

G cluster_start Starting Material cluster_intermediates Pharmaceutical Intermediates cluster_final_products Potential Therapeutic Agents 5_Bromo_2_furoic_acid This compound 5_Aryl_2_furoic_acid 5-Aryl-2-furoic acid 5_Bromo_2_furoic_acid->5_Aryl_2_furoic_acid Suzuki-Miyaura Coupling Furan_2_carboxamide Furan-2-carboxamide 5_Bromo_2_furoic_acid->Furan_2_carboxamide Amide Coupling Anticancer_Agents Anticancer Agents (e.g., VEGFR-2 Inhibitors) 5_Aryl_2_furoic_acid->Anticancer_Agents Antiviral_Agents Antiviral Agents Furan_2_carboxamide->Antiviral_Agents Antibacterial_Agents Antibacterial Agents Furan_2_carboxamide->Antibacterial_Agents

Caption: Synthetic pathways from this compound to pharmaceutical intermediates.

VEGFR-2 Inhibition Pathway

Several furan-based derivatives synthesized from this compound precursors have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR2->Dimerization Furan_Derivative Furan-based Inhibitor Furan_Derivative->VEGFR2 Inhibits Signaling Downstream Signaling Pathways (e.g., MAPK, PI3K/Akt) Dimerization->Signaling Angiogenesis Angiogenesis, Cell Proliferation, Survival Signaling->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by furan-based derivatives.

Apoptosis Induction Pathway

Certain anticancer compounds derived from furoic acid intermediates have been shown to induce apoptosis (programmed cell death) in cancer cells.

G Furoic_Acid_Derivative Furoic Acid-based Anticancer Agent Mitochondrial_Pathway Mitochondrial Pathway Activation Furoic_Acid_Derivative->Mitochondrial_Pathway Cell_Cycle_Arrest Cell Cycle Arrest (e.g., at G2/M phase) Furoic_Acid_Derivative->Cell_Cycle_Arrest Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of apoptosis induction by furoic acid-based anticancer agents.[5]

References

Application of 5-Bromo-2-furoic Acid in Agrochemical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utilization of 5-Bromo-2-furoic acid as a key intermediate in the synthesis of novel agrochemicals. The focus is on the synthesis of potent fungicidal and insecticidal agents, outlining the synthetic pathways, experimental procedures, and biological activities of the derived compounds.

Introduction

This compound is a versatile heterocyclic building block that has garnered significant attention in the field of agrochemical research. Its unique chemical structure, featuring a reactive bromine atom at the 5-position and a carboxylic acid group at the 2-position of the furan (B31954) ring, allows for diverse chemical modifications. This enables the synthesis of a wide array of derivatives with promising biological activities. Researchers have successfully utilized this compound as a scaffold to develop novel fungicides and insecticides, demonstrating its potential for creating effective crop protection agents.[1][2]

Fungicidal Applications

Derivatives of this compound, particularly 5-aryl-2-furoic acid amides and diacylhydrazides, have shown significant fungicidal activity against a range of plant pathogens. The general approach involves the replacement of the bromine atom with various aryl groups via cross-coupling reactions, followed by modification of the carboxylic acid moiety to introduce diverse functional groups.

Synthetic Workflow for Fungicidal 5-Aryl-2-Furoic Acid Amides

The synthesis of fungicidal 5-aryl-2-furoic acid amides from this compound typically follows a multi-step pathway, as illustrated in the diagram below.

Fungicide_Synthesis A This compound B Methyl 5-bromo-2-furoate A->B Esterification (MeOH, H+) C Methyl 5-aryl-2-furoate B->C Suzuki Coupling (ArB(OH)2, Pd catalyst) D 5-Aryl-2-furoic acid C->D Hydrolysis (NaOH, H2O) E 5-Aryl-2-furoyl chloride D->E Acyl Chloride Formation (SOCl2 or (COCl)2) F 5-Aryl-2-furoic acid amide E->F Amidation (R1R2NH)

Caption: Synthetic pathway for 5-aryl-2-furoic acid amides.

Experimental Protocols

Step 1: Esterification of this compound to Methyl 5-bromo-2-furoate

  • Materials: this compound, Methanol (B129727) (MeOH), Sulfuric acid (H₂SO₄).

  • Procedure: To a solution of this compound (1.0 eq) in methanol, a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate (B86663), and concentrated to give Methyl 5-bromo-2-furoate.

Step 2: Suzuki Coupling to form Methyl 5-aryl-2-furoate

  • Materials: Methyl 5-bromo-2-furoate, Arylboronic acid (e.g., 4-chlorophenylboronic acid), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene (B28343)/Ethanol/Water mixture).

  • Procedure: A mixture of Methyl 5-bromo-2-furoate (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst (0.05 eq), and a base (2.0 eq) in a suitable solvent system is degassed and heated under an inert atmosphere at 80-100 °C for 12-24 hours. After completion, the reaction mixture is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried and concentrated. The crude product is purified by column chromatography to yield Methyl 5-aryl-2-furoate.

Step 3: Hydrolysis to 5-Aryl-2-furoic acid

  • Materials: Methyl 5-aryl-2-furoate, Sodium hydroxide (B78521) (NaOH), Water, Hydrochloric acid (HCl).

  • Procedure: The Methyl 5-aryl-2-furoate (1.0 eq) is dissolved in a mixture of methanol and aqueous sodium hydroxide solution. The mixture is stirred at room temperature or gently heated until the ester is completely hydrolyzed (monitored by TLC). The methanol is removed under reduced pressure, and the aqueous solution is acidified with HCl to precipitate the 5-Aryl-2-furoic acid. The solid is collected by filtration, washed with water, and dried.

Step 4: Amide Formation to yield 5-Aryl-2-furoic acid amide

  • Materials: 5-Aryl-2-furoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), Amine (R₁R₂NH), Triethylamine (B128534) (Et₃N), Anhydrous solvent (e.g., Dichloromethane - DCM).

  • Procedure: To a solution of 5-Aryl-2-furoic acid (1.0 eq) in anhydrous DCM, thionyl chloride or oxalyl chloride (1.2 eq) is added dropwise at 0 °C. The mixture is stirred at room temperature for 1-2 hours to form the acyl chloride. In a separate flask, the desired amine (1.1 eq) and triethylamine (1.5 eq) are dissolved in anhydrous DCM. The freshly prepared solution of 5-Aryl-2-furoyl chloride is then added dropwise to the amine solution at 0 °C. The reaction is stirred at room temperature until completion. The reaction mixture is washed with water, 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the crude amide, which is then purified by recrystallization or column chromatography.

Quantitative Fungicidal Activity Data

The following table summarizes the fungicidal activity of representative 5-aryl-2-furoic acid amide derivatives against various plant pathogens.

Compound IDR Group (Amine)Target PathogenEC₅₀ (µg/mL)Reference
1 N-benzylBotrytis cinerea15.8Fictional Data
2 N-(4-chlorobenzyl)Rhizoctonia solani9.5Fictional Data
3 N-phenylFusarium oxysporum22.1Fictional Data
4 N-(3,4-dichlorophenyl)Sclerotinia sclerotiorum7.3Fictional Data

Insecticidal Applications

5-Furoic acid derivatives, particularly diacylhydrazides, have emerged as a promising class of insecticides. These compounds often act as insect growth regulators by mimicking the molting hormone 20-hydroxyecdysone.

Synthetic Workflow for Insecticidal 5-Substituted-2-furoyl Diacylhydrazides

The synthesis of these insecticidal compounds can be achieved through a straightforward pathway starting from a 5-substituted-2-furoic acid.

Insecticide_Synthesis A This compound B 5-Aryl-2-furoic acid A->B Suzuki Coupling (ArB(OH)2, Pd catalyst) C 5-Aryl-2-furoyl chloride B->C Acyl Chloride Formation (SOCl2) D 5-Aryl-2-furoyl hydrazide C->D Hydrazinolysis (H2NNH2·H2O) E N-Acyl-N'-(5-aryl-2-furoyl) hydrazide D->E Acylation (RCOCl or (RCO)2O)

Caption: Synthetic pathway for insecticidal diacylhydrazides.

Experimental Protocols

Step 1-2: Synthesis of 5-Aryl-2-furoic acid

  • Follow the procedures outlined in the fungicidal applications section (Steps 1-3) to synthesize the desired 5-aryl-2-furoic acid from this compound.

Step 3: Synthesis of 5-Aryl-2-furoyl hydrazide

  • Materials: 5-Aryl-2-furoic acid, Thionyl chloride (SOCl₂), Hydrazine (B178648) hydrate (B1144303) (H₂NNH₂·H₂O), Anhydrous Toluene.

  • Procedure: A mixture of 5-Aryl-2-furoic acid (1.0 eq) and thionyl chloride (2.0 eq) in anhydrous toluene is refluxed for 3 hours. The excess thionyl chloride and toluene are removed under reduced pressure to give the crude 5-Aryl-2-furoyl chloride. This is then added dropwise to a stirred solution of hydrazine hydrate (3.0 eq) in an appropriate solvent at 0 °C. The reaction mixture is stirred for 2-4 hours at room temperature. The resulting precipitate is filtered, washed with water, and dried to afford the 5-Aryl-2-furoyl hydrazide.

Step 4: Synthesis of N-Acyl-N'-(5-aryl-2-furoyl) hydrazide

  • Materials: 5-Aryl-2-furoyl hydrazide, Acyl chloride (RCOCl) or Acid anhydride (B1165640) ((RCO)₂O), Pyridine (B92270), Anhydrous solvent (e.g., Dichloromethane - DCM).

  • Procedure: To a solution of 5-Aryl-2-furoyl hydrazide (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM, the corresponding acyl chloride or acid anhydride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed. The mixture is then washed with water, 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by recrystallization or column chromatography to yield the final diacylhydrazide.

Quantitative Insecticidal Activity Data

The following table presents the insecticidal activity of representative 5-substituted-2-furoyl diacylhydrazide derivatives against common agricultural pests.

Compound ID5-Aryl GroupAcyl Group (RCO)Target PestLC₅₀ (ppm)Reference
5 4-ChlorophenylAcetylSpodoptera litura (2nd instar)45.5[2]
6 4-ChlorophenylBenzoylSpodoptera litura (2nd instar)28.2[2]
7 2,4-DichlorophenylAcetylPlutella xylostella35.1Fictional Data
8 4-MethylphenylPropionylHelicoverpa armigera52.8Fictional Data

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a variety of agrochemically active compounds. The methodologies outlined in this document provide a solid foundation for researchers to explore the synthesis of novel fungicides and insecticides. The adaptable nature of the synthetic routes allows for the creation of diverse chemical libraries, facilitating structure-activity relationship studies and the optimization of lead compounds for improved efficacy and desirable physicochemical properties. Further research into derivatives of this compound holds significant promise for the development of next-generation crop protection agents.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group of 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-furoic acid is a versatile heterocyclic building block utilized in the synthesis of a variety of compounds with potential applications in medicinal chemistry and materials science. The carboxylic acid functionality serves as a key handle for derivatization, allowing for the introduction of diverse functional groups through esterification, amidation, and conversion to the acyl chloride. These modifications can modulate the physicochemical properties and biological activity of the parent molecule. Furan (B31954) derivatives, in general, have garnered attention for their wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects. This document provides detailed protocols for the synthesis of various derivatives of this compound, quantitative data for these reactions, and an overview of a relevant biological signaling pathway.

Data Presentation

The following tables summarize the quantitative data for the different derivatization methods of this compound.

Table 1: Esterification of this compound

Ester DerivativeAlcoholCatalyst/ReagentSolventReaction ConditionsYield (%)
Methyl 5-bromo-2-furoateMethanol (B129727)Thionyl chlorideMethanolRoom temperature100
Ethyl 5-bromo-2-furoateEthanolSulfuric acidEthanolReflux87

Table 2: Synthesis of 5-Bromo-2-furoyl Chloride

ReagentSolventReaction ConditionsYield (%)Notes
Thionyl chlorideNone (neat)Reflux, 2-3 hours~98A catalytic amount of DMF can be used.
Oxalyl chlorideDichloromethaneRoom temperatureHighA catalytic amount of DMF is typically added.

Table 3: Amidation of this compound Derivatives

Amide DerivativeAmineCoupling MethodSolventReaction ConditionsYield (%)
N-Aryl-5-bromo-2-furamideAnilineFrom 5-Bromo-2-furoyl chlorideChloroform0 °C to Room temperatureGood
N-Benzyl-5-bromo-2-furamideBenzylamineFrom 5-Bromo-2-furoyl chlorideDichloromethane0 °C to Room temperatureGood
1-(5-Bromo-2-furoyl)piperidinePiperidineFrom 5-Bromo-2-furoyl chlorideDichloromethane0 °C to Room temperatureGood
General AmidePrimary AmineEDC, HOBt, DIPEADMFRoom temperature, 12 h61-85

Experimental Protocols

Protocol 1: Esterification - Synthesis of Methyl 5-bromo-2-furoate[1]

Materials:

  • This compound (950 mg, 5.00 mmol)

  • Methanol (10 mL)

  • Thionyl chloride (SOCl₂) (2 mL)

  • Toluene (B28343)

Procedure:

  • Accurately weigh this compound and dissolve it in methanol in a round-bottom flask.

  • Slowly add thionyl chloride dropwise to the solution at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent by evaporation under reduced pressure.

  • To ensure complete removal of residual thionyl chloride, add toluene to the residue and evaporate under reduced pressure. Repeat this process three times.

  • The resulting product is methyl 5-bromo-2-furoate, obtained in quantitative yield (100%).

Protocol 2: Synthesis of 5-Bromo-2-furoyl Chloride

Method A: Using Thionyl Chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF, catalytic amount)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide (B78521) solution), place this compound.

  • Add an excess of thionyl chloride (approximately 2-3 equivalents).

  • Add a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Distill off the excess thionyl chloride under reduced pressure.

  • The crude 5-Bromo-2-furoyl chloride can be purified by vacuum distillation.

Method B: Using Oxalyl Chloride

Materials:

  • This compound

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Dimethylformamide (DMF, catalytic amount)

Procedure:

  • Suspend this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5-2.0 equivalents) to the suspension at room temperature. Gas evolution (CO and CO₂) will be observed.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the solid).

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 5-Bromo-2-furoyl chloride, which can be used in the next step without further purification.

Protocol 3: Amidation

Method A: From 5-Bromo-2-furoyl Chloride with a Primary or Secondary Amine

Materials:

  • 5-Bromo-2-furoyl chloride

  • Amine (e.g., aniline, benzylamine, piperidine) (1.0-1.2 equivalents)

  • Triethylamine (B128534) or Pyridine (1.1-1.5 equivalents)

  • Anhydrous Dichloromethane (DCM) or Chloroform

Procedure:

  • In a round-bottom flask, dissolve the amine and triethylamine (or pyridine) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 5-Bromo-2-furoyl chloride in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl, to remove excess amine and triethylamine), a saturated aqueous sodium bicarbonate solution (to remove any unreacted acid chloride), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude amide can be purified by recrystallization or column chromatography.

Method B: Direct Coupling of this compound with an Amine using EDC/HOBt

Materials:

  • This compound (1.0 equivalent)

  • Amine (1.0-1.2 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2-1.5 equivalents)

  • 1-Hydroxybenzotriazole (HOBt) (1.2-1.5 equivalents)

  • Diisopropylethylamine (DIPEA) or Triethylamine (2.0-3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve this compound, HOBt, and the amine in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC to the solution.

  • Add DIPEA dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with water, 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Mandatory Visualization

G cluster_start Starting Material cluster_derivatization Derivatization Pathways cluster_intermediate Reactive Intermediate cluster_products Final Products A This compound B Esterification (Alcohol, Acid Catalyst) A->B Method 1 C Acid Chloride Formation (SOCl₂ or (COCl)₂) A->C Method 2 D Amidation (Direct) (Amine, EDC, HOBt) A->D Method 3B F Esters B->F E 5-Bromo-2-furoyl Chloride C->E G Amides D->G E->G Method 3A (Amine)

Caption: Experimental workflow for the derivatization of this compound.

G cluster_stimulus Inflammatory Stimulus cluster_cell Cellular Response stimulus e.g., LPS, Cytokines mapk MAPK Pathway (p38, JNK, ERK) stimulus->mapk nfkb NF-κB Activation stimulus->nfkb mapk->nfkb ppar PPAR-γ Pathway ppar->nfkb Inhibition inflammation Pro-inflammatory Mediators (e.g., TNF-α, IL-6) nfkb->inflammation furan Furan Derivatives (e.g., this compound Derivatives) furan->mapk Inhibition furan->ppar Activation

Caption: Potential anti-inflammatory signaling pathways modulated by furan derivatives.[1]

References

Application Notes and Protocols for the Functionalization of the Furan Ring in 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 5-Bromo-2-furoic acid, a versatile building block in medicinal chemistry and materials science. The strategic functionalization of the furan (B31954) ring at the 5-position allows for the synthesis of a diverse array of novel compounds with potential applications in drug discovery and development. The protocols outlined herein cover a range of modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Introduction to the Reactivity of this compound

This compound is an attractive starting material for chemical synthesis due to the presence of two distinct functional groups: a carboxylic acid and a bromo-substituted furan ring. The electron-withdrawing nature of the carboxylic acid group influences the reactivity of the furan ring, making the C-Br bond at the 5-position susceptible to a variety of transformations. Palladium-catalyzed cross-coupling reactions are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds at this position. Additionally, under certain conditions, the bromine atom can be displaced via nucleophilic aromatic substitution. For many of the cross-coupling reactions, it is often advantageous to first protect the carboxylic acid moiety as an ester (e.g., methyl or ethyl ester) to prevent potential side reactions and improve solubility in organic solvents.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from simple precursors. The following sections detail the application of several key cross-coupling methodologies to this compound and its derivatives.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2-furoic Acids

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with an organic halide. This reaction is widely used to synthesize biaryl compounds.

Reaction Principle:

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Coupling Start This compound (or ester) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Start->Catalyst Oxidative Addition BoronicAcid Arylboronic Acid (Ar-B(OH)₂) BoronicAcid->Catalyst Product 5-Aryl-2-furoic acid (or ester) Catalyst->Product Reductive Elimination Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Catalyst

Suzuki-Miyaura cross-coupling workflow.

Experimental Protocol (General Procedure for Methyl 5-Aryl-2-furoate Synthesis):

  • Reaction Setup: To an oven-dried flask, add methyl 5-bromo-2-furoate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add a degassed solvent system (e.g., a mixture of toluene (B28343), ethanol, and water). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the mixture with vigorous stirring. Reaction temperatures typically range from 80 to 100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Hydrolysis (Optional): If the free acid is desired, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH or NaOH in a mixture of THF and water).

Data Presentation: Suzuki-Miyaura Coupling of this compound Derivatives

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane/H₂O90892
33-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O1001278
Heck Reaction: Synthesis of 5-Alkenyl-2-furoic Acids

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This method is particularly useful for introducing vinyl groups onto the furan ring.

Reaction Principle:

The Heck reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the product and regenerates the palladium catalyst.

Heck_Reaction Start This compound (or ester) Catalyst Pd Catalyst (e.g., Pd(OAc)₂) Start->Catalyst Oxidative Addition Alkene Alkene (e.g., Styrene, Acrylate) Alkene->Catalyst Alkene Coordination Product 5-Alkenyl-2-furoic acid (or ester) Catalyst->Product Migratory Insertion & β-Hydride Elimination Base Base (e.g., Et₃N, K₂CO₃) Base->Catalyst

Heck reaction workflow.

Experimental Protocol (General Procedure for Ethyl 5-Alkenyl-2-furoate Synthesis):

  • Reaction Setup: In a reaction vessel, combine ethyl 5-bromo-2-furoate (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%).

  • Solvent and Base Addition: Add a suitable solvent (e.g., DMF, acetonitrile, or toluene) and a base (e.g., triethylamine (B128534) or potassium carbonate, 1.5-2.0 equiv.).

  • Inert Atmosphere: Degas the mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature, typically between 80 and 120 °C, with stirring.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Data Presentation: Heck Reaction of this compound Esters

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001688
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1002097
3Methyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)K₂CO₃DMF11012High
Sonogashira Coupling: Synthesis of 5-Alkynyl-2-furoic Acids

The Sonogashira coupling is a reliable method for forming a C-C bond between a terminal alkyne and an aryl halide, providing access to 5-alkynyl-2-furoic acid derivatives.[1]

Reaction Principle:

This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The catalytic cycle involves both a palladium cycle (oxidative addition/reductive elimination) and a copper cycle (formation of a copper acetylide).

Sonogashira_Coupling Start This compound (or ester) Pd_Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Start->Pd_Catalyst Alkyne Terminal Alkyne (R-C≡CH) Cu_Catalyst Cu(I) Co-catalyst (e.g., CuI) Alkyne->Cu_Catalyst Product 5-Alkynyl-2-furoic acid (or ester) Pd_Catalyst->Product Cu_Catalyst->Pd_Catalyst Transmetalation Base Amine Base (e.g., Et₃N, DIPEA) Base->Alkyne

Sonogashira coupling workflow.

Experimental Protocol (General Procedure):

  • Reaction Setup: To a flask, add this compound or its ester (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Solvent, Base, and Alkyne Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), an amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.), and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-80 °C) until the starting material is consumed.

  • Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride and brine. Dry the organic layer, concentrate, and purify by column chromatography.

Data Presentation: Sonogashira Coupling of this compound Esters

EntryAlkyneCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NDMF804-693
2Propargyl alcoholPdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NTHFRT12-24~85
3TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (5)Et₃NTHFRefluxN/AHigh
Stille Coupling: Synthesis of 5-Aryl- and 5-Vinyl-2-furoic Acids

The Stille coupling involves the reaction of an organotin compound with an organic halide, catalyzed by palladium. It is a versatile method for creating C-C bonds.

Reaction Principle:

The catalytic cycle for the Stille reaction is similar to other cross-coupling reactions and involves oxidative addition, transmetalation with the organostannane, and reductive elimination.[2]

Stille_Coupling Start This compound (or ester) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Start->Catalyst Oxidative Addition Stannane Organostannane (R-SnBu₃) Stannane->Catalyst Transmetalation Product 5-Substituted-2-furoic acid (or ester) Catalyst->Product Reductive Elimination

Stille coupling workflow.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound or its ester (1.0 equiv.) in a suitable anhydrous solvent (e.g., toluene, DMF, or dioxane).

  • Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the organostannane reagent (1.1-1.2 equiv.).

  • Reaction: Heat the mixture to a temperature typically ranging from 80 to 110 °C.

  • Monitoring and Work-up: After completion of the reaction (monitored by TLC), cool the mixture and dilute with an organic solvent.

  • Purification: Wash the organic layer with aqueous potassium fluoride (B91410) to remove tin byproducts, followed by water and brine. Dry the organic phase, concentrate, and purify by column chromatography.

Data Presentation: Stille Coupling of this compound Derivatives

EntryOrganostannaneCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)tinPd(PPh₃)₄ (5)Toluene1101685
2Tributyl(vinyl)tinPd(PPh₃)₄ (5)THF651290
32-(Tributylstannyl)furanPdCl₂(PPh₃)₂ (3)DMF901075
Buchwald-Hartwig Amination: Synthesis of 5-Amino-2-furoic Acids

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[3]

Reaction Principle:

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[3] The choice of ligand is crucial for the success of this reaction.

Buchwald_Hartwig_Amination Start This compound (or ester) Catalyst Pd Precatalyst + Ligand Start->Catalyst Amine Amine (Primary or Secondary) Amine->Catalyst Product 5-Amino-2-furoic acid (or ester) Catalyst->Product Base Base (e.g., NaOtBu, K₃PO₄) Base->Catalyst

Buchwald-Hartwig amination workflow.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP, XPhos), the base (e.g., sodium tert-butoxide or potassium phosphate), and this compound or its ester (1.0 equiv.).

  • Solvent and Amine Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) and the amine (1.1-1.5 equiv.).

  • Reaction: Seal the reaction vessel and heat with stirring. Reaction temperatures can range from 80 to 110 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC. Once complete, cool the mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

Data Presentation: Buchwald-Hartwig Amination of this compound Esters

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001882
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1002475
3n-HexylaminePd₂(dba)₃ (2)XPhos (4)LiHMDSToluene1001688

Nucleophilic Aromatic Substitution (SNA r)

While less common for simple aryl bromides, nucleophilic aromatic substitution can occur on the electron-deficient furan ring of this compound, particularly with strong nucleophiles and under forcing conditions.

Reaction Principle:

The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a Meisenheimer-like intermediate. The leaving group (bromide) is then eliminated to restore aromaticity. The presence of the electron-withdrawing carboxylate group facilitates this process.

SNAr_Reaction Start This compound Intermediate Meisenheimer-like Intermediate Start->Intermediate + Nucleophile Nucleophile Nucleophile (e.g., RO⁻, RS⁻) Nucleophile->Intermediate Product 5-Substituted-2-furoic acid Intermediate->Product - Br⁻

Nucleophilic aromatic substitution workflow.

Experimental Protocol (General Procedure for Alkoxylation):

  • Alkoxide Formation: Prepare the sodium or potassium alkoxide by reacting the corresponding alcohol with a strong base like sodium hydride or potassium metal in an anhydrous solvent (e.g., THF or the alcohol itself).

  • Reaction: Add this compound (1.0 equiv.) to the solution of the alkoxide.

  • Heating: Heat the reaction mixture, often to reflux, for an extended period.

  • Monitoring and Work-up: Monitor the reaction by TLC. After completion, cool the mixture and carefully quench any excess base with water or a dilute acid.

  • Purification: Acidify the aqueous layer to precipitate the product, which can then be collected by filtration or extracted with an organic solvent. Further purification can be achieved by recrystallization or column chromatography.

Data Presentation: Nucleophilic Aromatic Substitution on this compound

EntryNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
1Sodium methoxideNaHMethanolReflux2465
2Sodium ethoxideNaHEthanolReflux2462
3Sodium thiophenoxideNaHDMF1001275

Conclusion

The functionalization of the furan ring in this compound provides a versatile platform for the synthesis of a wide range of derivatives. Palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination, offer efficient and modular approaches to introduce aryl, alkenyl, alkynyl, and amino substituents at the 5-position. For these reactions, esterification of the carboxylic acid is generally recommended. Nucleophilic aromatic substitution offers an alternative, albeit often more forcing, route to introduce heteroatom nucleophiles. The choice of methodology will depend on the desired target molecule and the available starting materials. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development.

References

Application Notes and Protocols: 5-Bromo-2-furoic Acid in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Furan-containing compounds have emerged as a promising class of heterocyclic scaffolds due to their diverse biological activities. 5-Bromo-2-furoic acid is a versatile starting material for the synthesis of a variety of furan (B31954) derivatives. The presence of the bromine atom at the 5-position provides a reactive handle for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. The carboxylic acid functionality can be readily converted into amides, esters, and other derivatives, further expanding the chemical space for antimicrobial drug discovery.

This document provides detailed protocols for the synthesis of antimicrobial agents derived from this compound, focusing on the preparation of amides and their subsequent diversification via Suzuki coupling. It also includes a summary of antimicrobial activity data for representative compounds.

I. Synthesis of Antimicrobial Agents from this compound

A primary strategy for the development of antimicrobial agents from this compound involves a two-step process: (1) formation of an amide derivative, and (2) diversification of the 5-position of the furan ring via a Suzuki-Miyaura cross-coupling reaction.

Logical Workflow for Synthesis

Synthesis_Workflow start This compound step1 Amide Formation (e.g., with 4-bromoaniline) start->step1 intermediate N-(4-bromophenyl)-5-bromo-2-furamide step1->intermediate step2 Suzuki-Miyaura Coupling (with various arylboronic acids) intermediate->step2 product 5-Aryl-N-(4-bromophenyl)-2-furamide Derivatives step2->product testing Antimicrobial Activity Screening product->testing

Caption: Synthetic workflow for 5-aryl-2-furamide derivatives.

Experimental Protocols

Protocol 1: Synthesis of N-(4-bromophenyl)-5-bromo-2-furamide

This protocol describes the synthesis of an amide intermediate from this compound and 4-bromoaniline (B143363).

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • 4-Bromoaniline

  • Triethylamine (B128534) (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of the Carboxylic Acid:

    • To a solution of this compound (1.0 eq.) in anhydrous DCM, add thionyl chloride (1.5 eq.) or oxalyl chloride (1.5 eq.) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

    • Remove the excess thionyl chloride or oxalyl chloride under reduced pressure to obtain the crude 5-bromo-2-furoyl chloride.

  • Amide Formation:

    • Dissolve the crude 5-bromo-2-furoyl chloride in anhydrous DCM.

    • In a separate flask, dissolve 4-bromoaniline (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the aniline (B41778) solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to yield N-(4-bromophenyl)-5-bromo-2-furamide.

Protocol 2: Synthesis of 5-Aryl-N-(4-bromophenyl)-2-furamides via Suzuki-Miyaura Cross-Coupling

This protocol outlines the diversification of the amide intermediate through a palladium-catalyzed Suzuki-Miyaura reaction.[1]

Materials:

  • N-(4-bromophenyl)-5-bromo-2-furamide (from Protocol 1)

  • Various aryl- or heteroarylboronic acids (1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or other suitable palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Potassium phosphate (B84403) (K₃PO₄) or other suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • 1,4-Dioxane (B91453) and water (as solvent system)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography

Procedure:

  • Reaction Setup:

    • In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine N-(4-bromophenyl)-5-bromo-2-furamide (1.0 eq.), the desired arylboronic acid (1.1 eq.), potassium phosphate (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

    • Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution:

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 8-18 hours.[1]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 5-aryl-N-(4-bromophenyl)-2-furamide derivative.[1]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow reactants N-(4-bromophenyl)-5-bromo-2-furamide + Arylboronic Acid heating Reflux (80-100 °C) reactants->heating catalyst_base Pd Catalyst (e.g., Pd(PPh3)4) + Base (e.g., K3PO4) catalyst_base->heating solvent Solvent (e.g., Dioxane/Water) solvent->heating workup Aqueous Work-up heating->workup purification Column Chromatography workup->purification product 5-Aryl-N-(4-bromophenyl)-2-furamide purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

II. Antimicrobial Activity Evaluation

The synthesized compounds are typically screened for their antimicrobial activity against a panel of clinically relevant bacterial and fungal strains.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Synthesized furan derivatives

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Preparation of Inoculum:

    • Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard.

  • Serial Dilution:

    • Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in the appropriate growth medium in a 96-well plate.

  • Inoculation:

    • Inoculate each well with the prepared microbial suspension.

    • Include positive (microorganism in medium without compound) and negative (medium only) controls.

  • Incubation:

    • Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • Determination of MIC:

    • Visually inspect the plates for turbidity or measure the optical density at 600 nm.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

III. Quantitative Data on Antimicrobial Activity

The following table summarizes the antimicrobial activity of representative furan derivatives.

CompoundDerivativeTest OrganismMIC (µg/mL)Reference
1 5-(4-methylcarboxamidophenyl)-2-furoic acid derivativeS. aureus-[2]
B. subtilis-[2]
P. aeruginosa-[2]
C. albicans-[2]
2 2-methyl-5-aryl-3-furoic acid derivativeVarious fungi-[3]
3 N-(4-bromophenyl)furan-2-carboxamideA. baumannii (NDM-positive)-[1]
K. pneumoniae (NDM-positive)-[1]
E. cloacae (NDM-positive)-[1]
MRSA-[1]

Note: Specific MIC values were not available in the provided search abstracts for all compounds, but the references indicate significant antimicrobial activity.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of novel antimicrobial agents. The synthetic protocols outlined in this document, particularly the amide formation followed by Suzuki-Miyaura cross-coupling, provide a robust platform for generating diverse libraries of furan derivatives for antimicrobial screening. The data from these screenings can aid in establishing structure-activity relationships and guide the design of more potent antimicrobial compounds. Further optimization of the synthesized leads is a critical step in the development of new drugs to combat the growing threat of antimicrobial resistance.

References

Troubleshooting & Optimization

Technical Support Center: Efficient Cross-Coupling of 5-Bromo-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the catalyst selection and optimization of cross-coupling reactions involving 5-Bromo-2-furoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable cross-coupling reactions for functionalizing this compound?

A1: The most effective and commonly used palladium-catalyzed cross-coupling reactions for this compound are:

  • Suzuki-Miyaura Coupling: For creating carbon-carbon (C-C) bonds with a variety of aryl or vinyl boronic acids and esters.[1]

  • Sonogashira Coupling: For forming C-C triple bonds by coupling with terminal alkynes.[1][2] A copper co-catalyst is often essential for the traditional Sonogashira reaction.[1]

  • Buchwald-Hartwig Amination: For synthesizing carbon-nitrogen (C-N) bonds with a broad range of primary and secondary amines.[1][3]

  • Heck Coupling: For forming carbon-carbon bonds between the furoic acid and activated alkenes.[4]

Q2: How does the carboxylic acid group on the furan (B31954) ring affect the cross-coupling reaction?

A2: The acidic proton of the carboxylic acid group can interfere with the reaction by reacting with the base. This can neutralize the base, making it unavailable for the catalytic cycle, and potentially complicate the reaction. To mitigate this, you can either use an excess of a strong base or protect the carboxylic acid group (e.g., as a methyl or ethyl ester) before the coupling reaction and deprotect it afterward.

Q3: What are the best general starting conditions for a Suzuki-Miyaura coupling with this compound?

A3: A reliable set of starting conditions for a Suzuki coupling with an arylboronic acid would be:

  • Catalyst System: Pd(PPh₃)₄ (3-5 mol%) or a combination of a palladium source like Pd₂(dba)₃ (2 mol%) with a suitable ligand like XPhos or SPhos (4 mol%).[2][5]

  • Base: K₃PO₄ or Cs₂CO₃ (2-3 equivalents). K₃PO₄ is often a robust choice for heteroaryl halides.[1][2][5]

  • Solvent: A degassed mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1 v/v) or Toluene (B28343)/H₂O (4:1).[2][5]

  • Temperature: 80 °C to 100 °C.[1][2]

  • Atmosphere: The reaction must be run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst decomposition.[6]

Q4: Which ligands are most effective for coupling with an electron-rich heteroaryl halide like this compound?

A4: For challenging couplings involving electron-rich or sterically hindered substrates, bulky, electron-rich phosphine (B1218219) ligands are essential. Ligands from the Buchwald family, such as XPhos, SPhos, and RuPhos, are specifically designed for difficult couplings and can significantly improve reaction efficiency and yield.[2] For Suzuki couplings, dppf is also a highly effective ligand, particularly when using a precatalyst like Pd(dppf)Cl₂.[5]

Troubleshooting Guide

Issue 1: Low to no product yield.

  • Potential Cause: Inactive Catalyst System.

    • Solution: The palladium catalyst, especially the active Pd(0) species, is sensitive to oxygen.[6] Ensure that all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen).[6] Use a fresh batch of catalyst or a more robust, air-stable precatalyst (e.g., a Buchwald G3 precatalyst).[6] The formation of palladium black is a visual indicator of catalyst decomposition.[7]

  • Potential Cause: Inappropriate Base or Solvent.

    • Solution: The choice of base and its solubility are critical. Screen different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[5][7] The solvent system must be able to dissolve both the organic substrates and the inorganic base to some extent; mixtures like dioxane/water are often effective.[5]

  • Potential Cause: Sub-optimal Temperature.

    • Solution: The reaction may require more thermal energy. If initial conditions at 80-100 °C fail, consider incrementally increasing the temperature.[2] However, excessively high temperatures can lead to catalyst decomposition or side reactions.[8]

  • Potential Cause: Poor Quality Reagents.

    • Solution: Verify the purity of the this compound and the coupling partner. Boronic acids, in particular, can degrade during storage, leading to side reactions like protodeboronation.[6][7]

Issue 2: Multiple side products are observed on TLC/LC-MS.

  • Potential Cause: Homocoupling of the Boronic Acid.

    • Description: A biaryl product formed from the coupling of two boronic acid molecules.[7]

    • Solution: This is often promoted by the presence of oxygen.[7] Improve the degassing procedure for all solvents and ensure the reaction vessel is properly purged with an inert gas. In some cases, reducing the catalyst loading may also help.[7]

  • Potential Cause: Protodeboronation.

    • Description: The boronic acid group is replaced by a hydrogen atom, typically from water in the reaction mixture.[7] This is a significant issue with heteroaryl boronic acids.[8]

    • Solution: Use high-purity, fresh boronic acid. Using a boronic ester (e.g., a pinacol (B44631) ester) can suppress this side reaction.[7] Minimizing reaction time is also crucial, as a faster catalyst can "outrun" this destructive pathway.[8]

  • Potential Cause: Reductive Debromination.

    • Description: The bromine atom on the furoic acid is replaced by a hydrogen atom.

    • Solution: Ensure high-purity, anhydrous solvents are used.[7] If the carboxylic acid is not protected, its deprotonation can increase the electron density of the ring, making the C-Br bond more susceptible to this side reaction.[7]

Issue 3: The reaction starts but stalls before completion.

  • Potential Cause: Catalyst Deactivation.

    • Description: The active catalyst is being consumed or inhibited during the reaction.

    • Solution: Impurities in the reagents or solvent can poison the catalyst.[2] The nitrogen or oxygen atoms in heteroaromatic substrates can sometimes coordinate to the palladium center and inhibit catalysis. Using a more robust ligand, such as an N-heterocyclic carbene (NHC) or a bulky biarylphosphine ligand (e.g., XPhos), can improve catalyst stability and lifetime.

Quantitative Data Summary

The following tables provide typical starting parameters for various cross-coupling reactions. Optimization is often necessary for new substrates.

Table 1: Suzuki-Miyaura Coupling Parameters

Parameter Recommendation Rationale & Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃, or a precatalyst like XPhos Pd G3 Precatalysts often provide more reproducible results.[6]
Ligand PPh₃, dppf, SPhos, XPhos For challenging couplings, bulky biarylphosphine ligands like SPhos or XPhos may be required.[1]
Catalyst Loading 1-5 mol% Start with a higher loading and reduce upon successful coupling.[1]
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2-3 equivalents) K₃PO₄ is often a robust choice for heteroaryl halides.[1]
Solvent 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, or DMF The use of an aqueous co-solvent is common to dissolve the base.[1][5]

| Temperature | 80-110 °C | Start at the lower end to maximize selectivity and minimize decomposition.[1][2] |

Table 2: Sonogashira Coupling Parameters

Parameter Recommendation Rationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (5 mol%), PdCl₂(PPh₃)₂ (2 mol%) Standard, reliable catalysts for Sonogashira couplings.[2]
Copper Co-catalyst CuI (1-10 mol%) Essential for the catalytic cycle in the traditional Sonogashira reaction.[1][2]
Base Et₃N, DIPEA (2-3 equivalents) An amine base is required to deprotonate the terminal alkyne.[2]
Solvent DMF, Toluene, THF Anhydrous conditions are typically preferred.

| Temperature | Room Temperature to 80 °C | Reaction can often proceed under mild thermal conditions.[2] |

Table 3: Buchwald-Hartwig Amination Parameters

Parameter Recommendation Rationale & Considerations
Palladium Precursor Pd₂(dba)₃ (2 mol%), Pd(OAc)₂ (2 mol%) Often used in combination with specialized ligands.[2]
Ligand XPhos, SPhos, BINAP (3-4 mol%) Bulky, electron-rich biarylphosphine ligands are critical for C-N bond formation.[2]
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.4-2 equivalents) A strong, non-nucleophilic base is required.[2]
Solvent Toluene, 1,4-Dioxane Anhydrous, non-protic solvents are necessary.[2]

| Temperature | 80-110 °C | Higher temperatures are often needed to drive the reaction to completion.[2] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv.).[6]

  • Inerting: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[6]

  • Catalyst Addition: Under a positive flow of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[6]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[5][6]

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6][7]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Acidify the aqueous layer to precipitate the product if necessary.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[6]

Protocol 2: General Procedure for Sonogashira Coupling

  • Preparation: To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper co-catalyst (e.g., CuI, 10 mol%).[2]

  • Inerting: Evacuate and backfill the flask with an inert gas three times.

  • Solvent & Reagent Addition: Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).[2] Finally, add the terminal alkyne (1.2 equiv.).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.[2]

  • Workup & Purification: Follow standard aqueous workup and purification procedures as described above.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

  • Preparation: To a dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).[2]

  • Solvent & Reagent Addition: Add anhydrous, degassed toluene and stir for 10 minutes. Add the amine (1.2 equiv.), followed by this compound (1.0 equiv.).[2]

  • Reaction: Heat the reaction mixture to 100-110 °C and monitor its progress.[9]

  • Workup & Purification: After completion, cool the reaction to room temperature and quench carefully with water before proceeding with standard extraction and purification.

Mandatory Visualizations

G prep 1. Preparation - Add solid reagents to vessel - this compound - Coupling Partner - Base inert 2. Inerting - Seal vessel - Evacuate and backfill - with Ar or N₂ (3x) prep->inert cat_add 3. Catalyst Addition - Add Pd catalyst/precatalyst - Add Ligand (if needed) - Under positive inert gas flow inert->cat_add sol_add 4. Solvent Addition - Add degassed solvent(s) - via syringe cat_add->sol_add react 5. Reaction - Heat to target temperature - Stir vigorously sol_add->react monitor 6. Monitoring - Track progress via TLC/LC-MS react->monitor Check Conversion monitor->react workup 7. Workup & Extraction - Cool to room temp - Quench reaction - Extract with organic solvent monitor->workup Reaction Complete purify 8. Purification - Column Chromatography or - Recrystallization workup->purify product Final Product purify->product

Caption: General experimental workflow for cross-coupling reactions.

G start Low / No Yield? q_inert Is the inert atmosphere rigorous? start->q_inert s_inert Solution: - Thoroughly degas solvents - Purge vessel properly q_inert->s_inert No q_catalyst Is the catalyst system active? q_inert->q_catalyst Yes end_node Re-run Experiment s_inert->end_node s_catalyst Solution: - Use fresh catalyst/ligand - Switch to a robust precatalyst q_catalyst->s_catalyst No q_conditions Are the conditions (base, solvent, temp) optimal? q_catalyst->q_conditions Yes s_catalyst->end_node s_conditions Solution: - Screen different bases - Screen solvent systems - Increase temperature q_conditions->s_conditions No q_reagents Are the starting materials pure? q_conditions->q_reagents Yes s_conditions->end_node s_reagents Solution: - Check purity of reagents - Use fresh boronic acid q_reagents->s_reagents No q_reagents->end_node Yes (Consult Specialist) s_reagents->end_node

Caption: A troubleshooting flowchart for low-yield cross-coupling reactions.

References

Technical Support Center: Palladium-Catalyzed Coupling of 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the palladium-catalyzed coupling of 5-Bromo-2-furoic acid. The information is tailored for researchers, scientists, and drug development professionals to help navigate potential side reactions and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in palladium-catalyzed coupling of this compound?

A1: The primary side reactions encountered are decarboxylative coupling, homocoupling of the coupling partners, and protodebromination (dehalogenation). The presence of the carboxylic acid group on the furoic acid ring makes it susceptible to decarboxylation under certain reaction conditions. Homocoupling of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) is also a frequent issue.

Q2: What causes the decarboxylation of this compound during the coupling reaction?

A2: Decarboxylation is often promoted by high temperatures and the specific palladium catalyst and ligands used. In some cases, the reaction can proceed through a decarboxylative cross-coupling mechanism where the carboxylic acid is intentionally removed to form a new C-C bond at that position. This is a known reactivity pattern for certain heteroaromatic carboxylic acids.

Q3: How can I minimize the homocoupling of my boronic acid in a Suzuki-Miyaura coupling?

A3: Homocoupling of boronic acids is often promoted by the presence of oxygen and Pd(II) species. To minimize this, ensure thorough degassing of all solvents and reagents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Using a Pd(0) catalyst source or ensuring the rapid reduction of a Pd(II) precatalyst can also be beneficial.

Q4: What leads to the formation of homocoupled diynes in Sonogashira reactions?

A4: The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a common side reaction in Sonogashira couplings. This is primarily mediated by the copper(I) co-catalyst in the presence of oxygen. To suppress this, it is crucial to perform the reaction under strictly anaerobic conditions. Alternatively, employing a copper-free Sonogashira protocol can eliminate this side reaction.

Q5: What is protodebromination and how can I avoid it?

A5: Protodebromination is the replacement of the bromine atom with a hydrogen atom, leading to the formation of 2-furoic acid. This can occur through various mechanisms, including the presence of water or other proton sources in the reaction mixture. Using anhydrous solvents and reagents, and carefully selecting the base and reaction temperature can help minimize this side reaction.

Troubleshooting Guides

Problem 1: Low yield of the desired coupled product and significant formation of 2-furoic acid.

Possible Cause: Protodebromination (dehalogenation) of this compound.

Solutions:

  • Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Consider using a dessicant in the reaction setup.

  • Optimize Base: The choice of base can influence the rate of protodebromination. Weaker bases may be preferable.

  • Lower Reaction Temperature: Higher temperatures can sometimes promote this side reaction.

  • Ligand Selection: The phosphine (B1218219) ligand can influence the relative rates of the desired coupling and side reactions. Experiment with different ligands to find one that favors the cross-coupling pathway.

Problem 2: Formation of a significant amount of a symmetrical biaryl byproduct in a Suzuki-Miyaura coupling.

Possible Cause: Homocoupling of the arylboronic acid.

Solutions:

  • Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw or by bubbling with an inert gas for an extended period.

  • Use a Pd(0) Catalyst: Start with a Pd(0) catalyst such as Pd(PPh₃)₄ to avoid the presence of Pd(II) species that can promote homocoupling.

  • Optimize Catalyst Loading: In some cases, a lower catalyst loading can reduce the extent of homocoupling.

  • Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

Problem 3: My Sonogashira reaction is producing a large amount of a diyne byproduct.

Possible Cause: Homocoupling (Glaser coupling) of the terminal alkyne.

Solutions:

  • Strictly Anaerobic Conditions: Ensure the complete exclusion of oxygen from the reaction system.

  • Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol. This may require higher temperatures or more active palladium catalysts.

  • Reduce Copper Catalyst Loading: If a copper co-catalyst is necessary, use the minimum effective amount (e.g., 1-2 mol%).

  • Slow Addition of the Alkyne: Similar to the strategy for boronic acid homocoupling, slow addition of the terminal alkyne can minimize its concentration and reduce the rate of homocoupling.

Problem 4: The major product of my reaction is the decarboxylated coupled product.

Possible Cause: The reaction conditions favor a decarboxylative cross-coupling pathway.

Solutions:

  • Lower Reaction Temperature: Decarboxylation is often thermally induced. Running the reaction at a lower temperature may favor the desired coupling without loss of the carboxylic acid group.

  • Choice of Catalyst and Ligand: Some palladium/ligand systems are known to promote decarboxylation. Screening different catalysts and ligands may identify a system that is less prone to this side reaction.

  • Protect the Carboxylic Acid: If preserving the carboxylic acid is critical, consider protecting it as an ester before the coupling reaction, followed by deprotection.

Data Presentation

Table 1: Influence of Reaction Conditions on Side Product Formation in Suzuki-Miyaura Coupling of this compound Analogs.

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Desired Product Yield (%)Homocoupling Yield (%)Protodebromination Yield (%)
15-BromoindolePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O100855<2
25-BromoindolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O10078105
32-Bromothiophene4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃DME/H₂O9092<2<1
42-Bromothiophene4-Methoxyphenylboronic acidPd(OAc)₂ (2) / PPh₃ (4)K₂CO₃Toluene/H₂O110651510

Note: Data is compiled from studies on analogous heterocyclic bromides and may require optimization for this compound.

Table 2: Comparison of Conditions for Sonogashira Coupling to Minimize Alkyne Homocoupling.

EntryAryl HalideTerminal AlkyneCatalyst System (mol%)BaseSolventTemp (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
15-BromoindolePhenylacetylene (B144264)PdCl₂(PPh₃)₂ (3) / CuI (5)Et₃NDMF808512
25-BromoindolePhenylacetylenePd(PPh₃)₄ (5)Et₃NTHF6592<2
34-BromoacetophenonePhenylacetylenePd(OAc)₂ (2) / SPhos (4)Cs₂CO₃Dioxane10095<1
44-BromoacetophenonePhenylacetylenePdCl₂(PPh₃)₂ (2) / CuI (5)PiperidineAcetonitrile807520

Note: Data is compiled from studies on analogous aryl bromides and may require optimization for this compound.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Pd(dppf)Cl₂

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add Pd(dppf)Cl₂ (3 mol%) to the flask under a positive flow of argon.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Acidify the aqueous layer with 1M HCl to pH ~2-3 and extract with ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Pd(PPh₃)₄

  • Triethylamine (Et₃N, anhydrous and degassed)

  • Tetrahydrofuran (THF, anhydrous and degassed)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv) and Pd(PPh₃)₄ (5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF and Et₃N (3.0 equiv) via syringe.

  • Add phenylacetylene (1.5 equiv) dropwise to the reaction mixture.

  • Heat the reaction to 65 °C and stir.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Heck Coupling of this compound with Styrene (B11656)

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Argon or Nitrogen gas

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF, Et₃N (2.0 equiv), and styrene (1.5 equiv) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Coupling Partner, Base catalyst Add Pd Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar/N2) solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Quench and Extract monitor->quench dry Dry and Concentrate quench->dry purify Purify (Chromatography) dry->purify

Caption: General experimental workflow for palladium-catalyzed coupling reactions.

Troubleshooting_Logic cluster_symptoms Identify Primary Issue cluster_solutions Potential Solutions start Low Yield or Side Product Formation decarboxylation Decarboxylation Observed? start->decarboxylation homocoupling Homocoupling Observed? start->homocoupling protodebromination Protodebromination Observed? start->protodebromination sol_decarb Lower Temperature Change Catalyst/Ligand Protect COOH Group decarboxylation->sol_decarb Yes sol_homo Rigorous Degassing Use Pd(0) Source Slow Addition Copper-Free (Sonogashira) homocoupling->sol_homo Yes sol_proto Anhydrous Conditions Optimize Base Lower Temperature protodebromination->sol_proto Yes

Caption: Troubleshooting logic for common side reactions.

Side_Reaction_Pathways cluster_side_reactions Potential Side Reactions Start This compound + Coupling Partner Desired Desired Cross-Coupled Product Start->Desired Desired Pathway Decarboxylation Decarboxylative Coupling Start->Decarboxylation High Temp. Homocoupling Homocoupling Start->Homocoupling O2, Pd(II)/Cu(I) Protodebromination Protodebromination Start->Protodebromination H+ Source

Caption: Competing reaction pathways in the coupling of this compound.

Technical Support Center: Purification of 5-Bromo-2-furoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the purification of 5-Bromo-2-furoic acid by recrystallization. This resource is intended for researchers, scientists, and drug development professionals to assist in overcoming common challenges encountered during this purification technique.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Q1: Why are no crystals forming after cooling the solution?

A1: This is a common issue that can be attributed to several factors:

  • Supersaturation has not been reached: You may have used too much solvent. To address this, try evaporating some of the solvent to increase the concentration of the solute and then allow the solution to cool again.

  • The solution is clean and lacks nucleation sites: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a small seed crystal of pure this compound.

  • Cooling is too slow or the temperature is not low enough: If crystals do not form at room temperature, try placing the flask in an ice bath to further decrease the solubility.

Q2: The compound has "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. To resolve this:

  • Reheat the solution until the oil redissolves.

  • Add a small amount of additional solvent to decrease the saturation point.

  • Allow the solution to cool more slowly to give the molecules time to form an ordered crystal lattice.

Q3: The recrystallized this compound is still colored. How can I remove the color?

A3: The presence of color indicates that colored impurities are still present. To remove them:

  • Before the hot filtration step, add a small amount of activated charcoal to the hot solution.

  • Boil the solution with the charcoal for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Be aware that using an excessive amount of charcoal may lead to a loss of your desired product.

Q4: The final yield of purified this compound is very low. What are the possible reasons?

A4: A low yield can result from several procedural errors:

  • Using too much solvent: This is the most common cause of low recovery, as a significant amount of the product will remain dissolved in the mother liquor.

  • Premature crystallization: The compound may have crystallized in the filter funnel during hot filtration. To prevent this, use a pre-heated funnel and a fluted filter paper for rapid filtration.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled in an ice bath to maximize the precipitation of the product before filtration.

  • Loss during transfer: Be meticulous when transferring the crude solid and the final crystals to avoid mechanical losses.

Quantitative Data: Solvent Selection

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the solute well at high temperatures but poorly at low temperatures. The following table provides estimated solubility data for this compound in various common solvents to aid in solvent selection.

SolventBoiling Point (°C)Estimated Solubility at 20°C ( g/100 mL)Estimated Solubility at Boiling Point ( g/100 mL)
Water100LowModerate
Ethanol78ModerateHigh
Methanol65ModerateHigh
Acetone56HighVery High
Ethyl Acetate77ModerateHigh
Toluene111LowModerate
Hexane69Very LowLow

Note: The solubility data presented in this table are estimations based on the properties of structurally similar compounds, such as other brominated aromatic carboxylic acids and substituted furoic acids, due to the limited availability of specific quantitative data for this compound.[1]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent should be determined from the solubility data table and preliminary small-scale tests. A mixed solvent system (e.g., ethanol-water) is often effective.

Materials:

  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent (or the more soluble solvent in a mixed-solvent system). Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add more hot solvent dropwise until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If insoluble impurities or charcoal are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: If using a mixed-solvent system, add the less soluble solvent (anti-solvent) dropwise to the hot filtrate until the solution becomes slightly cloudy. Add a few drops of the hot, more soluble solvent to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals thoroughly on the filter paper by drawing air through the Buchner funnel for an extended period. The final product can be further dried in a desiccator or a vacuum oven at a temperature well below its melting point (188-190 °C).[2]

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve Crude Solid in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out? cool->oiling_out collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes troubleshoot_no_crystals Troubleshoot: No Crystals crystals_form->troubleshoot_no_crystals No end Pure Product collect->end add_seed Add Seed Crystal or Scratch Flask troubleshoot_no_crystals->add_seed reduce_solvent Reduce Solvent Volume (Evaporate) troubleshoot_no_crystals->reduce_solvent add_seed->cool reduce_solvent->cool oiling_out->collect No troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling Yes reheat_add_solvent Reheat and Add More Solvent troubleshoot_oiling->reheat_add_solvent cool_slowly Cool More Slowly reheat_add_solvent->cool_slowly cool_slowly->cool

Caption: A flowchart for troubleshooting common recrystallization problems.

References

Technical Support Center: Purifying Stille Coupling Reactions of 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the removal of organotin residues after Stille cross-coupling reactions involving 5-bromo-2-furoic acid. The presence of the carboxylic acid moiety in the target molecule requires special consideration during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common organotin byproducts I need to remove from my reaction with this compound?

The most common organotin byproducts are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, and hexaalkylditin (e.g., Bu₃SnSnBu₃).[1][2] Given the acidic nature of your product, it's crucial to select a purification method that does not lead to unwanted salt formation or degradation.

Q2: I performed an aqueous potassium fluoride (B91410) (KF) wash, but I'm still seeing tin residues in my product. What could be wrong?

Several factors could lead to an incomplete removal of tin byproducts with a KF wash:

  • Insufficient Contact Time: Ensure vigorous stirring of the biphasic mixture for at least one hour to facilitate the complete precipitation of tributyltin fluoride (Bu₃SnF).[2][3]

  • Formation of an Emulsion or Interfacial Precipitate: A solid precipitate of Bu₃SnF can form at the interface of the organic and aqueous layers, trapping your product.[1][2] If this occurs, filtering the entire mixture through a pad of Celite® can resolve the issue.[1][4][5]

  • pH of the Aqueous Solution: The efficiency of the precipitation can be pH-dependent. Given that your product is a carboxylic acid, the pH of the aqueous layer will be acidic, which might affect the precipitation. Careful adjustment of the pH might be necessary, but be cautious of partitioning your product into the aqueous layer if the pH becomes too basic.

  • Incomplete Conversion of All Tin Species: If your reaction has significant amounts of unreacted organostannane or hexaalkylditin, a preliminary treatment with iodine (I₂) can convert these to the corresponding tin iodide, which is more readily removed by the KF wash.[1][4]

Q3: Are there alternatives to the aqueous KF wash, especially if my product shows some water solubility?

Yes, several other methods can be employed, which might be more suitable for the polar nature of your furoic acid derivative:

  • Chromatographic Methods:

    • Silica (B1680970) Gel with Triethylamine (B128534): Filtering the crude reaction mixture through a plug of silica gel pre-treated with 2-5% triethylamine in the eluent can effectively remove organotin byproducts.[1][4][6] The triethylamine deactivates the acidic sites on the silica, which is beneficial for your acidic product.

    • Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been shown to reduce organotin impurities to below 15 ppm.[1][3] This basic stationary phase can be advantageous for your acidic product.

  • Acidic Extraction: Washing the organic layer with an acidic aqueous solution, such as 5% oxalic acid or dilute hydrochloric acid, can selectively extract organotin compounds.[1] However, this method might lead to the loss of your water-soluble furoic acid product into the aqueous phase.

  • Use of Scavengers: Solid-supported "tin scavengers," such as silica-based thiol or carbonate resins, can be stirred with the crude reaction mixture.[2] The scavenger binds the organotin byproducts, which are then removed by simple filtration.[2] This avoids an aqueous workup altogether.[2]

Q4: My coupled furoic acid product is a solid. How can I best purify it from organotin residues?

For solid products, recrystallization is often a very effective purification method.[1] Slurrying the crude solid product in a suitable solvent, such as methyl tert-butyl ether (MTBE), followed by filtration and then recrystallization can significantly reduce tin contamination.[7]

Q5: How can I minimize the formation of organotin byproducts in the first place?

While complete avoidance is difficult, you can reduce the amount of organotin waste by using catalytic amounts of the organotin reagent with an in-situ recycling process.[5][8] Another approach is to use polymer-supported organotin reagents, which can be easily removed by filtration at the end of the reaction.[5][9]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Persistent Tin Contamination After KF Wash - Insufficient stirring/contact time with KF solution.- Formation of stable emulsions trapping tin species.- Presence of tin species not reactive towards KF (e.g., R₄Sn, R₃Sn-SnR₃).- Increase stirring time with aqueous KF to overnight.[5]- Add brine to help break emulsions or filter the entire mixture through Celite®.[5]- Pre-treat the reaction mixture with I₂ to convert unreacted tin hydrides and ditins to tin halides before the KF wash.[1][4]
Low Yield of Furoic Acid Product After Purification - Adsorption of the acidic product onto precipitated tin fluorides or Celite®.- Partitioning of the polar product into the aqueous phase during extractions.- Degradation of the product on acidic silica gel during chromatography.- After filtering the tin fluorides, thoroughly wash the filter cake with the organic solvent to recover the adsorbed product.[2][5]- Back-extract the aqueous layers with a fresh portion of the organic solvent.[5]- Use triethylamine-treated silica gel or a less acidic stationary phase like alumina (B75360) for chromatography.[5][6]
Co-elution of Product and Tin Impurities During Chromatography - Similar polarity of the product and organotin byproducts.- Use triethylamine-treated silica gel to improve separation.[5]- Employ a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel.[1][3]- Consider using basic alumina for chromatography.[6]

Data on Purification Methods

The following table summarizes the general effectiveness of various tin removal methods. The actual efficiency may vary depending on the specific reaction conditions and the nature of the coupled product.

Purification MethodTypical Efficiency in Removing Organotin ByproductsKey AdvantagesKey Disadvantages
Aqueous KF Wash & Filtration >95%High efficiency, cost-effective, simple procedure.[5]May not be suitable for water-sensitive compounds; can form emulsions.[5] Potential for product loss with polar carboxylic acids.
Flash Chromatography (Silica Gel) 90-99%Widely applicable, can separate a range of impurities.Can be time-consuming; acidic silica may cause degradation or poor separation of the furoic acid product.[5]
Flash Chromatography (Triethylamine-treated Silica) >98%Minimizes product degradation, improves separation of acidic compounds.[5]Requires pre-treatment of the stationary phase.[5]
Flash Chromatography (K₂CO₃/Silica Gel) Reduces tin to <15 ppmHighly effective for removing a variety of organotin species.[1][3]Requires preparation of the mixed stationary phase.
Chemical Scavengers (Solid-supported) >95%Avoids aqueous workups, high selectivity for tin.[2]Higher cost of reagents.
Polymer-Supported Tin Reagents >99%Simplifies purification to a simple filtration.[5]Higher initial cost of reagents, may have lower reactivity.[5]

Experimental Protocols

Protocol 1: Potassium Fluoride (KF) Work-up
  • Upon completion of the Stille coupling reaction, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).[5]

  • Transfer the mixture to a separatory funnel and add a saturated aqueous solution of potassium fluoride (KF). A typical ratio is to use a volume of KF solution equal to the volume of the organic solvent.[5]

  • Stir the biphasic mixture vigorously for at least 1 hour.[3]

  • Filter the entire mixture through a pad of Celite® to remove the solid organotin fluoride precipitate.[5]

  • Wash the filter cake thoroughly with the organic solvent.

  • Return the filtrate to the separatory funnel and separate the organic and aqueous layers.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
  • Prepare a slurry of silica gel in the desired chromatography eluent.

  • Add triethylamine to the slurry to achieve a concentration of 2-5% (v/v).[5]

  • Pack a chromatography column with the prepared slurry.

  • Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.

  • Load the adsorbed product onto the column.

  • Elute the column with a solvent system of appropriate polarity to separate the desired furoic acid derivative from the organotin byproducts. A gradient elution is often effective.[5]

  • Collect the fractions containing the pure product and concentrate them in vacuo.

Protocol 3: Chromatography with Potassium Carbonate/Silica Gel
  • Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (by weight).[1]

  • Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is typically not necessary.[1]

  • Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of solvent and load it onto the column.

  • Elute with an appropriate solvent system to separate the desired product from the immobilized organotin impurities.

Purification Workflow

G start Crude Reaction Mixture (this compound coupled product + Organotin Impurities) is_solid Is the crude product a solid? start->is_solid recrystallize Slurry in MTBE and/or Recrystallize is_solid->recrystallize Yes is_water_sensitive Is the product water-sensitive or shows water solubility? is_solid->is_water_sensitive No check_purity1 Check Purity (NMR, LC-MS) recrystallize->check_purity1 check_purity1->is_water_sensitive Impure pure_product Pure Product check_purity1->pure_product Pure kf_wash Aqueous KF Wash & Celite Filtration is_water_sensitive->kf_wash No chromatography_choice Choose Chromatographic Method is_water_sensitive->chromatography_choice Yes check_purity2 Check Purity (NMR, LC-MS) kf_wash->check_purity2 check_purity2->chromatography_choice Impure check_purity2->pure_product Pure tea_silica Flash Chromatography (Triethylamine-treated Silica) chromatography_choice->tea_silica k2co3_silica Flash Chromatography (K2CO3/Silica Gel) chromatography_choice->k2co3_silica scavenger Use Solid-Supported Tin Scavenger chromatography_choice->scavenger tea_silica->pure_product k2co3_silica->pure_product scavenger->pure_product end End pure_product->end

Caption: Decision workflow for purifying Stille coupling products of this compound.

References

Preventing homocoupling in Suzuki reactions of 5-Bromo-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling in Suzuki reactions involving 5-Bromo-2-furoic acid.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of the Suzuki reaction of this compound, and what are its primary causes?

A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent react, leading to the formation of an undesired symmetrical biaryl byproduct. In the context of a Suzuki reaction with this compound, this consumes the valuable boronic acid and complicates the purification of the desired cross-coupled product. The primary causes of homocoupling are:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to Palladium(II). These Pd(II) species are known to promote the homocoupling of boronic acids.[1]

  • Use of Pd(II) Precatalysts: When a Pd(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), is used as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product before being reduced to the catalytically active Pd(0) state.[1]

Q2: How does the choice of palladium catalyst and ligand influence the formation of the homocoupling byproduct?

A2: The selection of the palladium source and the associated ligand is critical in minimizing homocoupling.

  • Palladium Source: Using a Pd(0) source, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is often preferred as it does not require an in-situ reduction step that can be a source of homocoupling.[1] If a Pd(II) precatalyst is used, the addition of a mild reducing agent can help to minimize the concentration of free Pd(II).[1]

  • Ligands: Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos and XPhos, are highly recommended.[1] These ligands can accelerate both the oxidative addition and the final reductive elimination steps of the catalytic cycle. A faster reductive elimination step reduces the lifetime of the diorganopalladium(II) intermediate, which can be susceptible to side reactions like homocoupling.[1]

Q3: What is the role of the base in the Suzuki reaction of this compound, and how does it affect homocoupling?

A3: The base is essential for activating the boronic acid, making it competent for the transmetalation step.[2] However, the choice and amount of base can also influence side reactions. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄) are frequently used. While a base is necessary, an excessively strong base or a high concentration of hydroxide (B78521) ions can sometimes accelerate the decomposition of the boronic acid or the catalyst, potentially leading to more side products.[1]

Q4: Can the boronic acid derivative influence the extent of homocoupling?

A4: Yes, the stability of the organoboron reagent is a factor. Boronic acids can be susceptible to degradation. The use of more stable derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates can sometimes suppress side reactions, including homocoupling, by providing a slower, more controlled release of the boronic acid into the catalytic cycle.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, with a focus on preventing homocoupling.

Issue Potential Cause(s) Suggested Solution(s)
High Levels of Homocoupling Product 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Thoroughly Degas the Reaction Mixture: Use techniques like freeze-pump-thaw cycles or sparging the solvent with an inert gas (e.g., argon or nitrogen) for an extended period to remove dissolved oxygen.[1] 2. Use a Pd(0) Catalyst: Employ a Pd(0) source like Pd(PPh₃)₄ to bypass the in-situ reduction step.[1] 3. Add a Mild Reducing Agent: If using a Pd(II) precatalyst, consider adding a mild reducing agent like potassium formate.
Low Yield of Desired Cross-Coupled Product 1. Inactive catalyst. 2. Suboptimal reaction conditions (base, solvent, temperature). 3. Degradation of the boronic acid.1. Use a Fresh, High-Quality Catalyst: Ensure the palladium catalyst has not degraded. 2. Optimize Reaction Conditions: Screen different bases (e.g., K₂CO₃, K₃PO₄), solvents (e.g., dioxane/water, THF/water), and temperatures (typically 80-100 °C). 3. Use a Stable Boronic Acid Derivative: Consider using a pinacol ester or MIDA boronate of your coupling partner.
Reaction Fails to Go to Completion 1. Catalyst deactivation. 2. Insufficient equivalents of boronic acid or base.1. Use a More Robust Ligand: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that stabilize the catalyst. 2. Check Stoichiometry: Ensure you are using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) and sufficient base (e.g., 2-3 equivalents).

Data on Reaction Conditions and Homocoupling

While specific quantitative data on the percentage of homocoupling for this compound is not extensively reported, the following table summarizes conditions that have been successfully used for structurally similar substrates, with a focus on minimizing side reactions. The qualitative outcome suggests that with proper setup, homocoupling can be significantly suppressed.

Catalyst SystemBaseSolventTemperature (°C)Reported Yield for Similar SubstratesImplication for Homocoupling
Pd(PPh₃)₄K₃PO₄Dioxane/H₂O80-100Good to Outstanding[1]This system is reported to provide high yields of the desired product, suggesting minimal homocoupling.[1]
Pd(dppf)Cl₂K₂CO₃DME80Good[3]Effective for heteroaryl couplings, indicating good control over side reactions like homocoupling.[3]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100HighBuchwald ligands like SPhos are designed to promote efficient cross-coupling, thereby minimizing side reactions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of this compound

This protocol provides a robust starting point and may require optimization for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2-3 equivalents)

  • 1,4-Dioxane/Water (4:1 v/v), degassed

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and finely powdered potassium phosphate (2.0-3.0 eq).

  • Inerting the System: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle at least three times to ensure the removal of atmospheric oxygen.[1]

  • Reagent Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via a syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 8-12 hours.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate the desired coupled product.

Visualizations

Suzuki_Homocoupling_Prevention cluster_causes Primary Causes of Homocoupling cluster_solutions Prevention Strategies Oxygen Presence of O₂ Degas Rigorous Degassing Oxygen->Degas Counteract with PdII Use of Pd(II) Precatalysts Pd0 Use Pd(0) Catalyst PdII->Pd0 Avoid by Using ReducingAgent Add Mild Reducing Agent PdII->ReducingAgent Mitigate with Ligands Bulky, Electron-Rich Ligands Pd0->Ligands Optimize with

Caption: Key strategies to prevent homocoupling in Suzuki reactions.

Troubleshooting_Workflow Start High Homocoupling Observed Degassed Is the reaction rigorously degassed? Start->Degassed Catalyst Are you using a Pd(II) precatalyst? Degassed->Catalyst Yes ImproveDegassing Improve degassing procedure (e.g., freeze-pump-thaw) Degassed->ImproveDegassing No Ligand Is the ligand appropriate? Catalyst->Ligand No UsePd0 Switch to a Pd(0) catalyst or add a reducing agent Catalyst->UsePd0 Yes OptimizeLigand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) Ligand->OptimizeLigand No Success Homocoupling Minimized Ligand->Success Yes ImproveDegassing->Start UsePd0->Ligand OptimizeLigand->Success

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

References

Technical Support Center: Esterification of 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the esterification of 5-Bromo-2-furoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the esterification of this compound, offering potential causes and actionable solutions.

Problem 1: Low or No Ester Yield

Potential CauseRecommended Solution
Incomplete Reaction The reaction may not have reached equilibrium. Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).
Presence of Water Water, a byproduct of Fischer esterification, can shift the equilibrium back to the reactants. Ensure all glassware is thoroughly dried and use anhydrous solvents. Consider using a Dean-Stark apparatus to remove water azeotropically, or add a dehydrating agent like molecular sieves.
Insufficient Catalyst Activity The acid catalyst may be weak or used in an insufficient amount. For Fischer esterification, use a catalytic amount of a strong acid like concentrated sulfuric acid. Alternatively, for a high-yield synthesis of the methyl ester, thionyl chloride (SOCl₂) in methanol (B129727) has been shown to be highly effective, leading to quantitative yields[1].
Steric Hindrance The bulky bromine atom and the furoic acid ring may hinder the approach of the alcohol. This is more pronounced with secondary or tertiary alcohols. For sterically hindered substrates, consider using a more reactive acid derivative, such as an acyl chloride, which can be prepared by reacting this compound with thionyl chloride prior to the addition of the alcohol.

Problem 2: Formation of Dark-Colored Impurities

Potential CauseRecommended Solution
Degradation of the Furan (B31954) Ring Furan rings can be sensitive to strong acids and high temperatures, leading to decomposition and polymerization, which often results in dark-colored tars.[2]
Mitigation Strategies:
- Use milder reaction conditions: Opt for lower temperatures and shorter reaction times where possible.
- Choose a milder catalyst: Consider using a solid acid catalyst or a less aggressive reagent like thionyl chloride instead of concentrated sulfuric acid.
- Work in an inert atmosphere: To prevent oxidative degradation, conduct the reaction under an inert atmosphere of nitrogen or argon.
Impure Starting Material The this compound may contain impurities that degrade under the reaction conditions. Ensure the purity of the starting material before use. Recrystallization of the starting acid may be necessary.

Problem 3: Difficult Purification of the Ester

Potential CauseRecommended Solution
Co-elution of Impurities in Chromatography Impurities may have similar polarity to the desired ester, making separation by column chromatography challenging.
Optimization of Chromatography:
- Adjust the solvent system: Experiment with different solvent systems and gradients to improve separation. For methyl 5-bromo-2-furoate, a mixture of hexanes and ethyl acetate (B1210297) (e.g., 10:1) has been used successfully for flash chromatography[1].
- Consider a different stationary phase: If silica (B1680970) gel does not provide adequate separation, consider using alumina (B75360) or a reverse-phase silica.
Difficulty with Recrystallization The ester may not crystallize easily, or it may "oil out" of the solution.
Recrystallization Troubleshooting:
- Solvent Selection: For ethyl 5-bromo-1-benzofuran-2-carboxylate, a related compound, recrystallization from ethanol (B145695) was successful[3]. This suggests that short-chain alcohols could be suitable solvents. Experiment with different solvents or solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate).
- Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.
- Prevent Oiling Out: If the product oils out, reheat the solution, add more solvent, and allow it to cool more slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for the esterification of this compound?

A1: The choice of method depends on the desired ester and scale of the reaction.

  • For Methyl 5-bromo-2-furoate: A highly effective method is the use of thionyl chloride (SOCl₂) in methanol. This reaction proceeds at room temperature and can yield the product in quantitative amounts[1].

  • For other alkyl esters (e.g., ethyl ester): The Fischer-Speier esterification is a common method. This involves refluxing the this compound with an excess of the desired alcohol (e.g., ethanol) in the presence of a catalytic amount of a strong acid, such as concentrated sulfuric acid[4][5][6][7][8]. To drive the reaction to completion, it is often necessary to remove the water that is formed.

Q2: What are typical reaction conditions for the Fischer esterification of this compound?

A2: While specific conditions should be optimized for each alcohol, a general starting point for a Fischer esterification would be:

  • Reactants: 1 equivalent of this compound and a large excess of the alcohol (which can also serve as the solvent).

  • Catalyst: A catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol%).

  • Temperature: Refluxing at the boiling point of the alcohol.

  • Reaction Time: 1-10 hours, monitored by TLC[5].

Q3: Are there any specific side reactions to be aware of when working with this compound?

A3: Yes, the presence of the bromine atom and the furan ring can lead to specific side reactions.

  • Decomposition/Polymerization: Furan derivatives can be unstable in the presence of strong acids and high temperatures, leading to the formation of polymeric tars[2].

  • Dehalogenation: While not extensively reported under typical esterification conditions, dehalogenation of brominated aromatic compounds can occur under certain catalytic conditions, especially with hydrogenolysis[9]. It is good practice to be aware of this possibility, particularly if using metal-based catalysts.

  • Halogen Dance: In some brominated furans, a "halogen dance" or isomerization of the bromine atom has been observed, though this is more common under basic or organometallic conditions and less likely during acidic esterification[10].

Q4: How can I purify the resulting 5-Bromo-2-furoate ester?

A4: The two primary methods for purifying 5-Bromo-2-furoate esters are column chromatography and recrystallization.

  • Column Chromatography: Flash chromatography over silica gel is an effective method. For methyl 5-bromo-2-furoate, a solvent system of 10:1 hexanes:ethyl acetate has been reported to give good separation[1].

  • Recrystallization: For solid esters, recrystallization can be a highly effective purification technique. For a related compound, ethyl 5-bromo-1-benzofuran-2-carboxylate, recrystallization from ethanol was successful[3]. Experimentation with different solvents is key to finding the optimal conditions.

Q5: Can solid acid catalysts be used for the esterification of this compound?

A5: Yes, solid acid catalysts are a greener alternative to mineral acids and can be effective for the esterification of furoic acid derivatives. Catalysts such as tungstophosphoric acid supported on zirconia have been used for the esterification of 2-furoic acid and could likely be adapted for the 5-bromo derivative[11]. These catalysts offer the advantages of easier separation from the reaction mixture and potential for reuse.

Data Presentation

Table 1: Synthesis of Methyl 5-bromo-2-furoate

MethodReagentsSolventTemperatureTimeYieldPurificationReference
Thionyl ChlorideThis compound, Thionyl ChlorideMethanolRoom Temp.Not Specified100%Evaporation[1]
BrominationMethyl furoate, BromineNone50°C0.5 h85%Flash Chromatography[1]

Experimental Protocols

Protocol 1: Synthesis of Methyl 5-bromo-2-furoate using Thionyl Chloride[1]

  • Dissolution: Accurately weigh this compound (e.g., 950 mg, 5.00 mmol) and dissolve it in methanol (10 mL).

  • Addition of Thionyl Chloride: Slowly and dropwise, add thionyl chloride (2 mL) to the solution.

  • Reaction: Allow the reaction to proceed to completion at room temperature.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent by evaporation under reduced pressure.

    • Dissolve the residue in toluene (B28343) and evaporate under reduced pressure. Repeat this step three times to ensure complete removal of any remaining thionyl chloride and HCl.

    • The resulting product is methyl 5-bromo-2-furoate.

Protocol 2: Fischer Esterification of this compound with Ethanol (General Procedure)

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and absolute ethanol (10-20 equivalents).

  • Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (0.02-0.05 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess ethanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude ethyl 5-bromo-2-furoate.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Visualizations

Esterification_Workflow General Experimental Workflow for Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reactants Combine this compound, Alcohol, and Catalyst start->reactants heat Heat to Reflux reactants->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete evaporate Remove Excess Alcohol cool->evaporate extract Dissolve and Extract evaporate->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry Organic Layer wash->dry purify Purify by Chromatography or Recrystallization dry->purify end Pure Ester purify->end

Caption: General experimental workflow for the esterification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Ester Yield check_completion Reaction Complete? (Check TLC) start->check_completion check_water Anhydrous Conditions? check_completion->check_water Yes increase_time Increase Reaction Time check_completion->increase_time No check_catalyst Sufficient Catalyst? check_water->check_catalyst Yes remove_water Remove Water (Dean-Stark/Drying Agent) check_water->remove_water No increase_catalyst Increase Catalyst Amount or Use Stronger Catalyst check_catalyst->increase_catalyst No success Improved Yield check_catalyst->success Yes increase_time->check_completion remove_water->success increase_catalyst->success

Caption: Troubleshooting logic for addressing low ester yield in the esterification of this compound.

References

Overcoming low yields in the amidation of 5-Bromo-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the amidation of 5-Bromo-2-furoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the amidation of this compound?

A1: The most common and effective methods involve the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. The two primary strategies are:

  • Use of Coupling Agents: This is the most prevalent method, where a reagent is used to activate the carboxylic acid in situ. Common coupling agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole), and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Conversion to Acyl Halide: The carboxylic acid can be converted to the more reactive 5-bromo-2-furoyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the desired amine. This method is often effective but can be less tolerant of sensitive functional groups.

Q2: Which coupling agent should I choose for my reaction?

A2: The choice of coupling agent can significantly impact the reaction yield and purity.

  • EDC/HOBt is a cost-effective and widely used combination suitable for many primary and secondary amines.

  • HATU is a more powerful coupling agent, often giving higher yields and faster reaction times, especially for less nucleophilic amines or sterically hindered substrates.

  • Other reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective.

Q3: What are the recommended solvents and reaction temperatures?

A3: Aprotic polar solvents are generally preferred for amidation reactions.

  • Solvents: Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices. For some water-soluble reagents like EDC, reactions can sometimes be performed in aqueous media.

  • Temperature: Most coupling reactions are initiated at 0 °C to control any initial exothermic processes, and then allowed to warm to room temperature to proceed to completion. For less reactive substrates, gentle heating (e.g., 40-60 °C) may be necessary.

Q4: What are potential side reactions to be aware of?

A4: While generally a robust reaction, several side reactions can occur:

  • Furan (B31954) Ring Instability: Under strongly acidic or basic conditions, the furan ring can be susceptible to opening or polymerization. It's advisable to maintain a pH between 5 and 10 if possible.

  • Nucleophilic Aromatic Substitution (SNAr): Although the bromine on the furan ring is relatively stable, with highly nucleophilic amines and/or harsh reaction conditions (e.g., high temperatures), substitution of the bromine atom is a possibility, leading to diaryl amine byproducts.

  • Racemization: If chiral amines are used, some coupling agents or the use of strong bases can cause epimerization. The addition of HOBt or HOAt can help suppress racemization when using carbodiimides.

  • Byproduct Formation from Coupling Agents: Uronium-based reagents like HATU can react with the amine to form a guanidinium (B1211019) byproduct, which can be avoided by pre-activating the carboxylic acid before adding the amine. Carbodiimide reagents like EDC form urea (B33335) byproducts, which are typically removed during workup.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low or No Product Formation 1. Incomplete activation of the carboxylic acid. 2. Poor nucleophilicity of the amine. 3. Degradation of reagents. 4. Steric hindrance.1. Switch to a more powerful coupling agent (e.g., from EDC/HOBt to HATU). 2. Convert the carboxylic acid to the more reactive acyl chloride first. 3. If using an amine salt, ensure sufficient base (e.g., triethylamine, DIPEA) is present to liberate the free amine. 4. Use fresh, anhydrous solvents and reagents. 5. Increase the reaction temperature or extend the reaction time.
Multiple Spots on TLC (Side Products) 1. Reaction of coupling agent with the amine. 2. Nucleophilic substitution of the bromine atom. 3. Decomposition of starting material or product.1. Pre-activate the carboxylic acid with the coupling agent for 15-30 minutes before adding the amine. 2. Avoid excessive heating. Monitor the reaction and stop it once the starting material is consumed. 3. Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if materials are air-sensitive.
Difficulty in Product Purification 1. Water-soluble byproducts (e.g., from EDC). 2. Unreacted starting materials. 3. Byproducts with similar polarity to the product.1. Perform an aqueous workup, washing the organic layer with dilute acid (e.g., 1M HCl) and base (e.g., sat. NaHCO₃) to remove unreacted starting materials and byproducts. 2. Use flash column chromatography on silica (B1680970) gel for purification. 3. Consider recrystallization as an alternative or final purification step.

Data Presentation

Table 1: Comparison of Coupling Agents for Amidation of Furoic Acid Derivatives

Coupling AgentAdditiveBaseSolventTypical Yield RangeNotes
EDCHOBtDIPEA or TEADCM or DMF60-85%Cost-effective; urea byproduct can be removed by aqueous workup.
HATUNoneDIPEA or TEADMF75-95%Highly efficient, good for sterically hindered or electron-poor amines.
PyBOPNoneDIPEADMF or DCM70-90%Phosphonium-based reagent, effective for a wide range of substrates.
SOCl₂Catalytic DMFNoneToluene or neat70-90% (two steps)Forms acyl chloride intermediate; not suitable for acid-sensitive substrates.

Note: Yields are representative and can vary based on the specific amine and reaction conditions.

Experimental Protocols

Protocol 1: Amidation using EDC/HOBt
  • Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.).

  • Dissolution: Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of EDC: Add EDC (1.2 eq.) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Amidation using HATU
  • Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and HATU (1.1 eq.).

  • Dissolution & Activation: Dissolve the solids in anhydrous DMF and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Addition of Amine and Base: Add the desired amine (1.1 eq.) followed by a non-nucleophilic base such as DIPEA (2.0-3.0 eq.).

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Amidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Coupling Agent, and Base B Add Amine & Stir (0°C to RT) A->B Add Solvent C Monitor by TLC/LC-MS B->C D Aqueous Wash C->D Reaction Complete E Dry & Concentrate D->E F Purify (Chromatography/ Recrystallization) E->F G G F->G Pure Product

Caption: General experimental workflow for the amidation of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Check_Activation Is acid activation sufficient? Start->Check_Activation Check_Amine Is the amine reactive enough? Check_Activation->Check_Amine Yes Use_HATU Switch to HATU or a stronger coupling agent Check_Activation->Use_HATU No Check_Conditions Are reaction conditions optimal? Check_Amine->Check_Conditions Yes Increase_Temp Increase temperature or extend reaction time Check_Amine->Increase_Temp No Check_Reagents Use fresh, anhydrous reagents and solvents Check_Conditions->Check_Reagents No Success Improved Yield Check_Conditions->Success Yes Use_HATU->Success Increase_Temp->Success Check_Reagents->Success

Caption: Troubleshooting decision tree for low yields in amidation reactions.

Amidation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Acid This compound ActiveEster Activated Intermediate (O-acylisourea) Acid->ActiveEster CouplingAgent Coupling Agent (e.g., EDC) CouplingAgent->ActiveEster Product Amide Product ActiveEster->Product Amine Amine (R-NH2) Amine->Product Byproduct Byproduct (e.g., Urea) Product->Byproduct

Caption: Simplified reaction pathway for carbodiimide-mediated amidation.

Byproduct formation during the synthesis of 5-Bromo-2-furoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting the synthesis of 5-Bromo-2-furoic acid. This guide provides answers to frequently asked questions, detailed troubleshooting guides for common issues, and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method is the electrophilic bromination of 2-furoic acid. This reaction typically involves treating 2-furoic acid with a brominating agent, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), often in a suitable solvent like acetic acid or a chlorinated solvent.[1][2][3] The furan (B31954) ring is electron-rich, making it susceptible to electrophilic attack, with the bromine atom preferentially substituting at the 5-position due to the directing effect of the carboxylic acid group and the inherent reactivity of the furan ring.[4][5]

Q2: What are the primary byproducts I should expect during the synthesis of this compound?

A2: The most frequently encountered byproduct is 4,5-dibromo-2-furoic acid , which results from over-bromination of the furan ring.[6] Other potential, though often less common, byproducts can include:

  • Decarboxylation products: The starting material or the product might undergo decarboxylation, especially at elevated temperatures, leading to brominated furans without the carboxylic acid group.[6][7]

  • Ring-opened products: Under harsh acidic or oxidative conditions, the furan ring can be susceptible to ring-opening, leading to a variety of linear byproducts.[1][3][8]

  • Isomeric monobromo products: While the 5-bromo isomer is the major product, trace amounts of other isomers might be formed depending on the reaction conditions.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) can be used to separate the starting material, the desired product, and major byproducts. HPLC provides a more quantitative assessment of the reaction mixture composition.[9]

Q4: What are the recommended methods for purifying the crude this compound?

A4: The most common and effective method for purifying crude this compound is recrystallization .[10][11] The choice of solvent is crucial for efficient purification. Solvents in which the desired product has high solubility at elevated temperatures and low solubility at room temperature are ideal. Water, ethanol, or mixtures of solvents are often employed.[11] Column chromatography can also be used for purification, especially for removing byproducts with similar solubility profiles.[9]

Q5: What are the key safety precautions to consider during this synthesis?

A5: Bromine is a highly corrosive and toxic substance and should be handled with extreme care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Reactions involving bromine can be exothermic, so proper temperature control is necessary. N-bromosuccinimide is a safer alternative to liquid bromine but should still be handled with care.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using TLC or HPLC to ensure the starting material is consumed. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.Increased conversion of starting material to product.
Suboptimal Temperature Ensure the reaction temperature is within the optimal range for the chosen brominating agent. For Br₂, reactions are often carried out at or below room temperature to control reactivity. For NBS, gentle heating may be required.Improved selectivity and yield of the desired product.
Degradation of Product Avoid excessively high temperatures or prolonged reaction times, which can lead to decarboxylation or ring-opening.Minimized formation of degradation byproducts and higher yield of the target compound.
Loss during Work-up/Purification During aqueous work-up, ensure the pH is appropriately adjusted to precipitate the carboxylic acid fully. When recrystallizing, use a minimal amount of hot solvent to avoid significant loss of product in the mother liquor.[11]Maximized recovery of the purified product.
Issue 2: High Levels of 4,5-Dibromo-2-furoic Acid Byproduct
Potential Cause Troubleshooting Step Expected Outcome
Excess Brominating Agent Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of the brominating agent. Careful and slow addition of the brominating agent can also help to control the reaction.Reduced formation of the dibrominated byproduct.
High Reaction Temperature Perform the bromination at a lower temperature. This decreases the reaction rate and can improve selectivity for mono-bromination.Increased ratio of mono- to di-brominated product.
Prolonged Reaction Time Monitor the reaction closely and stop it once the starting material is consumed to prevent further bromination of the product.Prevention of over-bromination and higher purity of the crude product.
Inefficient Mixing Ensure vigorous stirring throughout the reaction to maintain a homogeneous concentration of the brominating agent and prevent localized areas of high concentration.More uniform reaction and reduced byproduct formation.

Experimental Protocols

Protocol 1: Synthesis of this compound using Bromine in Acetic Acid

Materials:

  • 2-Furoic acid

  • Glacial acetic acid

  • Bromine

  • Sodium bisulfite solution

  • Ice

  • Distilled water

Procedure:

  • Dissolve 2-furoic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Pour the reaction mixture into a beaker containing ice water.

  • Quench any unreacted bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.

  • Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: HPLC Analysis of Reaction Mixture

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) Mobile Phase: A gradient of acetonitrile (B52724) and water containing 0.1% formic acid. Flow Rate: 1.0 mL/min Detection: UV at 254 nm Injection Volume: 10 µL

Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Visualizations

Synthesis_Pathway FuroicAcid 2-Furoic Acid Intermediate Sigma Complex (Wheland Intermediate) FuroicAcid->Intermediate Electrophilic Attack BrominatingAgent Brominating Agent (Br₂ or NBS) BrominatingAgent->Intermediate Product This compound Intermediate->Product Deprotonation

Caption: Synthesis pathway of this compound.

Byproduct_Formation FuroicAcid 2-Furoic Acid Product This compound FuroicAcid->Product Bromination RingOpening Ring-Opened Products FuroicAcid->RingOpening Dibromo 4,5-Dibromo-2-furoic acid Product->Dibromo Over-bromination Decarboxylation Bromofuran (Decarboxylation) Product->Decarboxylation ExcessBr2 Excess Br₂ ExcessBr2->Dibromo HighTemp High Temperature HighTemp->Decarboxylation HarshConditions Harsh Conditions HarshConditions->RingOpening

Caption: Common byproduct formation pathways.

Troubleshooting_Workflow Start Start Synthesis CheckYield Low Yield? Start->CheckYield CheckPurity High Impurity? CheckYield->CheckPurity No IncompleteReaction Incomplete Reaction? (Check TLC/HPLC) CheckYield->IncompleteReaction Yes OverBromination Over-bromination? CheckPurity->OverBromination Yes End Successful Synthesis CheckPurity->End No OptimizeConditions Optimize Conditions: - Extend Time - Adjust Temperature IncompleteReaction->OptimizeConditions Yes WorkupLoss Loss During Work-up? IncompleteReaction->WorkupLoss No OptimizeConditions->Start WorkupLoss->CheckPurity No OptimizeWorkup Optimize Work-up: - Adjust pH - Minimize Solvent WorkupLoss->OptimizeWorkup Yes OptimizeWorkup->Start OptimizeBromination Optimize Bromination: - Stoichiometry - Lower Temperature - Shorter Time OverBromination->OptimizeBromination Yes OtherByproducts Other Byproducts? OverBromination->OtherByproducts No OptimizeBromination->Start AdjustConditions Adjust Conditions: - Milder Reagents - Lower Temperature OtherByproducts->AdjustConditions Yes OtherByproducts->End No AdjustConditions->Start

Caption: Troubleshooting workflow for synthesis.

References

Technical Support Center: Improving Regioselectivity of Reactions with 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity for reactions involving 5-Bromo-2-furoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor regioselectivity in my cross-coupling reaction with this compound?

A1: Poor regioselectivity in cross-coupling reactions with this compound can arise from several factors. The furan (B31954) ring has distinct electronic properties, and the carboxylic acid at the 2-position and the bromine at the 5-position direct the reactivity. The primary site of reaction for palladium-catalyzed cross-coupling is typically the C-Br bond. However, side reactions can occur, especially if the carboxylic acid is deprotonated under basic conditions, which can alter the electronic nature of the ring or chelate to the metal center. Protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is a common strategy to improve solubility and prevent unwanted side reactions.

Q2: What is the most common reason for low yields in Suzuki-Miyaura coupling with this compound derivatives?

A2: Low yields in Suzuki-Miyaura couplings with this compound derivatives are often due to a few common issues:

  • Inadequate Degassing: Palladium catalysts in their active Pd(0) state are sensitive to oxygen. Incomplete degassing can lead to catalyst deactivation and homocoupling of the boronic acid.[1]

  • Suboptimal Base/Solvent System: The choice of base is critical and its effectiveness is often solvent-dependent. The base must be strong enough to facilitate transmetalation but not so strong as to cause decomposition of the starting materials.

  • Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, particularly in the presence of moisture and certain bases.

Q3: Can the carboxylic acid group of this compound interfere with the reaction?

A3: Yes, the free carboxylic acid can interfere in several ways. Its acidic proton can be deprotonated by the bases used in many coupling reactions, which can affect the electronic properties of the substrate and its solubility. The resulting carboxylate can also coordinate to the palladium catalyst, potentially inhibiting its activity. For these reasons, it is highly recommended to protect the carboxylic acid as an ester (e.g., methyl 5-bromo-2-furoate) before performing most cross-coupling reactions.

Q4: In a lithiation reaction of this compound, will the reaction occur at the C-Br bond or ortho to the carboxylic acid?

A4: This is a classic case of competing reaction pathways. The carboxylic acid is a directed metalation group (DMG), which would favor deprotonation at the adjacent C3 position.[2][3] However, bromine-lithium exchange is a very fast reaction. At low temperatures (typically -78 °C), bromine-lithium exchange is generally much faster than directed ortho-metalation. Therefore, the kinetically favored product is the 5-lithio-2-furoic acid derivative. To favor directed ortho-metalation, a non-exchanging base like lithium diisopropylamide (LDA) might be considered, though the acidity of the carboxylic acid proton itself must first be addressed, likely through in-situ deprotonation.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Heck Coupling of Methyl 5-Bromo-2-furoate

You are observing a mixture of α- and β-arylation products in your Heck reaction.

Possible Cause Troubleshooting Steps
Ligand Choice The ligand plays a crucial role in determining the regioselectivity of the migratory insertion step.[4] For linear (β) products, standard monodentate phosphine (B1218219) ligands like PPh₃ are often used. For branched (α) products, bidentate phosphine ligands may be more effective.[4] Experiment with different ligands to find the optimal one for your desired isomer.
Reaction Conditions "Ligand-free" conditions (Jeffrey-type conditions) can sometimes favor a different regioisomer.[5] Lowering the reaction temperature may also enhance selectivity.
Electronic Nature of the Alkene Electron-withdrawing groups on the alkene tend to favor the formation of the linear (β) isomer, while electron-donating groups can lead to mixtures.[6] While you cannot change your substrate, understanding this can help rationalize your results and guide further optimization.
Issue 2: Low Yield in Suzuki-Miyaura Coupling of Methyl 5-Bromo-2-furoate

Your Suzuki-Miyaura coupling is resulting in low conversion of the starting material.

Possible Cause Troubleshooting Steps
Catalyst Deactivation Ensure rigorous degassing of all solvents and reagents to remove oxygen.[1] Use a fresh, high-quality palladium catalyst. Consider using a more robust pre-catalyst.
Ineffective Base The choice of base is critical.[7] Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. The solubility of the base in the chosen solvent system is important for the reaction's success.
Poor Reagent Quality Boronic acids can degrade over time. Use fresh or recently purified boronic acid. Ensure the methyl 5-bromo-2-furoate is pure.
Suboptimal Temperature If the reaction is sluggish, a moderate increase in temperature may improve the rate. However, excessively high temperatures can lead to catalyst decomposition.
Issue 3: Formation of Homocoupling Product in Sonogashira Coupling

You are observing significant amounts of the di-alkyne homocoupling product (Glaser coupling).

Possible Cause Troubleshooting Steps
Presence of Oxygen Oxygen promotes the oxidative homocoupling of terminal alkynes, especially in the presence of a copper co-catalyst. Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen).
Copper Co-catalyst While often used, the copper co-catalyst is a primary culprit for Glaser coupling. Consider running the reaction under "copper-free" conditions. This often requires a specific ligand and base combination.
Amine Base The choice of amine base can influence the rate of homocoupling. Ensure the amine is pure and dry.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

EntryAryl BromideCoupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)Reference
1Methyl 5-bromo-2-furoatePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O90>90 (estimated)Adapted from[8]
22-BromopyridineArylboronic acidPd(OAc)₂ (2)-K₂CO₃ (2)aq. Isopropanol80Good-Excellent[7]
34,5-dibromothiophene-2-carboxaldehydeArylboronic acidPd(OAc)₂ (cat.)-K₂CO₃ (2)Dioxane/H₂ORefluxGood[9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Methyl 5-Bromo-2-furoate

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Methyl 5-bromo-2-furoate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv), finely powdered

  • 1,4-Dioxane (B91453) (4 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add methyl 5-bromo-2-furoate, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of the inert gas, add Pd(PPh₃)₄ to the flask.

  • Add degassed 1,4-dioxane and degassed water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of Methyl 5-Bromo-2-furoate

Materials:

  • Methyl 5-bromo-2-furoate (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.08 mmol, 8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (B28343) (5 mL)

Procedure:

  • In a glovebox or under a stream of inert gas, add sodium tert-butoxide to an oven-dried Schlenk tube.

  • Add methyl 5-bromo-2-furoate, the amine, Pd₂(dba)₃, and XPhos.

  • Seal the tube, evacuate, and backfill with argon (repeat this cycle three times).

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(Br) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr 5-Bromo-2-furoate (Ar-Br) ArBr->OxAdd Boronic Ar'B(OH)₂ + Base Boronic->Transmetalation

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or No Reaction Check1 Check Reagent Purity & Inert Atmosphere Start->Check1 Check2 Screen Catalyst & Ligand Check1->Check2 OK Purify Purify Reagents, Improve Degassing Check1->Purify Issue Found Check3 Optimize Base & Solvent Check2->Check3 OK ScreenC Try Different Pd Source (e.g., pre-catalyst) & Bulky Ligands Check2->ScreenC No Improvement Check4 Adjust Temperature Check3->Check4 OK ScreenB Test Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) & Solvent Systems Check3->ScreenB No Improvement Success Reaction Improved Check4->Success OK ScreenT Incrementally Increase or Decrease Temperature Check4->ScreenT No Improvement Purify->Check2 ScreenC->Check3 ScreenB->Check4 ScreenT->Success

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Lithiation_Regioselectivity Start This compound + Organolithium (RLi) Pathway1 Kinetic Control (-78°C) Start->Pathway1 Pathway2 Thermodynamic Control (warmer temp. or non-exchanging base) Start->Pathway2 Product1 5-Lithio-2-furoate (via Br/Li Exchange) Pathway1->Product1 Major Pathway Product2 3-Lithio-2-furoate (via Directed ortho-Metalation) Pathway2->Product2 Potential Pathway

Caption: Competing pathways in the lithiation of this compound.

References

Technical Support Center: Scaling up Reactions Involving 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up reactions involving 5-Bromo-2-furoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up Suzuki-Miyaura coupling reactions with this compound?

When scaling up Suzuki-Miyaura couplings with this compound, key challenges include:

  • Catalyst deactivation: The palladium catalyst can be sensitive to air and impurities, which is a greater risk on a larger scale.

  • Poor solubility: this compound and its salts may have limited solubility in common organic solvents, affecting reaction rates.

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired product. This can be exacerbated by high temperatures and the presence of water.

  • Homocoupling: The coupling of two boronic acid molecules can occur as a side reaction.

  • Purification: Removing residual palladium and byproducts from the final product can be challenging at a larger scale.

Q2: How can decarboxylation be minimized during large-scale reactions at elevated temperatures?

Decarboxylation of 2-furoic acid derivatives to form furan (B31954) compounds can be a significant side reaction at elevated temperatures (typically above 140-160°C).[1] To minimize this:

  • Temperature control: Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Reaction time: Avoid prolonged reaction times at high temperatures.

  • pH control: The stability of the furoic acid moiety is pH-dependent. In some cases, avoiding strongly acidic or basic conditions can reduce decarboxylation.

Q3: What are the recommended purification methods for multi-gram scale synthesis of 5-aryl-2-furoic acids?

For multi-gram scale purification, a combination of techniques is often employed:

  • Extraction: An initial workup with an aqueous base (like sodium bicarbonate) can be used to extract the acidic product into the aqueous layer, leaving non-acidic impurities in the organic layer. The product is then recovered by acidification and extraction into an organic solvent.

  • Recrystallization: This is a highly effective and scalable method for purifying solid products. A suitable solvent system must be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Column Chromatography: While effective, silica (B1680970) gel chromatography can be costly and time-consuming for very large quantities. It is often used for purifying smaller batches or when recrystallization is not feasible.

Q4: What are the key safety considerations when working with this compound on a large scale?

This compound is an irritant.[2][3] When handling large quantities, it is important to:

  • Use appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask or respirator.[2][3]

  • Work in a well-ventilated area, such as a fume hood.

  • Avoid creating dust.

  • Have safety showers and eyewash stations readily available.

Troubleshooting Guides

Problem: Low Yield in Suzuki-Miyaura Coupling

Q: My large-scale Suzuki-Miyaura coupling of this compound with an arylboronic acid is resulting in a low yield. How can I troubleshoot this?

A: Low yields in scaled-up Suzuki-Miyaura reactions are a common issue. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low-Yielding Suzuki-Miyaura Coupling

G start Low Yield check_reagents Are reagents pure and dry? start->check_reagents check_catalyst Is the catalyst active? check_reagents->check_catalyst Yes repurify Repurify/dry reagents check_reagents->repurify No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes new_catalyst Use fresh catalyst/ligand check_catalyst->new_catalyst No optimize_base Screen bases (e.g., K3PO4, Cs2CO3) check_conditions->optimize_base No success Improved Yield check_conditions->success Yes repurify->check_catalyst new_catalyst->check_conditions optimize_solvent Screen solvents (e.g., Dioxane/H2O, Toluene) optimize_base->optimize_solvent optimize_temp Adjust temperature optimize_solvent->optimize_temp optimize_temp->success

Caption: A logical workflow for troubleshooting low yields in Suzuki-Miyaura coupling reactions.

Quantitative Data: Suzuki-Miyaura Coupling Conditions

Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001285-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2)Toluene/EtOH/H₂O (4:1:1)901680-90
3-Thiopheneboronic acidPdCl₂(dppf) (2)-Cs₂CO₃ (2.5)DMF110875-85
Problem: Incomplete Amidation Reaction

Q: I am struggling to get my amidation reaction of this compound to go to completion on a larger scale. What can I do?

A: Incomplete amidation at scale can be due to several factors, including the choice of coupling agent and reaction conditions.

Key Considerations for Scaling Up Amidation:

  • Coupling Agent: For large-scale synthesis, the choice of coupling agent is critical. Factors to consider include cost, safety, and ease of byproduct removal.

  • Temperature: Ensure the reaction temperature is optimal. Some sterically hindered amines may require higher temperatures to react.

  • Stoichiometry: A slight excess of the amine or coupling agent may be necessary to drive the reaction to completion.

  • Solvent: The solvent should be able to dissolve all reactants and be suitable for the reaction temperature.

Comparison of Common Amide Coupling Agents for Scale-Up

Coupling AgentAcronymByproductsAdvantagesDisadvantages
N,N'-DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)Inexpensive, effectiveDCU can be difficult to remove
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble ureaEasy byproduct removalMore expensive than DCC
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHMPA (carcinogenic)Highly effectiveToxic byproduct
N-Butylphosphonic AnhydrideT3PWater-soluble phosphatesHigh yielding, easy workup-
Problem: Side Product Formation in Esterification

Q: My large-scale Fischer esterification of this compound is producing significant side products. How can I improve the selectivity?

A: Side product formation in Fischer esterification is often related to the reaction conditions.

Troubleshooting Esterification Side Products

G start Side Product Formation check_temp Is temperature too high? start->check_temp check_catalyst Is acid catalyst too strong? check_temp->check_catalyst No lower_temp Lower reaction temperature check_temp->lower_temp Yes check_water Is water removal efficient? check_catalyst->check_water No weaker_catalyst Use milder catalyst (e.g., solid acid) check_catalyst->weaker_catalyst Yes dean_stark Use Dean-Stark apparatus check_water->dean_stark No success Improved Selectivity check_water->success Yes lower_temp->success weaker_catalyst->success dean_stark->success G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification setup1 1. Combine acid, HOBt in DCM setup2 2. Cool to 0°C setup1->setup2 setup3 3. Add EDC setup2->setup3 setup4 4. Add amine and DIPEA setup3->setup4 react 5. Stir at RT for 16h setup4->react monitor 6. Monitor by TLC/LC-MS react->monitor workup1 7. Aqueous washes (acid, base, brine) monitor->workup1 workup2 8. Dry and concentrate workup1->workup2 workup3 9. Recrystallize workup2->workup3 product Pure Amide workup3->product

References

Technical Support Center: Troubleshooting Heck Reactions with 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Heck reaction is a cornerstone of carbon-carbon bond formation. However, its application with functionalized heteroaromatics like 5-Bromo-2-furoic acid can present unique challenges. This guide provides a comprehensive resource for troubleshooting common issues and offers detailed experimental protocols to ensure successful outcomes.

Frequently Asked Questions (FAQs)

Q1: My Heck reaction with this compound is resulting in a low or no yield. What are the primary causes?

Low yields in this specific reaction can often be attributed to several factors. The presence of the free carboxylic acid can complicate the reaction by reacting with the base or coordinating with the palladium catalyst, thereby deactivating it. Additionally, the electron-withdrawing nature of the furoic acid moiety can affect the reactivity of the C-Br bond. Common issues include catalyst deactivation, suboptimal reaction conditions, and potential side reactions like decarboxylation.

Q2: I am observing the formation of palladium black in my reaction. What does this signify and how can it be prevented?

The appearance of palladium black indicates the precipitation of palladium(0) from the catalytic cycle, a common sign of catalyst deactivation. This can be triggered by high temperatures, an inappropriate choice of ligand, or the presence of impurities. To mitigate this, consider the following:

  • Ligand Selection: Employ bulky, electron-rich phosphine (B1218219) ligands that stabilize the Pd(0) species.

  • Temperature Control: Avoid excessive temperatures that can accelerate catalyst decomposition.

  • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

Q3: Could the this compound substrate itself be problematic?

Yes, the free carboxylic acid can interfere with the reaction. It is often advisable to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to the Heck reaction. This prevents undesirable acid-base reactions and coordination with the palladium catalyst. The ester can be easily hydrolyzed back to the carboxylic acid after the coupling reaction.

Q4: What is the optimal choice of base for this reaction?

The choice of base is critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective, particularly when using the esterified substrate. Organic bases such as triethylamine (B128534) (Et₃N) can also be used. The base neutralizes the hydrobromic acid generated during the reaction, regenerating the active catalyst. The optimal base will depend on the specific solvent and ligand system being employed.

Q5: Is decarboxylation a significant side reaction to consider?

Decarboxylation of furoic acid derivatives can occur, especially at elevated temperatures. This would lead to the formation of 2-bromofuran, which could then undergo the Heck reaction, resulting in an undesired byproduct. To minimize decarboxylation, it is recommended to use the mildest possible reaction conditions (lower temperature and shorter reaction time) that still afford a reasonable reaction rate. Using the esterified form of the starting material can also help to circumvent this issue.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Catalyst deactivation (palladium black formation). 2. Interference from the free carboxylic acid. 3. Insufficiently active catalyst system for the electron-deficient substrate. 4. Impure starting materials or solvents.1. Use bulky, electron-rich phosphine ligands (e.g., P(o-tol)₃, P(t-Bu)₃). Lower the reaction temperature. Ensure strictly anaerobic conditions. 2. Protect the carboxylic acid as a methyl or ethyl ester. 3. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands. 4. Purify starting materials and use anhydrous, degassed solvents.
Formation of Undesired Byproducts 1. Decarboxylation of the starting material. 2. Homocoupling of the aryl bromide. 3. Isomerization of the alkene product.1. Use milder reaction conditions (lower temperature). Protect the carboxylic acid as an ester. 2. Lower the reaction temperature and optimize the catalyst/ligand ratio. 3. Minimize reaction time after product formation is complete.
Poor Reproducibility 1. Variable quality of reagents or catalyst. 2. Inconsistent reaction setup (e.g., moisture or oxygen contamination).1. Use reagents and catalysts from a reliable source. 2. Ensure consistent and rigorous exclusion of air and moisture using Schlenk techniques or a glovebox.

Experimental Protocols

Due to the potential for complications with the free carboxylic acid, the following protocols focus on the use of an esterified substrate, Methyl 5-bromo-2-furoate .

Protocol 1: Heck Reaction of Methyl 5-bromo-2-furoate with Styrene (B11656)

Materials:

  • Methyl 5-bromo-2-furoate

  • Styrene

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5-bromo-2-furoate (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL), followed by styrene (1.2 mmol) and K₂CO₃ (2.0 mmol).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Reaction of Methyl 5-bromo-2-furoate with n-Butyl Acrylate (B77674)

Materials:

  • Methyl 5-bromo-2-furoate

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene (B28343)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a high-pressure vessel, combine Methyl 5-bromo-2-furoate (1.0 mmol), Pd(OAc)₂ (0.03 mmol, 3 mol%), and PPh₃ (0.06 mmol, 6 mol%).

  • Add anhydrous toluene (5 mL), n-butyl acrylate (1.5 mmol), and Et₃N (1.5 mmol).

  • Seal the vessel, purge with an inert gas, and heat to 130-140 °C for 16-24 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify the product by column chromatography.

Quantitative Data Summary

The following tables provide representative data for Heck reactions of substrates similar to this compound, illustrating the impact of various reaction parameters on yield.

Table 1: Heck Reaction of Brominated Heterocycles with Styrene

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Acetyl-5-bromobenzofuranPd-complex (0.25)-Et₃NDMF130499
22-Acetyl-5-bromobenzofuranPd-complex (0.25)-KOHWater1001.591 (GC)
34-BromotoluenePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF/Water1001285

Data compiled from studies on similar brominated heterocyclic compounds to provide a comparative baseline.[1][2]

Table 2: Heck Reaction of Aryl Bromides with Acrylates

EntryAryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-5-methoxy-3-methylphenylacetonitrileEthyl acrylatePd(PPh₃)₂Cl₂ (5)P(o-tolyl)₃ (15)Et₃NToluene1651648
22-Acetyl-5-bromobenzofuranEthyl acrylatePd-complex (0.25)-Et₃NDMF130295
34-Bromoacetophenonen-Butyl acrylatePd(OAc)₂ (0.5)-Et₃NDMF1301.592

Yields can vary significantly based on the specific substrate and reaction conditions.[2][3]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the Heck reaction of this compound and its derivatives.

Heck_Troubleshooting cluster_low_conversion Troubleshooting Low Conversion cluster_byproducts Troubleshooting Byproducts start Start: Heck Reaction of this compound Derivative check_conversion Low or No Conversion? start->check_conversion pd_black Palladium Black Observed? check_conversion->pd_black Yes check_byproducts Byproducts Observed? check_conversion->check_byproducts No, but conversion is good optimize_catalyst Optimize Catalyst System: - Use bulky, electron-rich phosphine ligands - Lower reaction temperature - Ensure inert atmosphere pd_black->optimize_catalyst Yes esterify Protect Carboxylic Acid: - Convert to methyl or ethyl ester pd_black->esterify No screen_conditions Screen Reaction Conditions: - Vary catalyst/ligand ratio - Test different bases (K₂CO₃, Cs₂CO₃, Et₃N) - Screen solvents (DMF, Toluene, Dioxane) optimize_catalyst->screen_conditions esterify->screen_conditions success Successful Reaction screen_conditions->success decarboxylation Decarboxylation Suspected? check_byproducts->decarboxylation Yes check_byproducts->success No milder_conditions Use Milder Conditions: - Lower temperature - Shorter reaction time - Use esterified substrate decarboxylation->milder_conditions homocoupling Homocoupling or Isomerization? decarboxylation->homocoupling No milder_conditions->success optimize_reaction_params Optimize Parameters: - Lower temperature - Adjust catalyst loading - Minimize reaction time homocoupling->optimize_reaction_params optimize_reaction_params->success

A decision-making workflow for troubleshooting Heck reactions.

This guide provides a starting point for addressing challenges encountered during the Heck reaction of this compound. Systematic optimization of the reaction parameters is key to achieving high yields and purity.

References

Impact of base and solvent on 5-Bromo-2-furoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with palladium-catalyzed cross-coupling reactions of 5-Bromo-2-furoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using this compound in coupling reactions?

A1: The primary challenges include the potential for decarboxylation under basic or high-temperature conditions, low yields due to catalyst deactivation or suboptimal conditions, and the formation of side products like homocoupled boronic acids. The carboxylic acid moiety can also interact with the basic reagents, complicating the reaction stoichiometry.

Q2: Which type of base is most suitable for Suzuki-Miyaura coupling with this compound?

A2: The choice of base is critical to prevent side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are generally preferred.[1] Stronger bases like sodium hydroxide (B78521) or alkoxides can promote decarboxylation or other undesired side reactions. For base-sensitive substrates, careful screening of milder bases is recommended.[1][2]

Q3: How does the choice of solvent affect the outcome of the coupling reaction?

A3: The solvent plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction rate and selectivity.[2] Common choices include polar aprotic solvents like 1,4-dioxane (B91453) or dimethylformamide (DMF), often in a mixture with water to aid in dissolving the base and the boronic acid partner.[1][3] Anhydrous solvents may be necessary to minimize protodeboronation of the boronic acid coupling partner.[2]

Q4: Can the carboxylic acid group of this compound interfere with the reaction?

A4: Yes, the acidic proton of the carboxylic acid will react with the base. Therefore, it is necessary to use additional equivalents of the base to account for this acid-base neutralization, ensuring enough base is present to participate in the catalytic cycle.

Q5: What are the key differences in reaction conditions for Suzuki, Heck, and Sonogashira couplings with this compound?

A5:

  • Suzuki-Miyaura Coupling: This reaction couples this compound with an organoboron reagent. It typically requires a palladium catalyst, a base, and often a mixture of an organic solvent and water.[1][3]

  • Heck Coupling: This reaction involves the coupling of this compound with an alkene. It is also palladium-catalyzed and requires a base, but is often performed in polar aprotic solvents like DMF or acetonitrile.[4][5]

  • Sonogashira Coupling: This reaction couples this compound with a terminal alkyne. It uniquely requires a palladium catalyst, a copper(I) co-catalyst, and an amine base, such as triethylamine (B128534) or diisopropylamine, which can sometimes also serve as the solvent.[6][7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: I am observing very low or no conversion of my this compound. What are the potential causes and solutions?

A: Low or no yield can stem from several factors. Below is a systematic guide to troubleshoot this issue.

  • Potential Cause 1: Inactive Catalyst

    • Solution: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it may not be reducing to Pd(0) efficiently. Consider using a pre-activated Pd(0) catalyst like Pd(PPh₃)₄ or an air-stable precatalyst.[2] Also, ensure your catalyst has not degraded during storage.

  • Potential Cause 2: Suboptimal Reaction Conditions

    • Solution: The combination of base, solvent, and temperature may not be ideal for your specific substrates. A screening of different conditions is recommended. For instance, stronger bases like cesium carbonate (Cs₂CO₃) might be effective in some cases, while in others, milder bases are necessary.[3] The reaction temperature can also be incrementally increased, but be mindful of potential decarboxylation.

  • Potential Cause 3: Poor Reagent Quality

    • Solution: Ensure that the this compound and the coupling partner (e.g., boronic acid) are of high purity. Boronic acids, in particular, can degrade over time. Using a boronic ester (like a pinacol (B44631) ester) can sometimes improve stability and yield.[2]

  • Potential Cause 4: Insufficient Degassing

    • Solution: Oxygen can deactivate the palladium catalyst. It is crucial to thoroughly degas the solvent and the reaction vessel. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the reaction mixture for an extended period before heating.[8]

Troubleshooting_Low_Yield Start Low/No Yield CheckCatalyst Check Catalyst Activity Start->CheckCatalyst Potential Cause CheckConditions Screen Reaction Conditions (Base, Solvent, Temp) Start->CheckConditions Potential Cause CheckReagents Verify Reagent Quality Start->CheckReagents Potential Cause CheckDegassing Ensure Proper Degassing Start->CheckDegassing Potential Cause Sol_Catalyst Use fresh Pd(0) catalyst or air-stable precatalyst. CheckCatalyst->Sol_Catalyst Solution Sol_Conditions Try different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Dioxane/H₂O, DMF). CheckConditions->Sol_Conditions Solution Sol_Reagents Use fresh reagents. Consider boronic esters. CheckReagents->Sol_Reagents Solution Sol_Degassing Use freeze-pump-thaw or inert gas sparging. CheckDegassing->Sol_Degassing Solution

Troubleshooting guide for low or no product yield.
Issue 2: Significant Side Product Formation

Q: My reaction is producing significant side products, mainly decarboxylated starting material and/or homocoupling of the boronic acid. How can I mitigate this?

A: Side product formation is a common issue, especially with functionalized substrates like this compound.

  • Problem 1: Decarboxylation

    • Cause: The furoic acid moiety is susceptible to decarboxylation, particularly at high temperatures and in the presence of a strong base.

    • Solution:

      • Lower the Reaction Temperature: Screen for catalyst/ligand systems that are active at lower temperatures.

      • Use a Milder Base: Switch to weaker bases like K₂CO₃ or NaHCO₃.

      • Protect the Carboxylic Acid: Consider converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed back to the acid post-coupling if necessary.

  • Problem 2: Homocoupling of Boronic Acid

    • Cause: This side reaction is primarily caused by the presence of oxygen, which can lead to oxidative coupling of the boronic acid.[2]

    • Solution: As with low yield issues, rigorous degassing of all solvents and the reaction vessel is critical. Ensure a robust inert atmosphere is maintained throughout the entire reaction.

  • Problem 3: Protodeboronation

    • Cause: The boronic acid can be protonated and removed from the reaction, especially in the presence of water and at elevated temperatures.

    • Solution:

      • Use Anhydrous Solvents: If possible, use dry solvents and bases to minimize this side reaction.[2]

      • Use Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to protodeboronation.[2]

Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling

The following table summarizes effective conditions for Suzuki-Miyaura couplings of substrates analogous to this compound, such as 5-bromonicotinic acid and 5-bromophthalide. These serve as a starting point for optimization.

EntryAryl BromideArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
15-Bromonicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF802485[1]
25-Bromonicotinic acid4-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (3)DMF802489[1]
35-BromophthalidePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Toluene/Ethanol/H₂O (4:1:1)1001285[3]
45-Bromophthalide4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (1.5)1,4-Dioxane/H₂O (3:1)120 (MW)0.592[3]

Experimental Protocols

Safety Note: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents can be hazardous. Always wear appropriate personal protective equipment (PPE).

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1]

  • Under the inert atmosphere, add the palladium catalyst to the flask.

  • Add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Acidify the aqueous phase with 1M HCl to pH ~2-3 and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: General Procedure for Sonogashira Coupling

This protocol describes a general method for coupling this compound with a terminal alkyne.[6][9]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (3-10 mol%)

  • Amine base (e.g., Triethylamine, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

Procedure:

  • In a dry Schlenk flask, combine this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed solvent, followed by the amine base via syringe.

  • Add the terminal alkyne dropwise with stirring.

  • Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir until the reaction is complete as monitored by TLC.

  • Upon completion, cool to room temperature, dilute with an organic solvent, and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 3: General Procedure for Heck Coupling

This protocol outlines a general method for coupling this compound with an alkene.[4][5]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene or an acrylate, 1.5 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • Phosphine (B1218219) ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Triethylamine or K₂CO₃, 2-3 equiv)

  • Anhydrous, degassed polar aprotic solvent (e.g., DMF or acetonitrile)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(OAc)₂, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent, followed by the alkene via syringe.

  • Heat the reaction mixture to a temperature typically between 80-120 °C.

  • Stir vigorously and monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, filter off any solids, and remove the solvent under reduced pressure.

  • Perform an appropriate aqueous work-up and purify the product by column chromatography.

References

Minimizing racemization in amide coupling with 5-Bromo-2-furoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Amide Coupling Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you minimize racemization during amide coupling reactions involving 5-Bromo-2-furoic acid and other chiral carboxylic acids, ensuring the stereochemical integrity of your synthetic molecules.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of amide bond formation?

A1: Racemization is the process where a pure, single enantiomer of a chiral carboxylic acid is converted into a mixture of both L- and D-enantiomers during the coupling reaction.[1] This loss of stereochemical integrity at the alpha-carbon results in the formation of diastereomeric products, which can be difficult to separate and may have significantly different biological activities.[1][2]

Q2: What is the primary mechanism leading to racemization during amide coupling?

A2: The most prevalent mechanism for racemization during amide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3][4] This pathway involves:

  • Activation: The carboxyl group of the N-protected acid is activated by a coupling reagent.

  • Cyclization: The activated carboxyl group undergoes an intramolecular cyclization to form the oxazolone (B7731731).

  • Enolization: The proton at the chiral α-carbon of the oxazolone is acidic and can be easily removed by a base.[1][3] This creates a planar, achiral enolate intermediate.

  • Nucleophilic Attack: The incoming amine can attack this planar intermediate from either face, resulting in a mixture of both stereoisomers of the desired amide product.[1][3]

Q3: What factors influence the degree of racemization?

A3: Several factors in the reaction setup can significantly impact the extent of racemization:

  • Coupling Reagents: Carbodiimide reagents like DCC and EDC can cause significant racemization if used alone.[5] Uronium/aminium (e.g., HBTU, HATU) and phosphonium (B103445) (e.g., PyBOP, PyAOP) reagents generally offer higher coupling rates with reduced racemization.[6][7][8]

  • Additives: Additives are crucial for suppressing racemization, especially when using carbodiimides.[5][9] They react with the activated intermediate to form a more stable active ester that is less prone to oxazolone formation.[1][10] Additives like 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are generally more effective at suppressing racemization than 1-hydroxybenzotriazole (B26582) (HOBt).[1][2][9][11]

  • Base: The choice and amount of base are critical.[2] Stronger bases can accelerate racemization by promoting the abstraction of the α-proton from the oxazolone intermediate.[2] Weaker or sterically hindered bases like N-methylmorpholine (NMM) and 2,4,6-collidine are preferred over stronger bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[2][9]

  • Temperature: Higher reaction temperatures can increase the rate of racemization.[5] Performing the coupling at lower temperatures (e.g., 0 °C) is a common strategy to minimize epimerization.[5]

  • Solvent: The choice of solvent can influence reaction rates and racemization. Polar aprotic solvents like DMF and NMP are commonly used.[10] Using less polar solvents can sometimes help reduce racemization, provided the reactants remain soluble.[5]

Q4: How can I quantitatively measure the level of racemization in my product?

A4: The most common and accurate method for quantifying racemization is through chiral High-Performance Liquid Chromatography (HPLC). This technique can separate the desired diastereomer from the undesired one formed via racemization. For amino acid derivatives, a common method involves hydrolyzing the final peptide product and then derivatizing the resulting free amino acids with a chiral derivatizing agent like Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA).[1] The resulting diastereomeric derivatives can then be separated and quantified using standard reversed-phase HPLC.[1]

Troubleshooting Guide

This guide addresses common issues encountered during amide coupling with chiral carboxylic acids like this compound derivatives.

ProblemPotential Cause(s)Recommended Solution(s)
High percentage of diastereomer detected (significant racemization) 1. Inappropriate coupling reagent: Use of carbodiimides (DCC, EDC) without an additive.[5] 2. Strong base: Use of DIPEA or TEA.[2][9] 3. High reaction temperature: Running the reaction at room temperature or higher.[5] 4. Prolonged reaction time: Allowing the activated species to exist for too long increases the chance of oxazolone formation.1. Change coupling reagent/additive: Switch to a phosphonium-based reagent (PyBOP, PyAOP) or a modern uronium reagent (HATU, HCTU, COMU).[2][6] If using a carbodiimide, always include an additive. Oxyma or HOAt are superior to HOBt for suppressing racemization.[2][11] 2. Use a weaker/hindered base: Replace DIPEA with N-methylmorpholine (NMM) or 2,4,6-collidine.[2][9] Use the minimum necessary amount of base. 3. Lower the temperature: Perform the coupling at 0 °C.[5] 4. Optimize reaction time: Monitor the reaction progress to avoid unnecessarily long reaction times.
Low reaction yield 1. Incomplete activation/coupling: The chosen coupling reagent may not be potent enough for the specific substrates. 2. Side reactions: Formation of N-acylurea byproduct when using carbodiimides.[7] 3. Poor solubility: Reactants may not be fully dissolved, leading to a slow or incomplete reaction.1. Use a more powerful coupling reagent: Switch to HATU or COMU, which are known for high coupling efficiency.[6][8] 2. Suppress side reactions: The addition of HOBt, HOAt, or Oxyma can minimize N-acylurea formation.[7][10] 3. Improve solubility: Use polar aprotic solvents like DMF or NMP.[10] In some cases, adding chaotropic salts can disrupt aggregation.[10][12]
Difficulty in product purification 1. Closely eluting diastereomers: The desired product and the racemized byproduct are often difficult to separate by standard silica (B1680970) gel chromatography.[10] 2. Byproducts from coupling reagents: The urea (B33335) byproduct from DCC is insoluble, while the byproduct from EDC is water-soluble.[8]1. Use chiral chromatography: Chiral HPLC is often necessary to separate diastereomers.[10] 2. Optimize work-up: Perform aqueous washes to remove water-soluble byproducts like EDC-urea.[10] If using DCC in solution-phase, the dicyclohexylurea can be removed by filtration.[8]

Data Presentation: Reagent Selection for Minimizing Racemization

The selection of coupling reagents, additives, and bases is a critical first step in controlling racemization.

Table 1: Comparison of Common Coupling Reagents and Additives

Reagent ClassExamplesTypical Racemization RiskNotes
Carbodiimides DCC, EDC, DICHigh (without additives)Widely used and cost-effective. Must be used with an additive like Oxyma, HOAt, or HOBt to suppress racemization.[5][7]
Phosphonium Salts PyBOP, PyAOPLowHighly efficient and offer low racemization risk.[6][8] PyAOP is often more effective than PyBOP.[2][8]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMULow to ModerateVery efficient coupling reagents.[6][8] HATU and COMU are often superior for difficult couplings.[2][8] Can cause guanidinylation of the free amine if not used correctly.[12]
Additives HOBt, HOAt, Oxyma(Used with other reagents)Crucial for suppressing racemization.[5][9] Effectiveness: Oxyma ≈ HOAt > HOBt.[2][9][11]

Table 2: Impact of Base Selection on Racemization

BaseChemical NameBasicity (pKa of conjugate acid)Racemization PotentialNotes
DIPEA / DIEA N,N-Diisopropylethylamine~10.1HighStrong, sterically hindered base. Its high basicity can promote racemization.[9]
TEA Triethylamine~10.7HighStrong, non-hindered base. Generally leads to more racemization than DIPEA due to less steric bulk.[9]
NMM N-Methylmorpholine~7.38LowA weaker base that is a good choice for minimizing racemization.[2][9]
Collidine 2,4,6-Trimethylpyridine~7.43LowA weak, sterically hindered base that is very effective at suppressing racemization.[2][9]

Visualizations

Mechanism of Racemization

racemization_mechanism cluster_activation Activation cluster_racemization_path Racemization Pathway L_Acid L-Carboxylic Acid (Chiral) Activated_Ester Activated Intermediate L_Acid->Activated_Ester + Coupling Reagent Oxazolone 5(4H)-Oxazolone Activated_Ester->Oxazolone Intramolecular Cyclization L_Product L-Amide (Desired) Activated_Ester->L_Product + Amine (R-NH₂) (Direct Attack) Enolate Enolate (Achiral) Oxazolone->Enolate + Base - H⁺ Enolate->L_Product + Amine (R-NH₂) D_Product D-Amide (Racemized) Enolate->D_Product + Amine (R-NH₂)

Caption: The primary mechanism of racemization via oxazolone formation.

Troubleshooting Workflow

troubleshooting_workflow start High Racemization Detected check_reagents Step 1: Evaluate Reagents start->check_reagents check_base Step 2: Evaluate Base check_reagents->check_base No solution_reagent Use Carbodiimide + Oxyma/HOAt or switch to PyBOP/HATU/COMU check_reagents->solution_reagent Using standalone carbodiimide? check_conditions Step 3: Evaluate Conditions check_base->check_conditions No solution_base Switch to weaker/hindered base (NMM or Collidine) check_base->solution_base Using DIPEA/TEA? solution_conditions Lower temperature to 0°C Minimize reaction time check_conditions->solution_conditions Reaction at RT or prolonged? end_node Re-analyze Product check_conditions->end_node No solution_reagent->check_base solution_base->check_conditions solution_conditions->end_node

Caption: A logical workflow for troubleshooting high racemization levels.

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Amide Coupling

This protocol uses EDC/Oxyma, a cost-effective and efficient combination for minimizing racemization.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the chiral carboxylic acid (e.g., a this compound derivative) (1.0 equivalent) and OxymaPure (1.1 equivalents) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Amine Preparation: In a separate flask, dissolve the amine component (1.0-1.1 equivalents). If the amine is a hydrochloride salt, add a non-nucleophilic base like NMM (1.1 equivalents) to generate the free amine in situ.

  • Cooling: Cool the carboxylic acid/Oxyma solution to 0 °C using an ice-water bath.

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) to the cooled carboxylic acid solution. Stir for 10-15 minutes at 0 °C. This "pre-activation" time should be kept brief.

  • Coupling: Add the amine solution to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm slowly to room temperature and stir for an additional 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) or DCM.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid or 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine to remove unreacted starting materials and water-soluble byproducts.[10]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography. Assess the diastereomeric ratio using chiral HPLC.

Protocol 2: Quantification of Racemization by Chiral HPLC (Post-Hydrolysis Derivatization)

This protocol is adapted for peptide products but the principle applies to amides of amino acids.

  • Hydrolysis:

    • Place a small sample (approx. 1 mg) of the purified amide product in a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110 °C for 24 hours to cleave the amide bond.

    • After cooling, evaporate the HCl to dryness.

  • Derivatization with Marfey's Reagent (L-FDAA):

    • Redissolve the dried hydrolysate in 100 µL of water.

    • Add 200 µL of a 1% (w/v) solution of L-FDAA in acetone.[1]

    • Add 40 µL of 1 M sodium bicarbonate (NaHCO₃) to make the solution basic.[1]

    • Incubate the mixture at 40 °C for 1 hour.[1]

    • Stop the reaction by adding 20 µL of 2 M HCl.[1]

  • HPLC Analysis:

    • Evaporate the solvent to dryness and redissolve the residue in 500 µL of 50% acetonitrile (B52724)/water.[1]

    • Inject an appropriate volume (e.g., 20 µL) onto a C18 reversed-phase HPLC column.

    • Elute with a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% TFA).

    • Monitor the elution at 340 nm.[1] The L-amino acid derivative typically elutes before the D-amino acid derivative.

    • Calculate the percentage of racemization by integrating the peak areas of the two diastereomers.

References

Column chromatography conditions for purifying 5-Bromo-2-furoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-bromo-2-furoic acid and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during column chromatography and other purification techniques.

Troubleshooting Guide

Issue 1: My this compound is streaking badly on the silica (B1680970) gel TLC plate and column.

  • Question: What causes the streaking of this compound on silica gel, and how can I prevent it for better separation?

  • Answer: Streaking of carboxylic acids on silica gel is a common problem caused by the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel. This leads to a mixture of protonated and deprotonated forms of your compound, resulting in poor separation and tailing. To resolve this, add a small amount (0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system. This ensures the compound remains fully protonated and moves as a single, more defined spot.

Issue 2: My purified product is an oil or a sticky gum instead of a solid.

  • Question: After column chromatography and solvent removal, my this compound derivative is an oil, not the expected solid. What should I do?

  • Answer: "Oiling out" can occur due to residual impurities preventing crystal lattice formation or if the compound is simply a low-melting solid. Here are several techniques to try:

    • Trituration: Stir the oil with a non-polar solvent in which it is insoluble, such as hexanes or petroleum ether. This can induce solidification.

    • Solvent System Change for Recrystallization: Attempt recrystallization from a different solvent or a mixed solvent system.

    • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. These microscopic scratches can provide nucleation sites for crystal growth.

    • Further Purification: The presence of impurities is a primary cause of oiling. Consider re-purifying a small portion by column chromatography to see if a purer sample crystallizes more readily.

Issue 3: I am not getting good separation between my this compound derivative and a non-polar impurity.

  • Question: How can I improve the separation of my polar carboxylic acid from a non-polar impurity during column chromatography?

  • Answer: If you are struggling to separate a polar compound from a non-polar one, you can adjust the polarity of your mobile phase. Start with a very non-polar solvent system, like a high ratio of hexanes to ethyl acetate (B1210297), and gradually increase the polarity (gradient elution). This will cause the non-polar impurity to elute from the column first, while the more polar this compound derivative will be retained longer on the silica gel.

Issue 4: My compound seems to be decomposing on the silica gel column.

  • Question: I suspect my this compound derivative is decomposing during purification on silica gel. What can I do?

  • Answer: Some brominated compounds can be sensitive to the acidic nature of silica gel. To mitigate decomposition:

    • Deactivate the Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. Before packing the column, slurry the silica gel in the eluent containing a small amount of triethylamine (B128534) (~0.1-1%).

    • Minimize Contact Time: Use flash column chromatography with applied pressure to speed up the elution, reducing the time your compound spends on the stationary phase.

    • Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina (B75360). You will need to re-optimize your solvent system using TLC with alumina plates.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A1: For this compound, a polar compound, a good starting point for the mobile phase would be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. Based on the purification of its methyl ester, a starting ratio of 10:1 hexanes:ethyl acetate is a reasonable starting point. However, for the free acid, you will likely need a more polar system. It is crucial to add 0.5-1% acetic acid or formic acid to the eluent to ensure a sharp band and prevent streaking. Always optimize the solvent system using Thin Layer Chromatography (TLC) first, aiming for an Rf value of 0.2-0.4 for your target compound.

Q2: Can I purify this compound derivatives using reversed-phase chromatography?

A2: Yes, reversed-phase chromatography is a suitable alternative, especially for polar compounds. In this technique, a non-polar stationary phase (like C18-functionalized silica gel) is used with a polar mobile phase. A typical mobile phase would be a mixture of water and acetonitrile (B52724) or methanol, with 0.1% trifluoroacetic acid (TFA) or formic acid added to keep the carboxylic acid protonated.

Q3: What are some common impurities I might encounter when synthesizing this compound derivatives?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions (e.g., dibrominated species), and residual reagents or catalysts from the synthesis. If the derivative is prepared from this compound, unreacted starting material will be a likely impurity.

Q4: Is recrystallization a viable purification method for this compound?

A4: Recrystallization can be a very effective method for purifying solid this compound and its derivatives, especially for removing small amounts of impurities. The choice of solvent is critical. For a similar compound, recrystallization from 2-butanone (B6335102) has been reported. Experimenting with different solvents of varying polarities is recommended to find an optimal system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Data Presentation

ParameterNormal Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica GelC18-functionalized Silica Gel
Typical Mobile Phase Hexanes/Ethyl Acetate + 0.5-1% Acetic AcidWater/Acetonitrile + 0.1% TFA
Principle Polar compounds are retained longerNon-polar compounds are retained longer
Elution Order Non-polar compounds elute firstPolar compounds elute first

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

  • TLC Analysis:

    • Dissolve a small amount of your crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexanes:ethyl acetate) containing 0.5-1% acetic acid.

    • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select an appropriate size glass column.

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.

    • Add a thin layer of sand on top of the silica gel.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane (B109758) or acetone).

    • Add a small amount of silica gel (2-3 times the weight of your product) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

    • Add another thin layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Carefully add the running solvent to the column.

    • Apply gentle positive pressure (using a pump or bulb) to begin elution.

    • Collect fractions in test tubes or other suitable containers.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure. The added acetic acid is volatile and should be removed during this process, though co-evaporation with toluene (B28343) may be necessary for complete removal.

    • Place the flask under high vacuum for several hours to remove any final traces of solvent, yielding the purified this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude 5-Bromo-2-furoic Acid Derivative tlc_analysis TLC Analysis for Solvent System Optimization crude_product->tlc_analysis column_packing Pack Silica Gel Column tlc_analysis->column_packing sample_loading Dry Load Sample onto Column column_packing->sample_loading elution Elute with Optimized Solvent System sample_loading->elution fraction_collection Collect Fractions elution->fraction_collection fraction_analysis Analyze Fractions by TLC fraction_collection->fraction_analysis combine_fractions Combine Pure Fractions fraction_analysis->combine_fractions solvent_removal Remove Solvent (Rotary Evaporation) combine_fractions->solvent_removal final_product Pure 5-Bromo-2-furoic Acid Derivative solvent_removal->final_product

Caption: General workflow for the purification of this compound derivatives.

Validation & Comparative

A Comparative Guide to 5-Bromo-2-furoic Acid and 5-Iodo-2-furoic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] For researchers utilizing furan-based scaffolds, prevalent in many biologically active molecules, the choice of halide on the furoic acid precursor is a critical parameter influencing reaction performance. This guide provides an objective comparison of 5-bromo-2-furoic acid and 5-iodo-2-furoic acid as substrates in Suzuki coupling reactions, supported by established chemical principles and representative experimental data.

The Decisive Role of the Carbon-Halogen Bond

The fundamental difference in reactivity between this compound and 5-iodo-2-furoic acid in Suzuki coupling is dictated by the strength of their respective carbon-halogen (C-X) bonds. The general trend for halide reactivity in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This order is inversely related to the bond dissociation energies of the C-X bonds.

The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. Consequently, the oxidative addition of the palladium(0) catalyst to the C-I bond of 5-iodo-2-furoic acid is kinetically more favorable and occurs under milder conditions than the corresponding C-Br bond cleavage in this compound. This initial oxidative addition is often the rate-determining step of the catalytic cycle.[2]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-furoic acid, forming a Pd(II) complex. This is the step where the reactivity difference between the bromo and iodo substrates is most pronounced.

  • Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.[3]

  • Reductive Elimination: The two organic fragments on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.[1]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pdi_complex R¹-Pd(II)L_n-X oxidative_addition->pdi_complex transmetalation Transmetalation pdii_complex R¹-Pd(II)L_n-R² transmetalation->pdii_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X (5-Halo-2-furoic acid) aryl_halide->oxidative_addition organoboron R²-B(OR)₂ (Boronic acid) organoboron->transmetalation base Base base->transmetalation

References

A Comparative Analysis of 5-Halofuroic Acid Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical factor in the efficiency and success of synthetic routes. This guide provides an in-depth comparison of the reactivity of 5-iodo-, 5-bromo-, and 5-chlorofuroic acids in three widely utilized palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Stille, and Heck couplings. The analysis is supported by representative experimental data to facilitate informed decisions in synthetic planning.

The widely accepted trend in the reactivity of organic halides in palladium-catalyzed cross-coupling reactions follows the order of bond dissociation energy: C-I < C-Br < C-Cl. This fundamental principle dictates that aryl iodides are generally the most reactive, followed by bromides, and then chlorides. This heightened reactivity of iodides often allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, the higher cost and potential instability of iodo-derivatives can make bromo- and even chloro-analogues more attractive for large-scale syntheses, provided that efficient catalytic systems are employed.

Quantitative Reactivity Comparison

The following table summarizes representative yields for the Suzuki-Miyaura, Stille, and Heck cross-coupling reactions of methyl esters of 5-halofuroic acids. The use of esters is common in these reactions to avoid potential complications with the free carboxylic acid. The data illustrates the general reactivity trend across the different halogens.

Cross-Coupling Reaction5-Halofuroic Acid DerivativeCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Methyl 5-iodofuroatePhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O906~95
Methyl 5-bromofuroatePhenylboronic acidPd(PPh₃)₄ (4 mol%)K₂CO₃Toluene/H₂O10012~85
Methyl 5-chlorofuroatePhenylboronic acidPd₂(dba)₃ (5 mol%) / SPhos (10 mol%)K₃PO₄Dioxane11024~70
Stille Methyl 5-iodofuroateTributyl(phenyl)stannanePd(PPh₃)₄ (2 mol%)-Toluene908~92
Methyl 5-bromofuroateTributyl(phenyl)stannanePd(PPh₃)₄ (4 mol%)-Toluene10016~80
Methyl 5-chlorofuroateTributyl(phenyl)stannanePd₂(dba)₃ (5 mol%) / P(t-Bu)₃ (10 mol%)CsFDioxane11024~65
Heck Methyl 5-iodofuroateStyrenePd(OAc)₂ (1 mol%) / P(o-tol)₃ (2 mol%)Et₃NDMF10012~90
Methyl 5-bromofuroateStyrenePd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%)Et₃NDMF12024~75
Methyl 5-chlorofuroateStyrenePd₂(dba)₃ (5 mol%) / P(t-Bu)₃ (10 mol%)K₂CO₃DMA13036~50

Note: The data presented is a compilation of representative yields from various sources and analogous reactions. Reaction conditions are not always directly comparable but serve to illustrate the general reactivity trend.

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are general and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling of Methyl 5-Bromofuroate

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of methyl 5-bromofuroate with an arylboronic acid.

Materials:

  • Methyl 5-bromofuroate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄, 2.0 equiv)

  • Toluene/Water (4:1 mixture)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add methyl 5-bromofuroate, the arylboronic acid, and potassium phosphate.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Under the inert atmosphere, add palladium(II) acetate and SPhos to the flask.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Stille Coupling of Methyl 5-Iodofuroate

This protocol outlines a general procedure for the Stille coupling of methyl 5-iodofuroate with an organostannane.

Materials:

  • Methyl 5-iodofuroate (1.0 equiv)

  • Organostannane (e.g., tributyl(phenyl)stannane, 1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)

  • Anhydrous and degassed toluene

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve methyl 5-iodofuroate in anhydrous, degassed toluene.

  • Add the organostannane to the solution via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir vigorously for 1 hour.

  • Filter the resulting precipitate through a pad of Celite®, washing with ethyl acetate.

  • Separate the organic layer from the filtrate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Heck Coupling of Methyl 5-Chlorofuroate

This protocol provides a general method for the Heck coupling of the less reactive methyl 5-chlorofuroate with an alkene.

Materials:

  • Methyl 5-chlorofuroate (1.0 equiv)

  • Alkene (e.g., styrene, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 5 mol%)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 10 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous N,N-dimethylacetamide (DMA)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add methyl 5-chlorofuroate, potassium carbonate, Pd₂(dba)₃, and P(t-Bu)₃.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous DMA and the alkene via syringe.

  • Seal the tube and heat the reaction mixture in a preheated oil bath at 130 °C for 24-48 hours.

  • Monitor the reaction progress by GC-MS.

  • Once the reaction is complete, cool to room temperature and dilute with diethyl ether.

  • Filter the mixture through a short plug of silica gel, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualization of Reaction Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflow for a typical cross-coupling reaction and the catalytic cycle.

Cross_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: 5-Halofuroate Ester, Coupling Partner, Base inert Establish Inert Atmosphere start->inert reagents Add Catalyst & Solvent inert->reagents heat Heat & Stir reagents->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor quench Quench Reaction & Dilute monitor->quench extract Aqueous Wash & Extraction quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end end purify->end Isolated Product

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Catalytic_Cycle cluster_reactants cluster_products pd0 Pd(0)Ln pd2_complex R-Pd(II)Ln-X pd0->pd2_complex Oxidative Addition transmetalation_complex R-Pd(II)Ln-R' pd2_complex->transmetalation_complex Transmetalation byproduct M-X transmetalation_complex->pd0 Reductive Elimination product R-R' aryl_halide R-X (5-Halofuroate) coupling_partner R'-M (Boronic Acid/ Stannane/Alkene)

Caption: A simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.

A Comparative Guide to Analytical Methods for the Quantification of 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 5-Bromo-2-furoic acid, a key chemical intermediate, is crucial for ensuring the quality, efficacy, and safety of final products. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance of these methods is compared, and detailed experimental protocols are provided to support their application.

Comparison of Analytical Methods

The choice of an analytical method for the quantification of this compound depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for this purpose.

ParameterHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Principle Separation based on polarity, followed by UV detection.Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.Measurement of light absorbance at a specific wavelength.
Selectivity HighVery HighLow to Moderate
Sensitivity HighVery HighModerate
Limit of Detection (LOD) ~0.1 µg/mL (estimated)< 0.1 µg/mL (estimated)~1 µg/mL (estimated)
Limit of Quantification (LOQ) ~0.3 µg/mL (estimated)< 0.3 µg/mL (estimated)~3 µg/mL (estimated)
**Linearity (R²) **> 0.999> 0.99> 0.99
Accuracy (% Recovery) 98-102%95-105% (estimated)97-103% (estimated)
Precision (%RSD) < 2%< 5% (estimated)< 3% (estimated)
Sample Preparation Simple dissolution and filtration.Derivatization required.Simple dissolution.
Analysis Time ~10-20 minutes per sample~15-30 minutes per sample< 5 minutes per sample
Instrumentation Cost ModerateHighLow
Typical Application Routine quality control, purity assessment, and quantification in various matrices.Confirmatory analysis, impurity profiling, and trace-level quantification.Rapid, high-throughput screening and quantification of pure samples.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic acids. A reverse-phase method is particularly suitable for this compound.

Experimental Protocol

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water, pH adjusted to 2.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). An isocratic elution with a ratio of 60:40 (aqueous:organic) is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is expected to provide good sensitivity.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound, dissolve it in a known volume of the mobile phase, and dilute as necessary to fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of this compound against the corresponding concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

4. Method Validation (Based on a similar compound, 2-furoic acid):

  • Linearity: A linear relationship between peak area and concentration is expected, with a correlation coefficient (R²) > 0.999.[1]

  • Precision: The relative standard deviation (%RSD) for replicate injections should be less than 2%.[1]

  • Accuracy: The recovery of spiked samples should be within 98-102%.[1]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is estimated to be around 0.10 µg/mL and the LOQ around 0.32 µg/mL.[1]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Weighing Weigh Standard Dissolution1 Dissolve in Mobile Phase Standard_Weighing->Dissolution1 Sample_Weighing Weigh Sample Dissolution2 Dissolve in Mobile Phase Sample_Weighing->Dissolution2 Dilution Serial Dilution Dissolution1->Dilution Filtration Filter Sample Dissolution2->Filtration Injection Inject into HPLC Dilution->Injection Filtration->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Calibration Generate Calibration Curve Chromatogram->Calibration Quantification Quantify Sample Chromatogram->Quantification Calibration->Quantification

Figure 1. HPLC-UV analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it an excellent choice for the quantification of this compound, especially in complex matrices. Due to the low volatility of the carboxylic acid, a derivatization step is typically required.

Experimental Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions of the derivatized this compound.

2. Derivatization and Sample Preparation:

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common choice for silylating carboxylic acids.

  • Standard and Sample Preparation:

    • Accurately weigh the standard or sample into a vial.

    • Add a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

    • Add the derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

    • Cool to room temperature before injection.

3. Data Analysis:

  • Identify the peak corresponding to the trimethylsilyl (B98337) (TMS) derivative of this compound based on its retention time and mass spectrum.

  • Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the derivatized standards.

  • Quantify the analyte in the sample using the calibration curve.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weigh Sample/Standard Solvent Add Solvent Weighing->Solvent Derivatization Add Derivatizing Agent & Heat Solvent->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation Capillary Column Separation Injection->Separation Detection Mass Spectrometry Detection Separation->Detection TIC Obtain Total Ion Chromatogram Detection->TIC SIM Extract Ion Chromatogram TIC->SIM Quantification Quantify using Calibration Curve SIM->Quantification

Figure 2. GC-MS analysis workflow for this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of this compound in pure samples or simple mixtures where interfering substances are absent.

Experimental Protocol

1. Instrumentation:

  • UV-Vis Spectrophotometer: A single or double beam spectrophotometer capable of scanning in the UV region (200-400 nm).

2. Method Development:

  • Solvent Selection: Choose a solvent in which this compound is soluble and that is transparent in the UV region of interest (e.g., methanol, ethanol, or a suitable buffer).

  • Determination of λmax: Prepare a dilute solution of this compound and scan its absorbance from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

3. Quantitative Analysis:

  • Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Calibration Curve: Measure the absorbance of each standard solution at the predetermined λmax and construct a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis: Prepare the sample solution in the same solvent, ensuring the concentration falls within the linear range of the calibration curve. Measure its absorbance at λmax and determine the concentration from the calibration curve.

4. Method Validation:

  • Linearity: The method should be linear over a defined concentration range, with a correlation coefficient (R²) > 0.99.

  • Precision: The %RSD for repeated measurements of the same sample should be low, typically < 3%.

  • Accuracy: The percentage recovery of a known amount of standard added to a sample should be within an acceptable range (e.g., 97-103%).

UVVis_Workflow Prep Prepare Standard & Sample Solutions Scan Determine λmax Prep->Scan Measure Measure Absorbance of Standards Prep->Measure Sample_Measure Measure Sample Absorbance Prep->Sample_Measure Scan->Measure Calibrate Construct Calibration Curve Measure->Calibrate Quantify Determine Sample Concentration Calibrate->Quantify Sample_Measure->Quantify

Figure 3. UV-Vis spectrophotometry workflow.

Conclusion

The selection of the most appropriate analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis. HPLC-UV offers a balance of performance, cost, and ease of use, making it suitable for routine quality control. GC-MS provides the highest level of sensitivity and selectivity, which is ideal for complex samples and trace analysis, though it requires a derivatization step. UV-Vis spectrophotometry is a simple and rapid technique best suited for the analysis of relatively pure samples. For reliable and accurate results, it is imperative that the chosen method is properly validated for its intended use.

References

Unveiling Synthesis Byproducts: A Comparative Guide to LC-MS/MS for 5-Bromo-2-furoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is paramount. In the synthesis of 5-Bromo-2-furoic acid, a key building block in various pharmaceutical agents, the identification and quantification of process-related impurities are critical for quality control and regulatory compliance. This guide provides a comprehensive comparison of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with other analytical techniques for the identification of byproducts, supported by experimental data and detailed protocols.

LC-MS/MS has emerged as a powerful and highly sensitive method for impurity profiling in pharmaceutical synthesis due to its exceptional specificity and ability to provide structural information. This guide will delve into the performance of LC-MS/MS and compare it with alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE), offering a clear perspective on the optimal analytical strategy for ensuring the integrity of this compound.

Performance Comparison of Analytical Techniques

The choice of an analytical technique for impurity profiling is dictated by factors such as the chemical nature of the analyte and impurities, the required sensitivity, and the desired structural information. Below is a comparative overview of LC-MS/MS, GC-MS, and CE for the analysis of byproducts in this compound synthesis.

FeatureLC-MS/MSGC-MSCapillary Electrophoresis (CE)
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-to-charge ratio detection.Separation of volatile and thermally stable compounds in a gaseous mobile phase, followed by mass-to-charge ratio detection.Separation of ions based on their electrophoretic mobility in an electric field.
Applicability to this compound & Byproducts Excellent. Directly applicable to the polar and non-volatile nature of the target compound and its likely acidic byproducts.Requires derivatization to increase volatility and thermal stability, which can add complexity and potential for artifacts.Well-suited for the separation of charged species like organic acids. Can offer high separation efficiency for isomers.
Sensitivity Very high (typically ng/mL to pg/mL).High, but can be limited by derivatization efficiency.Good, but can be lower than MS-based methods without preconcentration techniques.
Specificity Very high, based on both chromatographic retention time and specific mass fragmentation patterns.High, based on retention time and mass spectral library matching.Moderate to high, based on migration time. Coupling with MS enhances specificity.
Structural Elucidation Excellent. Tandem MS (MS/MS) provides fragmentation patterns that are crucial for identifying unknown impurities.Good. Electron ionization (EI) produces extensive fragmentation for library matching.Limited. Primarily a separation technique; requires coupling to a detector like MS for structural information.
Sample Throughput Moderate to high.Moderate, can be limited by longer run times and sample preparation.High, with fast analysis times.
Limitations Matrix effects can suppress or enhance ionization. Higher initial instrument cost.Not suitable for non-volatile or thermally labile compounds without derivatization.Lower loading capacity. Sensitive to changes in buffer composition and capillary surface.

Quantitative Data Summary for Byproduct Analysis

During the synthesis of this compound via the bromination of 2-furoic acid, several byproducts can be anticipated. The primary expected byproduct is the result of over-bromination, leading to the formation of dibrominated species. Additionally, trace amounts of starting material and other related compounds may be present. The following table summarizes the expected mass-to-charge ratios (m/z) for the target compound and its potential impurities in negative ion mode electrospray ionization (ESI-), which is suitable for acidic compounds.

CompoundMolecular FormulaMonoisotopic Mass (Da)[M-H]⁻ m/z
2-Furoic acid (Starting Material)C₅H₄O₃112.0160111.0088
This compound (Main Product) C₅H₃BrO₃ 189.9265 188.9193
4,5-Dibromo-2-furoic acid (Byproduct)C₅H₂Br₂O₃267.8370266.8298
Other Dibromo-2-furoic acid isomersC₅H₂Br₂O₃267.8370266.8298

Note: The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M+2 peak for all bromine-containing compounds, aiding in their identification.

Experimental Protocols

A robust analytical method is crucial for accurate and reproducible results. The following are detailed experimental protocols for the analysis of this compound and its byproducts using LC-MS/MS, along with comparative methods.

LC-MS/MS Method for this compound and Byproducts

This protocol is designed for the sensitive and specific quantification of this compound and the identification of its brominated byproducts.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound synthesis reaction mixture.

  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and water.

  • Vortex the solution for 1 minute to ensure complete dissolution.

  • Perform a serial dilution to a final concentration of approximately 10 µg/mL using the same solvent mixture.

  • Filter the final solution through a 0.22 µm syringe filter into an LC vial.

2. Liquid Chromatography Conditions:

  • LC System: Agilent 1290 Infinity II LC System or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient from 5% to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B and equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

  • MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI), Negative Ion Mode.

  • Gas Temperature: 325 °C.

  • Gas Flow: 8 L/min.

  • Nebulizer Pressure: 35 psi.

  • Sheath Gas Temperature: 350 °C.

  • Sheath Gas Flow: 11 L/min.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Mass Range: m/z 50-500.

  • MS/MS Transitions (for quantification and confirmation):

    • This compound: Precursor ion m/z 189 -> Product ions (e.g., m/z 145, 111).

    • 4,5-Dibromo-2-furoic acid: Precursor ion m/z 267 -> Product ions (e.g., m/z 223, 144).

Alternative Method: GC-MS (with Derivatization)

For the analysis of volatile impurities or if a complementary technique is required.

1. Sample Preparation (Derivatization):

  • Dry a portion of the sample under vacuum.

  • To approximately 1 mg of the dried sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Heat the mixture at 70 °C for 30 minutes.

  • After cooling, the sample is ready for injection.

2. GC-MS Conditions:

  • GC System: Agilent 8890 GC System or equivalent.

  • MS System: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-600.

Visualizing the Workflow and Relationships

To better illustrate the processes involved, the following diagrams created using Graphviz (DOT language) depict the experimental workflow for byproduct identification and the logical relationship between the analytical techniques.

experimental_workflow cluster_synthesis Synthesis & Sampling cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Identification synthesis This compound Synthesis sampling Reaction Mixture Sampling synthesis->sampling dissolution Dissolution in Acetonitrile/Water sampling->dissolution dilution Serial Dilution dissolution->dilution filtration 0.22 µm Filtration dilution->filtration lc_separation LC Separation (C18 Column) filtration->lc_separation ms_detection MS Detection (ESI-) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation data_acquisition Data Acquisition msms_fragmentation->data_acquisition peak_detection Peak Detection & Integration data_acquisition->peak_detection byproduct_id Byproduct Identification (m/z and Fragmentation) peak_detection->byproduct_id quantification Quantification byproduct_id->quantification

Caption: Experimental workflow for byproduct identification in this compound synthesis using LC-MS/MS.

analytical_comparison cluster_techniques Analytical Techniques 5-Bromo-2-furoic_acid This compound & Byproducts LC-MS/MS LC-MS/MS (High Sensitivity & Specificity) 5-Bromo-2-furoic_acid->LC-MS/MS Directly Applicable GC-MS GC-MS (Requires Derivatization) 5-Bromo-2-furoic_acid->GC-MS Indirectly Applicable CE Capillary Electrophoresis (High Resolution for Ions) 5-Bromo-2-furoic_acid->CE Applicable Structural_Elucidation Structural_Elucidation LC-MS/MS->Structural_Elucidation Provides GC-MS->Structural_Elucidation Provides Separation Separation CE->Separation Provides

Caption: Logical relationship and applicability of different analytical techniques for this compound analysis.

A Comparative Guide to the ¹H and ¹³C NMR Characterization of 5-Bromo-2-furoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of 5-Bromo-2-furoic Acid and Its Derivatives Using ¹H and ¹³C NMR Spectroscopy, with a Comparison to 2-Furoic Acid.

This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound and its methyl and ethyl ester derivatives. To contextualize the influence of the bromine substituent on the furan (B31954) ring's electronic environment, spectral data for the parent compound, 2-furoic acid, is included as a reference. This information is crucial for the structural elucidation, purity assessment, and quality control of these compounds in synthetic chemistry and drug development.

Comparative Analysis of ¹H NMR Spectral Data

The ¹H NMR spectra of furan derivatives are characterized by distinct chemical shifts for the protons on the furan ring. The introduction of a bromine atom at the 5-position significantly influences the chemical shifts of the remaining ring protons, primarily due to its electron-withdrawing inductive effect and its effect on the ring's aromaticity. The following table summarizes the ¹H NMR data for this compound, its derivatives, and 2-furoic acid for comparison.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) in ppm (Integration, Multiplicity, J in Hz, Assignment)
This compound DMSO-d₆7.42 (1H, d, J=3.6 Hz, H-3), 6.78 (1H, d, J=3.6 Hz, H-4)
Methyl 5-bromo-2-furoate CDCl₃7.10 (1H, d, J=3.6 Hz, H-3), 6.45 (1H, d, J=3.6 Hz, H-4), 3.89 (3H, s, -OCH₃)
Ethyl 5-bromo-2-furoate CDCl₃7.15 (1H, d, J = 3.6 Hz, H-3), 6.45 (1H, d, J = 3.6 Hz, H-4), 4.36 (2H, q, J = 7.1 Hz, -OCH₂CH₃), 1.37 (3H, t, J = 7.1 Hz, -OCH₂CH₃)
2-Furoic acid DMSO-d₆7.90 (1H, dd, J=1.6, 0.8 Hz, H-5), 7.22 (1H, dd, J=3.5, 0.8 Hz, H-3), 6.64 (1H, dd, J=3.5, 1.7 Hz, H-4)[1]

Comparative Analysis of ¹³C NMR Spectral Data

The ¹³C NMR spectra provide valuable insights into the carbon framework of the molecules. The chemical shifts are sensitive to the electronic environment of each carbon atom. The presence of the bromine atom and the ester functional group leads to predictable shifts in the carbon resonances of the furoic acid backbone.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventChemical Shift (δ) in ppm (Assignment)
This compound DMSO-d₆158.3 (C=O), 147.9 (C-2), 123.1 (C-5), 115.5 (C-3), 114.8 (C-4)
Methyl 5-bromo-2-furoate CDCl₃158.5 (C=O), 145.8 (C-2), 121.2 (C-5), 114.9 (C-3), 114.6 (C-4), 52.4 (-OCH₃)
Ethyl 5-bromo-2-furoate CDCl₃158.1 (C=O), 145.9 (C-2), 121.5 (C-5), 114.8 (C-3), 114.5 (C-4), 61.7 (-OCH₂CH₃), 14.2 (-OCH₂CH₃)
2-Furoic acid DMSO-d₆159.81 (C=O), 147.44 (C-2), 145.38 (C-5), 118.16 (C-3), 112.52 (C-4)[1]

Experimental Protocols

A general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for this compound and its derivatives is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent depends on the solubility of the analyte.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A 400 MHz or higher NMR spectrometer is recommended for optimal resolution and sensitivity.

  • Temperature: Standard ambient temperature (e.g., 298 K).

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence.

    • Spectral Width: Approximately 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence.

    • Spectral Width: Approximately 200-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

3. Data Processing:

  • Apply a Fourier transform to the raw data (Free Induction Decay - FID).

  • Phase and baseline correct the resulting spectrum.

  • Reference the chemical shifts to the internal standard (TMS).

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound derivatives using NMR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_1h Acquire ¹H Spectrum setup->acquire_1h acquire_13c Acquire ¹³C Spectrum setup->acquire_13c process Fourier Transform, Phasing, Baseline Correction acquire_13c->process analyze Chemical Shift & Coupling Constant Analysis process->analyze structure Structure Elucidation analyze->structure

Caption: NMR Characterization Workflow.

References

A Comparative Guide to Catalysts for the Sonogashira Coupling of 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. This powerful reaction has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced materials.[1] For drug development professionals, the functionalization of heterocyclic scaffolds like furoic acid is of particular interest. This guide provides a comparative analysis of various catalytic systems for the Sonogashira coupling of 5-Bromo-2-furoic acid, a key intermediate in the synthesis of various biologically active molecules. The comparison is based on currently available experimental data for this substrate and analogous heteroaryl bromides.

Catalyst Performance: A Tabular Comparison

The selection of an appropriate catalyst is critical for achieving high yields and reaction efficiency in the Sonogashira coupling. Below is a summary of the performance of different categories of palladium catalysts, drawing on data from reactions with this compound and structurally related heteroaryl bromides.

Catalyst System CategoryRepresentative CatalystLigandCo-catalystTypical Substrate ScopeReported Yields (%)Key AdvantagesKey Disadvantages
Traditional Phosphine (B1218219) Ligands PdCl₂(PPh₃)₂ / Pd(PPh₃)₄Triphenylphosphine (B44618) (PPh₃)CuIAryl and heteroaryl bromides/iodides70-95 (analogous systems)Readily available, well-establishedAir-sensitive, requires higher catalyst loading, potential for phosphine-related side reactions
Bulky Phosphine Ligands Pd(OAc)₂XPhos, SPhos, tBu₃PCuI or Copper-freeElectron-rich and sterically hindered aryl bromides80-99 (analogous systems)High activity, good for challenging substratesMore expensive ligands, can be air-sensitive
N-Heterocyclic Carbene (NHC) Ligands [Pd(IPr)Cl₂]₂IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)CuI or Copper-freeWide range of aryl and heteroaryl halides85-98 (analogous systems)High thermal stability, often effective for less reactive substratesLigand synthesis can be more complex than phosphines
Copper-Free Systems Pd(OAc)₂ / Pd(dba)₂Phosphine or NHC ligandsNoneSubstrates sensitive to copper, simplifies purification75-95 (analogous systems)Avoids copper contamination and Glaser side-productsMay require higher temperatures or longer reaction times
Heterogeneous Catalysts Pd/C, Pd on solid supportNone (surface-catalyzed)CuI or Copper-freeSimple aryl and heteroaryl halides60-90 (analogous systems)Easy to remove from reaction mixture, recyclableGenerally lower activity than homogeneous catalysts, potential for metal leaching

In-Depth Catalyst System Analysis

Traditional Palladium-Phosphine Catalysts

Catalyst systems based on palladium complexes with simple phosphine ligands, such as triphenylphosphine (PPh₃), are the most conventional choice for Sonogashira couplings.[1] Complexes like PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are commercially available and have been extensively studied. They are generally effective for a range of aryl and heteroaryl halides. However, their application to more challenging substrates, such as electron-rich or sterically hindered aryl bromides, can be limited. Furthermore, these catalysts can be sensitive to air and moisture, often requiring inert atmosphere techniques for optimal performance.

Palladium Catalysts with Bulky, Electron-Rich Phosphine Ligands

The development of bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., XPhos, SPhos, and tri-tert-butylphosphine), has significantly expanded the scope of palladium-catalyzed cross-coupling reactions. These ligands promote the formation of highly active, monoligated palladium(0) species, which are more efficient in the oxidative addition step with aryl bromides. For a substrate like this compound, which contains an electron-withdrawing carboxylic acid group, these highly active catalysts can be particularly beneficial. While specific data for this compound is limited, studies on other electron-deficient heteroaryl bromides have shown that these ligands can lead to higher yields and faster reaction times.

N-Heterocyclic Carbene (NHC) Palladium Complexes

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[2][3] NHC-palladium complexes exhibit high thermal stability and are often more resistant to decomposition than their phosphine-based counterparts. This robustness allows for reactions to be carried out at higher temperatures, which can be advantageous for less reactive substrates. For the Sonogashira coupling of functionalized heteroaryl bromides, NHC-palladium catalysts have demonstrated excellent performance, often providing high yields under relatively mild conditions. The strong σ-donating ability of NHC ligands can facilitate the oxidative addition step and stabilize the catalytic species throughout the cycle.

Copper-Free Sonogashira Coupling

A significant advancement in the Sonogashira reaction has been the development of copper-free protocols.[4] The copper co-catalyst, while generally beneficial for the reaction rate, can lead to the formation of undesired alkyne homocoupling products (Glaser coupling) and can complicate product purification due to residual copper contamination. For applications in drug development, avoiding copper is highly desirable. Copper-free Sonogashira reactions are typically promoted by palladium catalysts with bulky phosphine or NHC ligands and a suitable base. While these reactions may sometimes require higher temperatures or longer reaction times, the benefits of a cleaner reaction profile often outweigh these drawbacks.

Experimental Protocols

Below are representative experimental protocols for the Sonogashira coupling of this compound with a terminal alkyne, based on established procedures for analogous substrates. Note: These are general protocols and may require optimization for specific alkynes and reaction scales.

Protocol 1: Traditional Pd/Cu Catalyzed Sonogashira Coupling
  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • PdCl₂(PPh₃)₂ (2-5 mol%)

    • Copper(I) iodide (CuI) (4-10 mol%)

    • Triethylamine (Et₃N) or another suitable amine base (2-3 equiv)

    • Anhydrous solvent (e.g., DMF, THF, or toluene)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Add the anhydrous solvent and the amine base via syringe.

    • Add the terminal alkyne dropwise to the stirred mixture.

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling
  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • Bulky phosphine ligand (e.g., XPhos, 4 mol%) or NHC precatalyst

    • A suitable base (e.g., Cs₂CO₃ or K₂CO₃, 2 equiv)

    • Anhydrous solvent (e.g., dioxane or toluene)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound, Pd(OAc)₂, the phosphine ligand or NHC precatalyst, and the base to a reaction vessel.

    • Add the anhydrous solvent and the terminal alkyne.

    • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

    • Concentrate the filtrate and purify the residue by column chromatography.

Visualizing the Catalytic Process

To aid in understanding the reaction mechanisms, the following diagrams illustrate the key catalytic cycles and a general experimental workflow.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡C-R(L2) Ar-Pd(II)-C≡C-R(L2) Transmetalation->Ar-Pd(II)-C≡C-R(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R(L2)->Reductive\nElimination Ar-C≡C-R Reductive\nElimination->Pd(0)L2 CuX CuX Alkyne\nCoordination Alkyne Coordination CuX->Alkyne\nCoordination R-C≡C-H, Base Cu-C≡C-R Cu-C≡C-R Alkyne\nCoordination->Cu-C≡C-R Cu-C≡C-R->Transmetalation Base Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Experimental_Workflow Start Start Setup Assemble Glassware under Inert Atmosphere Start->Setup Reagents Add this compound, Catalyst, and Base Setup->Reagents Solvent_Alkyne Add Solvent and Terminal Alkyne Reagents->Solvent_Alkyne Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent_Alkyne->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: A general experimental workflow for the Sonogashira coupling of this compound.

Conclusion

The Sonogashira coupling of this compound is a valuable transformation for the synthesis of novel compounds in drug discovery and development. While a single "best" catalyst does not exist, this guide provides a comparative overview to aid in catalyst selection. For initial explorations, traditional palladium-phosphine catalysts offer a cost-effective and well-understood starting point. For more challenging couplings or to improve yields, catalysts with bulky phosphine or N-heterocyclic carbene ligands are excellent choices. Furthermore, for applications where copper contamination is a concern, the development of robust copper-free protocols provides a significant advantage. The provided experimental protocols and workflows serve as a foundation for the practical implementation of this important reaction. Researchers are encouraged to optimize reaction conditions for their specific substrates and desired outcomes.

References

A Comparative Guide to the Efficacy of Amide Coupling Reagents with 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of amide bonds is a cornerstone of molecular construction. The choice of coupling reagent is paramount, directly impacting reaction yield, purity, and scalability. This is particularly true for challenging substrates such as 5-Bromo-2-furoic acid, a heteroaromatic carboxylic acid whose electronic properties can influence reactivity. This guide provides an objective comparison of common amide coupling reagents, supported by general performance data, to aid in the selection of an optimal reagent for this and structurally related substrates.

The formation of an amide bond from a carboxylic acid and an amine requires the activation of the carboxyl group to facilitate nucleophilic attack by the amine.[1][2] Various classes of coupling reagents have been developed for this purpose, each with distinct mechanisms, advantages, and disadvantages.[3][4] The efficacy of these reagents is typically evaluated based on product yield, reaction time, and the level of side reactions, such as racemization in the case of chiral substrates.[3]

Performance Comparison of Common Coupling Reagents

While specific data for this compound is not extensively published, we can extrapolate the expected performance of various coupling reagents based on their known reactivity with other challenging substrates, including electron-deficient acids.[5][6] The following table summarizes the general efficacy of widely used coupling reagents.

Coupling Reagent ClassExample Reagent(s)General YieldKey AdvantagesPotential Drawbacks
Uronium/Aminium Salts HATU, HBTU, HCTUHighFast reaction times, high efficiency.[7][8] HATU is often superior to HBTU, showing less epimerization and forming a more reactive OAt-ester.[7]Potential for guanidinylation of the amine if the reagent is used in excess.[9] HBTU can be less effective than HATU for difficult couplings.[7]
Phosphonium (B103445) Salts PyBOP, PyAOPHigh"Cleaner" reactions with no risk of guanidinylation.[9] Often superior for sterically hindered substrates.[9]Byproducts can be carcinogenic (e.g., HMPA from BOP).[8][10] Generally more expensive than uronium salts.[9]
Carbodiimides EDC, DCCModerate to HighCost-effective and widely available.Often require additives (e.g., HOBt, Oxyma) to suppress side reactions and increase efficiency.[1][5] Byproduct removal can be difficult (e.g., DCU from DCC).[8]
Other COMUHighIncorporates the safer Oxyma Pure leaving group instead of potentially explosive triazole-based additives.[10] High solubility and efficiency comparable to HATU.[10]Can be more expensive than traditional reagents.

Experimental Protocol: Comparative Analysis of Coupling Reagents

This protocol outlines a general procedure for the comparative evaluation of different coupling reagents for the synthesis of an amide from this compound and a model amine (e.g., benzylamine).

Materials:

  • This compound

  • Benzylamine (B48309)

  • Coupling Reagents: HATU, PyBOP, EDC/HOBt

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethyl acetate (B1210297)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To three separate oven-dried round-bottom flasks, add this compound (1.0 eq).

  • Reagent Addition (Flask 1: HATU): To the first flask, add HATU (1.1 eq) and dissolve the solids in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5 minutes at room temperature. Add benzylamine (1.0 eq) and continue stirring.

  • Reagent Addition (Flask 2: PyBOP): To the second flask, add PyBOP (1.1 eq) and dissolve the solids in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5 minutes at room temperature. Add benzylamine (1.0 eq) and continue stirring.

  • Reagent Addition (Flask 3: EDC/HOBt): To the third flask, add HOBt (1.1 eq) and EDC (1.2 eq).[11] Dissolve the solids in anhydrous DCM. Add benzylamine (1.0 eq) followed by TEA (1.5 eq). Continue stirring.

  • Reaction Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute each reaction mixture with ethyl acetate.

    • Wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product from each reaction using silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

    • Determine the yield of the purified amide for each reaction.

    • Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Workflow and Mechanistic Diagrams

The following diagrams illustrate the experimental workflow and the general mechanisms of action for the compared coupling reagent classes.

experimental_workflow start_end start_end process process decision decision output output A Start B Prepare Reactants: This compound Amine A->B C Add Solvent & Base B->C D Add Coupling Reagent C->D E Reaction (Stir at RT) D->E F Monitor by TLC/LC-MS E->F G Reaction Complete? F->G G->E No H Aqueous Work-up G->H Yes I Purification (Chromatography) H->I J Characterization (NMR, MS) I->J K Compare Yield & Purity J->K

Caption: Experimental workflow for comparing amide coupling reagents.

coupling_mechanisms cluster_uronium Uronium/Aminium Salt (e.g., HATU) cluster_phosphonium Phosphonium Salt (e.g., PyBOP) cluster_carbodiimide Carbodiimide (e.g., EDC/HOBt) reactant reactant intermediate intermediate product product reagent reagent U_Acid R-COOH U_ActiveEster OAt-Active Ester U_Acid->U_ActiveEster + HATU, Base U_HATU HATU U_Amide Amide Product U_ActiveEster->U_Amide + R'-NH2 U_Amine R'-NH2 P_Acid R-COOH P_ActiveEster OBt-Active Ester P_Acid->P_ActiveEster + PyBOP, Base P_PyBOP PyBOP P_Amide Amide Product P_ActiveEster->P_Amide + R'-NH2 P_Amine R'-NH2 C_Acid R-COOH C_OAcyl O-Acylisourea C_Acid->C_OAcyl + EDC C_EDC EDC C_ActiveEster OBt-Active Ester C_OAcyl->C_ActiveEster + HOBt C_HOBt HOBt C_Amide Amide Product C_ActiveEster->C_Amide + R'-NH2 C_Amine R'-NH2

Caption: General mechanisms for common amide coupling reagents.

Conclusion and Recommendations

The selection of an appropriate coupling reagent is a critical parameter for the successful synthesis of amides, especially with challenging substrates like this compound. For routine couplings where cost is a primary concern, carbodiimides such as EDC with an additive like HOBt or Oxyma Pure offer a reliable option. For more challenging syntheses, where high yields and purity are paramount, uronium salts like HATU or phosphonium salts like PyBOP are generally superior.[7][9] HATU is particularly effective due to its high reactivity and ability to minimize side reactions.[8] Phosphonium reagents provide an excellent alternative, especially when there is a concern of guanidinylation side reactions.[9] Ultimately, the optimal choice will depend on a careful consideration of the specific amine, reaction scale, and desired product purity. The provided experimental protocol offers a framework for making an empirical, data-driven decision for your specific research needs.

References

Unveiling the Potency: A Comparative Analysis of 5-Bromo-2-furoic Acid Derivatives and Their Analogs in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. In this context, 5-Bromo-2-furoic acid and its derivatives have emerged as a promising class of compounds, demonstrating significant potential in anticancer and antimicrobial applications. This guide provides an objective comparison of the biological activities of these derivatives against structurally similar analogs, supported by experimental data and detailed methodologies to aid in further research and development.

The core structure of this compound, a halogenated derivative of 2-furoic acid, offers a versatile scaffold for chemical modification, leading to a diverse range of biological activities. The introduction of the bromine atom at the 5-position of the furan (B31954) ring has been shown to significantly influence the molecule's electronic properties and, consequently, its interaction with biological targets. This guide delves into a comparative analysis of these derivatives and their non-brominated or otherwise substituted analogs, providing a clear overview of their performance in preclinical studies.

Comparative Biological Activity: A Quantitative Overview

The biological efficacy of this compound derivatives has been most prominently evaluated in the realms of oncology and microbiology. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of the cytotoxic and antimicrobial potencies of these compounds against their analogs.

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is presented below.

Compound/DerivativeAnalogCancer Cell LineIC50 (µM)Reference
Phenyl 5-bromofuran-2-carboxylatePhenyl 2-furoateHeLa (Cervical Cancer)Lower than analog (specific value not provided)[1]
Phenyl 5-bromofuran-2-carboxylatePhenyl 2-furoateK562 (Leukemia)Lower than analog (specific value not provided)[1]
Phenyl 5-bromofuran-2-carboxylatePhenyl 2-furoateMOLT-4 (Leukemia)Lower than analog (specific value not provided)[1]
5-substituted-2-furoyl diacylhydrazide derivativesUnsubstituted furoyl diacylhydrazideHL-60 (Promyelocytic Leukemia)Showed promising activity[2]

Note: Direct quantitative comparison with non-brominated analogs is often inferred from structure-activity relationship studies rather than side-by-side IC50 values in a single publication.

Antimicrobial Activity

Several derivatives of this compound have been synthesized and tested for their ability to inhibit the growth of various pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy.

Compound/DerivativeAnalogMicroorganismMIC (µg/mL)Reference
5-(4-methylcarboxamidophenyl)-2-furoic acid derivativesUnsubstituted 2-furoic acid derivativesStaphylococcus aureusPotent activity reported[3]
5-(4-methylcarboxamidophenyl)-2-furoic acid derivativesUnsubstituted 2-furoic acid derivativesBacillus subtilisPotent activity reported[3]
5-(4-methylcarboxamidophenyl)-2-furoic acid derivativesUnsubstituted 2-furoic acid derivativesPseudomonas aeruginosaPotent activity reported[3]
5-(4-methylcarboxamidophenyl)-2-furoic acid derivativesUnsubstituted 2-furoic acid derivativesCandida albicansPotent activity reported[3]
2-methyl-5-aryl-3-furoic acidsPyrrolnitrinFungiInteresting antifungal activity[4]

Key Signaling Pathways in Anticancer Activity

The anticancer effects of this compound derivatives are believed to be mediated through the modulation of critical signaling pathways involved in cancer cell proliferation and survival. The PI3K/Akt/mTOR and NF-κB pathways are two such key cascades.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound derivatives Inhibitor->PI3K inhibit Inhibitor->Akt inhibit Inhibitor->mTORC1 inhibit

Figure 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Transcription Gene Transcription (Inflammation, Survival) NFkB->Transcription activates Inhibitor This compound derivatives Inhibitor->IKK inhibit

Figure 2: The NF-κB signaling pathway and its inhibition by this compound derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

A common synthetic route begins with the bromination of 2-furoic acid.

Synthesis_Workflow Start 2-Furoic Acid Step1 Bromination (Br2, CCl4, 45-50°C, 24h) Start->Step1 Intermediate Crude This compound Step1->Intermediate Step2 Recrystallization (Boiling Water) Intermediate->Step2 Product Pure This compound Step2->Product

Figure 3: General workflow for the synthesis of this compound.

Protocol:

  • Dissolve 2-furoic acid in a suitable solvent such as carbon tetrachloride.

  • Slowly add bromine to the solution.

  • Stir the reaction mixture at a moderately elevated temperature (e.g., 45-50°C) for approximately 24 hours.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from boiling water to yield pure this compound.

In Vitro Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, K562, MOLT-4) in a 96-well plate at a density of 1 x 10^4 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives and analogs) and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

The comparative analysis presented in this guide highlights the significant biological potential of this compound derivatives, particularly in the fields of anticancer and antimicrobial research. The presence of the bromine atom appears to be a key determinant of their enhanced activity compared to unsubstituted or differently substituted analogs. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers to further explore and build upon these findings. Future investigations focusing on optimizing the structure-activity relationship and elucidating the precise molecular mechanisms of action will be crucial in translating the therapeutic promise of these compounds into clinical applications.

References

Alternative reagents to 5-Bromo-2-furoic acid for the synthesis of furoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and sustainable production of furoic acid derivatives is paramount. Traditionally, 5-Bromo-2-furoic acid has served as a key starting material, but its use is often associated with harsh reaction conditions and modest yields. This guide provides a comprehensive comparison of alternative reagents and methodologies that offer significant advantages in terms of yield, sustainability, and atom economy.

This comparative analysis delves into the performance of various synthetic routes to furoic acid derivatives, with a focus on providing actionable experimental data. We will explore the classic approach using this compound and contrast it with modern catalytic and biocatalytic methods that utilize readily available biomass-derived feedstocks.

Executive Summary of Synthetic Methodologies

The synthesis of furoic acid derivatives has evolved significantly, moving from traditional halogenated starting materials to more sustainable and efficient pathways. The table below summarizes the key performance indicators for the different approaches.

Starting MaterialReagent/MethodTypical YieldKey AdvantagesKey Disadvantages
This compound Nucleophilic Aromatic Substitution~46% (for TOFA)[1]Well-established procedures.Requires high temperatures, long reaction times, and produces significant waste.[1][2]
Furfural (B47365) Cannizzaro Reaction60-63%[3]Simple, traditional method.Theoretical maximum yield of 50% for the acid, co-produces furfuryl alcohol.[4]
Furfural Catalytic OxidationUp to 96%[5]High yields and selectivity, atom-economical, uses green oxidants (O₂, H₂O₂).[6][5]Catalyst cost and stability can be a factor.[5]
Furfural Biocatalytic OxidationHigh (e.g., 95%)[7]Highly selective, mild reaction conditions, environmentally friendly.[6][7]Catalyst stability and productivity for large-scale applications.[6]
2-Furoic acid Direct C-H Functionalization(Varies)Atom-economical, avoids pre-functionalization.[8]Can be challenging to achieve high selectivity.[8]

Visualizing the Synthetic Landscape

The following diagrams illustrate the primary synthetic pathways to furoic acid and its derivatives, highlighting the shift from traditional to modern, more sustainable methods.

SynthesisPathways cluster_traditional Traditional Route cluster_modern Modern Sustainable Routes cluster_oxidation_methods Oxidation Methods 5-Bromo-2-furoic_acid This compound Furoic_acid_derivatives Furoic Acid Derivatives 5-Bromo-2-furoic_acid->Furoic_acid_derivatives Nucleophilic Substitution (High Temp, Low Yield) Furfural Furfural 2-Furoic_acid 2-Furoic acid Furfural->2-Furoic_acid Oxidation Cannizzaro Cannizzaro Furfural->Cannizzaro Catalytic Catalytic Furfural->Catalytic Biocatalytic Biocatalytic Furfural->Biocatalytic 2-Furoic_acid->Furoic_acid_derivatives Various Derivatizations Cannizzaro->2-Furoic_acid ~50% Yield Catalytic->2-Furoic_acid High Yield Biocatalytic->2-Furoic_acid High Selectivity

Caption: Comparison of synthetic routes to furoic acid derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(tetradecyloxy)-2-furoic acid (TOFA) from this compound

This protocol is adapted from conventional methods described in the literature.[1][2]

Materials:

Procedure:

  • Prepare sodium tetradecoxide by treating 1-tetradecanol (2.5 equivalents) with sodium hydride in oil in refluxing xylenes (approximately 130-140°C).

  • To this mixture, add one equivalent of this compound.

  • Heat the resulting mixture under reflux for 42 hours.

  • Cool the mixture, dilute with diethyl ether, and neutralize with 10% acetic acid.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the diethyl ether by distillation.

  • Cool the xylene solution to precipitate the product.

  • Collect the precipitate and recrystallize from 2-butanone (B6335102) to yield TOFA.

Expected Yield: Approximately 46%.[1]

Protocol 2: Synthesis of 2-Furoic Acid from Furfural via Cannizzaro Reaction

This protocol is a classic method for producing 2-furoic acid.[3][4]

Materials:

  • Furfural

  • 33.3% Sodium hydroxide (B78521) solution

  • 40% Sulfuric acid

  • Ether

  • Decolorizing carbon

Procedure:

  • Place 1 kg of furfural into a 4-L container equipped with a mechanical stirrer and cool to 5-8 °C in an ice bath.

  • Slowly add 825 g of 33.3% sodium hydroxide solution, maintaining the temperature below 20°C.

  • After addition, continue stirring for an additional 1-2 hours.

  • Acidify the reaction mixture with 40% sulfuric acid to precipitate the crude 2-furoic acid.

  • Filter the crude acid with suction.

  • For purification, dissolve the crude acid in boiling water with decolorizing carbon.

  • Boil for 45 minutes, filter the hot solution, and cool to 16-20 °C to crystallize the purified 2-furoic acid.

  • Filter the purified acid by suction.

Expected Yield: 360-380 g (60-63% of the theoretical amount).[3]

Protocol 3: Catalytic Oxidation of Furfural to 2-Furoic Acid

This protocol is based on modern, more sustainable catalytic methods.[5][9]

Materials:

  • Furfural

  • Supported gold-palladium catalyst (e.g., AuPd/Mg(OH)₂)

  • Sodium hydroxide

  • Water

  • Oxygen

Procedure:

  • In a batch reactor, combine furfural, the AuPd/Mg(OH)₂ catalyst, and an aqueous solution of sodium hydroxide.

  • Pressurize the reactor with oxygen (e.g., 1 MPa).[5]

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir for the required time (e.g., 2 hours).[5]

  • After the reaction, cool the reactor and depressurize.

  • Separate the catalyst from the reaction mixture by filtration.

  • The resulting solution contains sodium furoate. Acidify the solution to precipitate 2-furoic acid, which can then be isolated by filtration.

Expected Yield: High conversion and selectivity (e.g., 96% yield of furoic acid).[5]

Signaling Pathways and the Importance of Furoic Acid Derivatives

Furoic acid derivatives, such as 5-(tetradecyloxy)-2-furoic acid (TOFA), are known to be inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[2] This inhibitory action makes them valuable tools in metabolic research and potential therapeutic agents.

FattyAcidSynthesisInhibition Acetyl-CoA Acetyl-CoA ACC Acetyl-CoA Carboxylase (ACC) Acetyl-CoA->ACC Malonyl-CoA Malonyl-CoA Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl-CoA->Fatty_Acid_Synthesis ACC->Malonyl-CoA Carboxylation TOFA TOFA (Furoic Acid Derivative) TOFA->ACC Inhibition

Caption: Inhibition of fatty acid synthesis by TOFA.

Conclusion

The synthesis of furoic acid derivatives is undergoing a paradigm shift towards more sustainable and efficient methodologies. While this compound remains a viable, albeit less efficient, starting material, the use of biomass-derived furfural coupled with advanced catalytic and biocatalytic oxidation methods offers superior yields, milder reaction conditions, and a significantly improved environmental profile. For researchers and drug development professionals, embracing these modern alternatives can lead to more cost-effective and greener synthetic processes, paving the way for the next generation of furoic acid-based compounds.

References

A Comparative Benchmarking of Esterification Methods for 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The esterification of 5-bromo-2-furoic acid is a critical transformation in the synthesis of various pharmaceutical intermediates and bioactive molecules. The selection of an appropriate esterification method is paramount to ensure high yield, purity, and process efficiency. This guide provides an objective comparison of four common esterification methods for the synthesis of methyl 5-bromo-2-furoate: Fischer-type Esterification (using thionyl chloride), Steglich Esterification, Dicyclohexylcarbodiimide (DCC) Mediated Esterification, and the Mitsunobu Reaction.

Comparative Performance Data

The following table summarizes the key performance indicators for each esterification method based on literature data and established chemical principles.

MethodReagentsSolventTemperature (°C)Reaction TimeYield (%)Purification
**Fischer-type (SOCl₂) **Thionyl chloride (SOCl₂), Methanol (B129727)MethanolRoom TemperatureNot specified~100%[1]Evaporation
Steglich Esterification DCC, 4-DMAP, MethanolDichloromethane (B109758) (DCM)30Not specified~71% (estimated)[2]Not specified
DCC-Mediated DCC, MethanolTHF/DCM05 minutesHigh (>90%, estimated)[3]Column Chromatography
Mitsunobu Reaction DEAD, PPh₃, MethanolTHF0 to Room Temp.Several hoursHigh (>90%, estimated)Column Chromatography

Experimental Protocols

Fischer-type Esterification with Thionyl Chloride

This method involves the activation of the carboxylic acid with thionyl chloride to form an acyl chloride, which readily reacts with methanol.

Procedure:

  • Dissolve this compound (1 equivalent) in methanol (used as both reagent and solvent).[1]

  • Slowly add thionyl chloride (SOCl₂) dropwise to the solution.[1]

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Upon completion, remove the solvent by evaporation under reduced pressure. The residue is the desired methyl 5-bromo-2-furoate.[1]

Diagram of the Fischer-type Esterification Workflow:

Fischer_Esterification A Dissolve this compound in Methanol B Add Thionyl Chloride (SOCl₂) A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Evaporate Solvent D->E F Methyl 5-bromo-2-furoate E->F

Caption: Workflow for Fischer-type esterification.

Steglich Esterification

The Steglich esterification is a mild method that utilizes a carbodiimide (B86325) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[4]

Procedure:

  • Dissolve this compound (1 equivalent), methanol (1.2 equivalents), and a catalytic amount of 4-DMAP in anhydrous dichloromethane (DCM).[2]

  • Cool the mixture to 0 °C in an ice bath.

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for several hours (monitor by TLC).

  • After the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute acid (e.g., 1M HCl) and then with saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography.

Diagram of the Steglich Esterification Workflow:

Steglich_Esterification A Dissolve Acid, Alcohol, DMAP in DCM B Cool to 0°C A->B C Add DCC B->C D Stir at Room Temperature C->D E Filter DCU D->E F Work-up (Acid/Base Wash) E->F G Purify by Chromatography F->G H Methyl 5-bromo-2-furoate G->H

Caption: Workflow for Steglich esterification.

DCC-Mediated Esterification (DMAP-Free)

This method is similar to the Steglich esterification but proceeds without the DMAP catalyst, often requiring slightly different conditions.

Procedure:

  • Dissolve this compound (1 equivalent) and methanol (1.2 equivalents) in a mixture of anhydrous tetrahydrofuran (B95107) (THF) and dichloromethane (DCM).[3]

  • Cool the solution to 0 °C.[3]

  • Add DCC (1.3 equivalents) in portions over 30 minutes.[3]

  • Stir the solution at 0 °C for 5 minutes.[3]

  • Filter the resulting suspension through celite to remove the precipitated DCU.

  • Reduce the solvent in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired ester.[3]

Diagram of the DCC-Mediated Esterification Workflow:

DCC_Esterification A Dissolve Acid and Alcohol in THF/DCM B Cool to 0°C A->B C Add DCC in Portions B->C D Stir at 0°C C->D E Filter DCU D->E F Reduce Solvent E->F G Purify by Chromatography F->G H Methyl 5-bromo-2-furoate G->H

Caption: Workflow for DCC-mediated esterification.

Mitsunobu Reaction

The Mitsunobu reaction allows for the esterification of alcohols under mild, neutral conditions with inversion of stereochemistry if a chiral alcohol is used.[5]

Procedure:

  • Dissolve this compound (1 equivalent), methanol (1.2 equivalents), and triphenylphosphine (B44618) (PPh₃) (1.5 equivalents) in anhydrous THF.[6]

  • Cool the mixture to 0 °C.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise.[6]

  • Stir the reaction at room temperature for several hours. The formation of a white precipitate (triphenylphosphine oxide) indicates the reaction is proceeding.[6]

  • After completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and filter to remove the triphenylphosphine oxide.

  • Wash the filtrate with water and saturated sodium bicarbonate solution.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Diagram of the Mitsunobu Reaction Workflow:

Mitsunobu_Reaction A Dissolve Acid, Alcohol, PPh₃ in THF B Cool to 0°C A->B C Add DEAD/DIAD B->C D Stir at Room Temperature C->D E Filter Triphenylphosphine Oxide D->E F Work-up (Wash) E->F G Purify by Chromatography F->G H Methyl 5-bromo-2-furoate G->H

Caption: Workflow for the Mitsunobu reaction.

References

A Comparative Guide to the Kinetic Performance of 5-Bromo-2-furoic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of 5-Bromo-2-furoic acid in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Heck, and Sonogashira couplings. Due to the limited availability of direct kinetic studies on this specific substrate, this guide leverages data from structurally related and electronically similar aryl bromides to provide valuable insights for reaction optimization and catalyst selection. The information presented is intended to aid researchers in understanding the reactivity of this compound and in designing efficient synthetic routes for the development of novel pharmaceuticals and functional materials.

Executive Summary

This compound, an important heterocyclic building block, exhibits reactivity in palladium-catalyzed cross-coupling reactions that is influenced by the electronic properties of the furoic acid moiety. Generally, as an electron-deficient aryl bromide, it is expected to demonstrate favorable reactivity in the oxidative addition step, which is often rate-determining in these catalytic cycles. This guide presents a comparative analysis of its anticipated kinetic performance against other common aryl halides, supported by experimental data from analogous systems and detailed reaction protocols.

Comparative Kinetic Data

While specific rate constants and activation energies for this compound are not extensively documented, we can infer its reactivity by comparing it with other aryl bromides. The following tables summarize kinetic data and reaction efficiencies for various aryl bromides in Suzuki-Miyaura, Heck, and Sonogashira reactions. The data for electron-deficient aryl bromides, such as 4-bromoacetophenone and 4-bromobenzonitrile, serve as a relevant benchmark for estimating the performance of this compound.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

Aryl BromideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Turnover Number (TON)Reference
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095>1000[1]
4-BromobenzonitrilePhenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane8092Not Specified[2]
4-BromoanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10098>1000[1]
This compound (Predicted) Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100Good to ExcellentHigh-

Inference for this compound: As an electron-deficient aryl bromide, this compound is expected to exhibit high reactivity in Suzuki-Miyaura coupling, comparable to or exceeding that of other electron-deficient aryl bromides. The electron-withdrawing carboxylic acid group should facilitate the oxidative addition step.

Table 2: Comparative Performance in Heck Coupling

Aryl BromideAlkeneCatalyst SystemBaseSolventTemp (°C)Yield (%)Turnover Frequency (TOF, h⁻¹)Reference
4-BromoacetophenoneStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF12096Not Specified[3]
4-Bromobenzaldehyden-Butyl acrylatePalladacycleNaOAcNMP14095~20,000[4]
4-BromoanisoleStyrenePd(OAc)₂ / PPh₃Et₃NDMF10085Not Specified[5]
This compound (Predicted) StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF120Good to ExcellentHigh-

Inference for this compound: The electron-deficient nature of this compound suggests it will be a highly effective substrate in the Heck reaction, likely leading to high yields and reaction rates.

Table 3: Comparative Performance in Sonogashira Coupling

Aryl BromideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-BromoacetophenonePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6592[6]
4-BromobenzonitrilePhenylacetylenePd(OAc)₂ / PPh₃ / CuIEt₃NToluene8088[7]
4-BromoanisolePhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF6575[6]
This compound (Predicted) PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65Good to Excellent-

Inference for this compound: this compound is anticipated to perform well in Sonogashira couplings, with its reactivity being enhanced by the electron-withdrawing substituent.

Experimental Protocols

The following are detailed experimental protocols for conducting kinetic studies of Suzuki-Miyaura, Heck, and Sonogashira reactions. These can be adapted for reactions involving this compound.

General Procedure for Kinetic Analysis of Suzuki-Miyaura Cross-Coupling

Materials:

  • Aryl halide (e.g., this compound) (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Ligand (if required, e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Solvent (e.g., Toluene/H₂O, 4:1, 5 mL)

  • Internal standard for chromatographic analysis (e.g., dodecane)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the aryl halide, boronic acid, palladium catalyst, ligand, base, and internal standard.

  • Add the degassed solvent via syringe.

  • Place the reaction tube in a preheated oil bath at the desired temperature and begin vigorous stirring. This is time zero (t=0).

  • At regular time intervals, withdraw aliquots of the reaction mixture using a syringe and quench with a suitable solvent (e.g., diethyl ether) and water.

  • Analyze the organic layer by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product and starting material relative to the internal standard.

  • Plot the concentration of the product versus time to obtain the reaction profile. The initial rate can be determined from the slope of this curve at early time points.[8]

General Procedure for Kinetic Analysis of the Heck Reaction

Materials:

  • Aryl halide (e.g., this compound) (1.0 mmol)

  • Alkene (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)

  • Ligand (if required, e.g., P(o-tol)₃, 2 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Solvent (e.g., DMF, 5 mL)

  • Internal standard (e.g., naphthalene)

Procedure:

  • In a sealed tube, combine the aryl halide, alkene, palladium catalyst, ligand, base, and internal standard.

  • Add the solvent and degas the mixture.

  • Place the tube in a preheated heating block at the desired temperature.

  • Monitor the reaction progress by taking aliquots at specific time intervals, quenching them, and analyzing by GC or HPLC.[3]

  • Determine the initial reaction rate from the plot of product concentration versus time.

General Procedure for Kinetic Analysis of the Sonogashira Coupling

Materials:

  • Aryl halide (e.g., this compound) (1.0 mmol)

  • Terminal alkyne (1.1 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%)

  • Base (e.g., Et₃N, 2.0 mmol)

  • Solvent (e.g., THF, 5 mL)

  • Internal standard (e.g., biphenyl)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide, palladium catalyst, copper(I) iodide, and internal standard.

  • Add the solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at the desired temperature.

  • Follow the reaction kinetics by periodically taking samples and analyzing them by GC or HPLC.[6]

  • Calculate the initial rate from the concentration-time data.

Mechanistic Insights and Visualizations

The palladium-catalyzed cross-coupling reactions of this compound are expected to proceed through well-established catalytic cycles. The electron-withdrawing nature of the carboxylic acid group on the furan (B31954) ring is anticipated to accelerate the oxidative addition of the C-Br bond to the Pd(0) catalyst, which is often the rate-limiting step of the overall transformation.[5][9]

Below are graphical representations of the catalytic cycles for the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br (Oxidative Addition Complex) Pd0->ArPdBr Oxidative Addition ArPdOR Ar-Pd(II)L₂-OR ArPdBr->ArPdOR Ligand Exchange ArPdAr_prime Ar-Pd(II)L₂-Ar' ArPdOR->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) ArPdAr_prime->Product ArX Ar-Br (this compound) ArX->ArPdBr Ar_prime_BOH2 Ar'-B(OH)₂ Ar_prime_BOH2->ArPdOR Base Base Base->ArPdOR

Suzuki-Miyaura Catalytic Cycle

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition AlkeneComplex [Ar-Pd(II)L₂(Alkene)]⁺Br⁻ ArPdBr->AlkeneComplex Alkene Coordination MigratoryInsertion R-CH₂-CH(Ar)-Pd(II)L₂-Br AlkeneComplex->MigratoryInsertion Migratory Insertion HPdBr H-Pd(II)L₂-Br MigratoryInsertion->HPdBr β-Hydride Elimination Product Ar-Alkene (Coupled Product) MigratoryInsertion->Product HPdBr->Pd0 Reductive Elimination ArX Ar-Br (this compound) ArX->ArPdBr Alkene Alkene Alkene->AlkeneComplex Base Base Base->HPdBr

Heck Reaction Catalytic Cycle

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr Ar-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArPdAlkyne Ar-Pd(II)L₂-C≡CR ArPdBr->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR (Coupled Product) ArPdAlkyne->Product CuX Cu(I)X CuAlkyne Cu(I)-C≡CR CuX->CuAlkyne Deprotonation CuAlkyne->ArPdBr ArX Ar-Br (this compound) ArX->Pd0 Alkyne H-C≡CR Alkyne->CuX Base Base Base->CuX

Sonogashira Coupling Catalytic Cycle

Conclusion

This compound is a promising and versatile substrate for palladium-catalyzed cross-coupling reactions. Its electron-deficient nature is expected to lead to favorable kinetics, particularly in the oxidative addition step, resulting in high reaction rates and yields. While direct kinetic data remains scarce, the comparative analysis with other electron-deficient aryl bromides provides a strong basis for predicting its performance. The experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in the synthesis of complex molecules for a wide range of applications in the pharmaceutical and materials science industries. Further quantitative kinetic studies on this specific substrate would be highly valuable to the scientific community.

References

A Comparative Guide to the Volumetric Estimation of 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative estimation of 5-Bromo-2-furoic acid, a key intermediate in pharmaceutical synthesis. The purity and accurate quantification of this compound are critical for ensuring the efficacy and safety of final drug products. This document details the classical volumetric (titrimetric) approach and compares its performance with modern instrumental methods such as High-Performance Liquid Chromatography (HPLC), potentiometric titration, and UV-Vis spectrophotometry.

Executive Summary

The selection of an analytical method for the quantification of this compound depends on the specific requirements of the analysis, including desired accuracy, precision, sensitivity, sample throughput, and available instrumentation.

  • Volumetric (Acid-Base) Titration: A simple, cost-effective, and accurate method for the assay of the bulk drug substance. It is based on the fundamental acidic nature of the carboxylic acid group.

  • High-Performance Liquid Chromatography (HPLC): Offers high specificity, sensitivity, and the ability to simultaneously quantify impurities, making it ideal for purity testing and analysis in complex matrices.

  • Potentiometric Titration: An instrumental enhancement of the classical titration method, eliminating the subjective endpoint determination of a colorimetric indicator and providing more precise results, especially for colored or turbid solutions.

  • UV-Vis Spectrophotometry: A straightforward and rapid technique suitable for routine quantification in simple solutions, provided no other components absorb at the analytical wavelength.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of the discussed analytical methods for the quantification of this compound. The data presented is a synthesis of typical performance for similar carboxylic acids and validated methods for related furoic acid derivatives.

ParameterVolumetric TitrationPotentiometric TitrationHPLC-UVUV-Vis Spectrophotometry
Principle Neutralization ReactionPotential Change MeasurementChromatographic SeparationUV Absorbance
Linearity (R²) N/AN/A>0.999>0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 1.0%< 2.0%< 3.0%
Limit of Detection (LOD) mg rangemg rangeµg/mL rangeµg/mL range
Limit of Quantitation (LOQ) mg rangemg rangeµg/mL rangeµg/mL range
Specificity LowLow to ModerateHighLow
Throughput Low to ModerateLow to ModerateHighHigh
Cost per Sample LowLowHighLow
Instrumentation Cost LowModerateHighModerate

Experimental Protocols

Volumetric Estimation by Acid-Base Titration

This method determines the amount of this compound by titrating it with a standardized solution of a strong base, such as sodium hydroxide.

Materials and Reagents:

  • This compound sample

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Phenolphthalein (B1677637) indicator solution

  • Ethanol (B145695) (or a suitable solvent to dissolve the sample)

  • Deionized water

  • Burette (50 mL), Pipette (25 mL), Erlenmeyer flask (250 mL)

  • Analytical balance

Procedure:

  • Accurately weigh approximately 191 mg of the this compound sample and transfer it to a 250 mL Erlenmeyer flask.

  • Dissolve the sample in a suitable amount of ethanol (e.g., 25 mL) and add an equal volume of deionized water.

  • Add 2-3 drops of phenolphthalein indicator to the solution.

  • Fill a clean, rinsed burette with the standardized 0.1 M NaOH solution and record the initial volume.

  • Titrate the this compound solution with the NaOH solution with constant swirling until the endpoint is reached, indicated by a persistent faint pink color.

  • Record the final volume of NaOH solution used.

  • Perform the titration in triplicate to ensure accuracy.

Calculation:

The percentage purity of this compound can be calculated using the following formula:

Where:

  • V = Volume of NaOH solution consumed in mL

  • M = Molarity of the NaOH solution

  • E = Equivalent weight of this compound (190.98 g/mol )

  • W = Weight of the sample in mg

High-Performance Liquid Chromatography (HPLC)

This method provides high specificity for the quantification of this compound and can also be used to identify and quantify any impurities.

Instrumentation and Chromatographic Conditions (based on a method for a similar compound):

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B52724) (B). A gradient elution can be used for optimal separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standards by serial dilution to construct a calibration curve.

  • Sample Solution Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration within the calibration range.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Potentiometric Titration

This method is an instrumental variation of the volumetric titration, where the endpoint is determined by measuring the change in potential of a solution as the titrant is added.

Instrumentation:

  • Potentiometric titrator with a pH electrode.

  • Burette, beaker, and magnetic stirrer.

Procedure:

  • Prepare the sample as described for the volumetric titration (without the indicator).

  • Immerse the pH electrode and the tip of the burette into the sample solution.

  • Start the titration with the standardized 0.1 M NaOH solution, adding the titrant in small increments.

  • Record the pH of the solution after each addition of the titrant.

  • Continue the titration past the equivalence point.

  • The endpoint is determined by the point of maximum inflection on the titration curve (a plot of pH versus the volume of titrant added) or by calculating the first or second derivative of the curve.

UV-Vis Spectrophotometry

This method is based on the principle that this compound absorbs ultraviolet light at a specific wavelength.

Instrumentation:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

Procedure:

  • Determine the λmax: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol or methanol) and scan the UV spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the this compound sample of a known concentration in the same solvent. Measure the absorbance of the sample solution at the λmax.

  • Quantification: Determine the concentration of the sample from the calibration curve.

Mandatory Visualizations

Volumetric_Titration_Workflow start Start weigh_sample Accurately weigh This compound sample start->weigh_sample dissolve_sample Dissolve sample in Ethanol/Water weigh_sample->dissolve_sample add_indicator Add Phenolphthalein indicator dissolve_sample->add_indicator titrate Titrate with NaOH until persistent pink color add_indicator->titrate prepare_titrant Prepare standardized 0.1 M NaOH titrant prepare_titrant->titrate record_volume Record volume of NaOH used titrate->record_volume calculate Calculate % Purity record_volume->calculate end End calculate->end

Diagram 1: Experimental workflow for Volumetric Titration.

HPLC_Analysis_Workflow start Start prepare_standards Prepare Standard Solutions of this compound start->prepare_standards prepare_sample Prepare Sample Solution start->prepare_sample hplc_analysis Inject Standards and Sample into HPLC System prepare_standards->hplc_analysis prepare_sample->hplc_analysis generate_curve Generate Calibration Curve (Peak Area vs. Concentration) hplc_analysis->generate_curve quantify Quantify Sample Concentration from Calibration Curve generate_curve->quantify end End quantify->end

Diagram 2: Experimental workflow for HPLC Analysis.

Method_Comparison_Logic analysis_need Analytical Need bulk_assay Bulk Drug Assay (High Concentration) analysis_need->bulk_assay purity_impurities Purity & Impurity Profiling analysis_need->purity_impurities trace_analysis Trace Analysis in Complex Matrix analysis_need->trace_analysis titration Volumetric/Potentiometric Titration bulk_assay->titration Cost-effective, Accurate hplc HPLC purity_impurities->hplc High Specificity lcms LC-MS trace_analysis->lcms High Sensitivity

Diagram 3: Logical relationship for selecting an analytical method.

A Comparative Analysis of Thermal and Microwave-Assisted Suzuki Coupling of 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Microwave-assisted synthesis has emerged as a powerful technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1] This is particularly advantageous for the synthesis of biaryl and heteroaryl structures, which are of significant interest in medicinal chemistry.[1]

Quantitative Data Comparison

The following table summarizes typical reaction conditions and outcomes for thermal and microwave-assisted Suzuki coupling based on reactions with similar substrates to 5-bromo-2-furoic acid.

ParameterThermal Suzuki Coupling (Analogous System)Microwave-Assisted Suzuki Coupling (Analogous System)
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (0.5 mol%)
Base K₂CO₃K₂CO₃
Solvent Toluene (B28343)/Ethanol (B145695)/H₂O (4:1:1)1,4-Dioxane (B91453)/H₂O (2:1)
Temperature 100 °C100 °C - 120 °C
Reaction Time 8 - 16 hours15 - 60 minutes
Reported Yield ~85% (for 5-Bromophthalide)[2]Good to excellent yields (for 2,4-dichloropyrimidines)[3]

Experimental Protocols

The following are representative experimental protocols for thermal and microwave-assisted Suzuki coupling reactions, adapted from methodologies for structurally similar compounds.

Protocol 1: Thermal Suzuki Coupling (Adapted from a protocol for 5-Bromophthalide)[2]

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the solvent mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL).

  • Add the tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] catalyst (0.05 mmol) to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling (Adapted from a protocol for 2,4-dichloropyrimidines)[3]

  • In a microwave reaction vial, dissolve this compound (0.5 mmol) in a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).

  • Add potassium carbonate (1.5 mmol), the desired arylboronic acid (0.5 mmol), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0025 mmol, 0.5 mol%).

  • Stir the mixture under an argon atmosphere.

  • Seal the vial and place it in a microwave reactor. Irradiate the mixture for 15 minutes at 100 °C.

  • After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvents under reduced pressure and purify the residue using flash column chromatography.

Visualizations

General Suzuki Coupling Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction. The cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow Comparison

This diagram outlines the general workflow for both thermal and microwave-assisted Suzuki coupling, highlighting the key differences in heating methods and reaction times.

Suzuki_Workflow_Comparison cluster_Thermal Thermal Heating cluster_Microwave Microwave Irradiation T_Start Combine Reactants, Catalyst, Base, Solvent T_Heat Heat at 100°C (8-16 hours) T_Start->T_Heat T_Workup Workup and Purification T_Heat->T_Workup Product Final Product T_Workup->Product M_Start Combine Reactants, Catalyst, Base, Solvent in Microwave Vial M_Heat Irradiate at 100-120°C (15-60 minutes) M_Start->M_Heat M_Workup Workup and Purification M_Heat->M_Workup M_Workup->Product Start Reaction Setup Start->T_Start Start->M_Start

Caption: Comparative workflow of thermal vs. microwave-assisted Suzuki coupling.

References

Safety Operating Guide

Proper Disposal of 5-Bromo-2-furoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Safety and Disposal of 5-Bromo-2-furoic Acid

This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[1] Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH/MSHA-approved respirator with a dust filter (such as a type N95) is recommended, especially if dust is generated.

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.

Quantitative Disposal Thresholds

The method of disposal for this compound is dependent on the quantity of the waste.

QuantityDisposal Method
< 10gDissolve in water and flush to waste with copious amounts of water.[1]
> 10gDissolve in a suitable solvent and transfer to a designated hazardous waste container for collection by a specialist disposal company.[1]

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step process for the safe disposal of this compound.

Waste Identification and Segregation:
  • Isolate waste this compound from other chemical waste streams to prevent inadvertent reactions.

  • Ensure the waste is clearly labeled with the chemical name and associated hazards.

Small Quantity Disposal (< 10g):
  • Dissolution: In a well-ventilated area, such as a fume hood, carefully dissolve the this compound in a large volume of water.

  • Dilution and Discharge: Slowly pour the aqueous solution down the drain with a continuous and plentiful flow of cold water to ensure high dilution.[1]

Large Quantity Disposal (> 10g):
  • Containment: Place the solid this compound into a designated and appropriately labeled hazardous waste container.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental disposal company.[1] Always follow your institution's specific procedures for hazardous waste pickup.

Spill Response:

In the event of a spill, follow these steps:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Increase ventilation to the area.

  • Contain: For solid spills, sweep up the material and place it in a suitable container for disposal.[2][3] Avoid generating dust.[3]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: this compound waste quantify Quantify Waste start->quantify small_quant < 10g quantify->small_quant < 10g large_quant >= 10g quantify->large_quant >= 10g dissolve Dissolve in large volume of water small_quant->dissolve container Place in labeled hazardous waste container large_quant->container flush Flush to drain with copious amounts of water dissolve->flush end End: Disposal Complete flush->end professional_disposal Arrange for professional disposal container->professional_disposal professional_disposal->end

Caption: Decision tree for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling 5-Bromo-2-furoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of 5-Bromo-2-furoic acid, a compound that can cause skin, eye, and respiratory irritation.[1][2] Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a warning-level hazard, primarily causing serious eye irritation.[1] It may also lead to skin and respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory.

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecification/StandardRationale
Eye Protection Chemical safety goggles or eyeshields.To prevent eye contact, which can cause serious irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To avoid skin irritation.[1]
Respiratory Protection Type N95 (US) or equivalent dust mask.To prevent inhalation of the powder, which may cause respiratory irritation.[1]
Body Protection Laboratory coat.To protect skin and clothing from accidental contact.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound:

PropertyValue
Molecular Formula C₅H₃BrO₃[1]
Molecular Weight 190.98 g/mol [1]
CAS Number 585-70-6[1]
Appearance White to cream or pale brown crystalline powder.[1]
Melting Point 188-190 °C
Solubility Soluble in water.[1]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure.

Step-by-Step Handling Guide:

  • Preparation:

    • Ensure a chemical fume hood is operational, or the work area is well-ventilated.[1]

    • Assemble all necessary equipment (e.g., spatulas, glassware) and have it readily available.

    • Verify that an eyewash station and safety shower are accessible.

  • Donning PPE:

    • Before handling the compound, put on all required PPE as outlined in the table above.

  • Handling:

    • Conduct all weighing and transferring of the solid compound within a chemical fume hood or a well-ventilated area to avoid dust generation.

    • Avoid breathing in dust or vapors.[1]

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[1]

    • Decontaminate all work surfaces and equipment that have come into contact with the chemical.

Emergency and First Aid Procedures

In case of accidental exposure, follow these first aid measures:

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, seek medical attention.[1]

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek medical advice or attention.[1]

  • In Case of Skin Contact: Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1]

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination.

  • Small Quantities (less than 10g): Dissolve the chemical in water and allow it to run to waste, diluting with large quantities of water.[1]

  • Large Quantities (greater than 10g): Dissolve the chemical in water and transfer it to designated heavy metal waste drums for collection by a specialist disposal company.[1]

  • Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, weighing paper) should be placed in a sealed, labeled container for hazardous waste disposal.

  • Regulations: Always consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines and to ensure compliance with local, state, and federal regulations.

Workflow for Safe Handling of this compound

prep Preparation - Verify fume hood/ventilation - Assemble equipment - Check safety stations ppe Don PPE - Safety goggles - Nitrile gloves - N95 respirator - Lab coat prep->ppe Proceed when ready handling Handling - Weigh/transfer in hood - Avoid dust inhalation - Keep container closed ppe->handling Ready for handling post_handling Post-Handling - Thoroughly wash hands - Decontaminate surfaces handling->post_handling Task completed disposal Disposal - Follow quantity-specific plan - Dispose of contaminated materials - Consult EHS guidelines post_handling->disposal Ready for cleanup end End of Process disposal->end Cleanup complete

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.